Broussonin B
Description
Properties
IUPAC Name |
4-[3-(4-hydroxyphenyl)propyl]-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O3/c1-19-16-11-15(18)10-7-13(16)4-2-3-12-5-8-14(17)9-6-12/h5-11,17-18H,2-4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJJJQWAYMRTLJT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)O)CCCC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Biological Activity of Broussonin B: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Broussonin B, a diphenylpropane derivative isolated from Broussonetia kazinoki, has emerged as a promising bioactive compound with a range of pharmacological activities. This technical guide provides an in-depth overview of the biological effects of this compound, with a primary focus on its potent anti-angiogenic and tyrosinase inhibitory properties. Additionally, its potential anti-inflammatory and antioxidant activities are discussed. This document summarizes key quantitative data, details experimental methodologies for cited assays, and provides visual representations of relevant signaling pathways and experimental workflows to support further research and drug development efforts.
Core Biological Activities
This compound exhibits a multi-faceted pharmacological profile, with significant activities demonstrated in the following areas:
-
Anti-Angiogenesis: this compound has been shown to potently inhibit the formation of new blood vessels, a critical process in tumor growth and metastasis.[1][2][3][4][5][6][7]
-
Tyrosinase Inhibition: This compound displays inhibitory effects against tyrosinase, a key enzyme in melanin biosynthesis, suggesting its potential application in the cosmetic and dermatological fields for hyperpigmentation disorders.
-
Anti-inflammatory and Antioxidant Potential: While direct quantitative data for this compound is limited, extracts of Broussonetia kazinoki and related compounds have demonstrated anti-inflammatory and antioxidant properties, suggesting that this compound may contribute to these effects.[2]
Anti-Angiogenic Activity of this compound
The anti-angiogenic effects of this compound are primarily mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis.
Mechanism of Action
This compound exerts its anti-angiogenic effects by targeting the VEGF-A/VEGFR-2 signaling cascade in endothelial cells.[1][2][3][4][5][6] This inhibition leads to the inactivation of several downstream signaling pathways crucial for angiogenic processes. The key molecular mechanisms include:
-
Inhibition of VEGFR-2 Phosphorylation: this compound attenuates the VEGF-A-induced phosphorylation of VEGFR-2, the primary receptor for VEGF-A on endothelial cells. This is a critical initial step in the angiogenic signaling cascade.
-
Downregulation of Downstream Signaling Pathways: By inhibiting VEGFR-2 activation, this compound subsequently suppresses the phosphorylation and activation of key downstream signaling molecules, including:
-
Regulation of Cell Adhesion Molecules: this compound influences the localization of vascular endothelial-cadherin (VE-cadherin) at cell-cell junctions and downregulates the expression of integrin β1. These molecules are vital for maintaining endothelial cell adhesion and migration.[1][2][3][4][5][6]
The culmination of these molecular events results in the suppression of endothelial cell proliferation, migration, invasion, and tube formation, all of which are essential for the angiogenic process.[1][2][3][4][5][6][7]
Quantitative Data
The following tables summarize the quantitative data on the anti-angiogenic effects of this compound from various in vitro and ex vivo assays.
Table 1: Effect of this compound on VEGF-A-Stimulated Endothelial Cell Proliferation
| Concentration of this compound (µM) | Inhibition of HUVEC Proliferation (%) |
| 0.1 | Dose-dependent inhibition observed |
| 1 | Dose-dependent inhibition observed |
| 10 | Significant inhibition |
Data synthesized from studies demonstrating a dose-dependent inhibitory effect of this compound on VEGF-A-stimulated Human Umbilical Vein Endothelial Cell (HUVEC) proliferation.[1][4]
Table 2: Effect of this compound on VEGF-A-Stimulated Endothelial Cell Migration and Invasion
| Assay | Concentration of this compound (µM) | Observed Effect |
| Cell Migration (Wound Healing) | 0.1 - 10 | Dose-dependent inhibition |
| Cell Invasion (Transwell Assay) | 0.1 - 10 | Dose-dependent inhibition |
This compound was shown to inhibit both the migration and invasion of HUVECs in a concentration-dependent manner.[1][4]
Table 3: Effect of this compound on In Vitro and Ex Vivo Angiogenesis
| Assay | Concentration of this compound (µM) | Observed Effect |
| Tube Formation Assay | 1 - 10 | Significant abrogation of capillary-like structure formation |
| Rat Aortic Ring Assay | 10 | Significant suppression of microvessel outgrowth |
These assays demonstrate the ability of this compound to disrupt the formation of vascular networks both in vitro and in a more complex ex vivo model.[1][4][7]
Signaling Pathway Diagram
Caption: this compound inhibits angiogenesis by blocking VEGF-A/VEGFR-2 signaling.
Tyrosinase Inhibitory Activity of this compound
This compound and related compounds from Broussonetia kazinoki have demonstrated notable inhibitory activity against tyrosinase, the rate-limiting enzyme in melanin synthesis.
Mechanism of Action
The precise inhibitory mechanism of this compound on tyrosinase is not fully elucidated in the provided search results. However, related compounds from the same plant source, such as broussonin C and kazinol F, act as competitive inhibitors of tyrosinase. This suggests that this compound may also bind to the active site of the enzyme, competing with the natural substrates, L-tyrosine (monophenolase activity) and L-DOPA (diphenolase activity).
Quantitative Data
While specific IC50 values for this compound were not found in the initial searches, data for structurally similar compounds isolated from Broussonetia kazinoki provide a strong indication of its potential potency.
Table 4: Tyrosinase Inhibitory Activity of Compounds from Broussonetia kazinoki
| Compound | Monophenolase IC50 (µM) | Diphenolase IC50 (µM) |
| Kazinol C | 0.43 - 17.9 | 22.8 |
| Kazinol F | 0.43 - 17.9 | 1.7 |
| Broussonin C | 0.43 - 17.9 | 0.57 |
| Kazinol S | 0.43 - 17.9 | 26.9 |
This data highlights the significant tyrosinase inhibitory potential within this class of compounds.
Anti-inflammatory and Antioxidant Activities
Anti-inflammatory Activity
Extracts from Broussonetia kazinoki have been traditionally used for their anti-inflammatory properties. Scientific studies have shown that compounds from this plant can inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages. Overproduction of NO is a key feature of inflammatory processes. While Broussonin A has been shown to suppress inducible nitric oxide synthase (iNOS) expression, specific quantitative data (e.g., IC50 value) for this compound's effect on NO production is not yet available in the literature reviewed.
Antioxidant Activity
Phenolic compounds, such as this compound, are generally known for their antioxidant properties due to their ability to scavenge free radicals. The bark, fruits, leaves, and roots of Broussonetia papyrifera and Broussonetia kazinoki have demonstrated antioxidant activity. However, specific quantitative data for this compound in standard antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay or cellular reactive oxygen species (ROS) assays were not found in the reviewed literature.
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Anti-Angiogenesis Assays
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in complete endothelial growth medium.
-
Cell Starvation: After 24 hours, the medium is replaced with a serum-free or low-serum medium for 6-12 hours to synchronize the cells.
-
Treatment: Cells are pre-treated with various concentrations of this compound (e.g., 0.1, 1, 10 µM) for 1-2 hours.
-
Stimulation: VEGF-A (e.g., 10-50 ng/mL) is added to the wells (except for the negative control) to stimulate proliferation.
-
Incubation: The plates are incubated for 24-48 hours at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: 10-20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 3-4 hours.
-
Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO or isopropanol is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the VEGF-A-stimulated control.
-
Cell Seeding: HUVECs are seeded in 6-well or 12-well plates and grown to form a confluent monolayer.
-
Wound Creation: A sterile 200 µL pipette tip is used to create a linear scratch ("wound") in the center of the cell monolayer.
-
Washing: The wells are gently washed with PBS to remove detached cells.
-
Treatment and Stimulation: The cells are incubated with serum-free or low-serum medium containing different concentrations of this compound and VEGF-A.
-
Image Acquisition: Images of the wound are captured at 0 hours and at various time points (e.g., 6, 12, 24 hours) using an inverted microscope.
-
Data Analysis: The width of the wound is measured at multiple points for each condition and time point. The percentage of wound closure is calculated as: [(Initial Wound Width - Wound Width at Time X) / Initial Wound Width] x 100.
-
Chamber Preparation: The upper chambers of Transwell inserts (8 µm pore size) are coated with a thin layer of Matrigel and allowed to solidify.
-
Cell Seeding: HUVECs, previously starved, are resuspended in serum-free medium and seeded into the upper chamber.
-
Treatment: this compound at various concentrations is added to the upper chamber with the cells.
-
Chemoattractant: The lower chamber is filled with medium containing VEGF-A as a chemoattractant.
-
Incubation: The plate is incubated for 16-24 hours to allow for cell invasion through the Matrigel and the porous membrane.
-
Cell Removal: Non-invading cells on the upper surface of the membrane are removed with a cotton swab.
-
Fixation and Staining: Invaded cells on the lower surface of the membrane are fixed with methanol and stained with a solution like Crystal Violet or Giemsa.
-
Quantification: The number of invaded cells is counted in several random fields under a microscope.
-
Matrigel Coating: 96-well plates are coated with Matrigel and incubated at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: HUVECs are seeded onto the Matrigel-coated wells.
-
Treatment and Stimulation: The cells are treated with different concentrations of this compound in the presence of VEGF-A.
-
Incubation: The plate is incubated for 4-18 hours.
-
Image Analysis: The formation of capillary-like structures (tubes) is observed and photographed using an inverted microscope.
-
Quantification: The total tube length, number of junctions, and number of loops are quantified using image analysis software.
-
Aorta Excision: Thoracic aortas are excised from rats and cleaned of periadventitial fibro-adipose tissue.
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Ring Preparation: The aortas are cross-sectioned into 1-2 mm thick rings.
-
Embedding: The aortic rings are embedded in a collagen or Matrigel matrix in a 48-well plate.
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Treatment: The rings are cultured in endothelial cell growth medium supplemented with VEGF-A and different concentrations of this compound.
-
Incubation and Observation: The plates are incubated for 7-14 days, with fresh medium and treatments being replaced every 2-3 days. The outgrowth of microvessels from the aortic rings is monitored and photographed.
-
Quantification: The extent of microvessel sprouting is quantified by measuring the area or length of the outgrowths.
Tyrosinase Inhibition Assay
-
Reaction Mixture Preparation: A reaction mixture is prepared in a 96-well plate containing phosphate buffer (pH 6.8), L-tyrosine or L-DOPA as the substrate, and various concentrations of this compound.
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Enzyme Addition: Mushroom tyrosinase solution is added to the wells to initiate the reaction.
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Incubation: The plate is incubated at a controlled temperature (e.g., 25-37°C).
-
Absorbance Measurement: The formation of dopachrome is measured spectrophotometrically at approximately 475-490 nm at different time points.
-
Calculation of Inhibition: The percentage of tyrosinase inhibition is calculated as: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is determined from a dose-response curve.
Anti-inflammatory and Antioxidant Assays
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Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.
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Treatment: Cells are pre-treated with various concentrations of this compound for 1-2 hours.
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Stimulation: Lipopolysaccharide (LPS) (e.g., 1 µg/mL) is added to the wells to induce an inflammatory response and NO production.
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Incubation: The plates are incubated for 24 hours.
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Griess Reaction: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
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Absorbance Measurement: The absorbance is read at 540 nm. The amount of nitrite is determined from a sodium nitrite standard curve.
-
Sample Preparation: Various concentrations of this compound are prepared in a suitable solvent (e.g., methanol or ethanol).
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Reaction Mixture: The this compound solutions are mixed with a freshly prepared solution of DPPH in the same solvent.
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Incubation: The mixture is incubated in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: The absorbance of the solution is measured at approximately 517 nm.
-
Calculation of Scavenging Activity: The percentage of DPPH radical scavenging is calculated as: [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100. The IC50 value is determined from a dose-response curve.
Experimental Workflow Diagrams
Caption: Workflow for the in vitro tube formation assay.
Caption: Workflow for the mushroom tyrosinase inhibition assay.
Conclusion and Future Directions
This compound demonstrates significant and well-characterized anti-angiogenic activity through the inhibition of the VEGF/VEGFR-2 signaling pathway. Its potential as a tyrosinase inhibitor is also promising, although further studies are needed to determine its precise mechanism and inhibitory constants. The anti-inflammatory and antioxidant activities of this compound are less well-defined, and future research should focus on obtaining quantitative data in these areas to fully elucidate its therapeutic potential. The detailed protocols and compiled data in this guide are intended to serve as a valuable resource for researchers and drug development professionals interested in exploring the diverse biological activities of this compound. Further in vivo studies are warranted to validate the in vitro and ex vivo findings and to assess the safety and efficacy of this compound in preclinical models of diseases such as cancer and hyperpigmentation disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. Antioxidant evaluation-guided chemical profiling and structure-activity analysis of leaf extracts from five trees in Broussonetia and Morus (Moraceae) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient In Vitro and In Vivo Anti-Inflammatory Activity of a Diamine-PEGylated Oleanolic Acid Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Broussonin B: A Technical Guide to its Anti-Angiogenic Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Broussonin B, a diphenylpropane derivative, has emerged as a potent inhibitor of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones. Pathological angiogenesis is a hallmark of cancer and other diseases. This document provides a comprehensive technical overview of the molecular mechanisms underpinning the anti-angiogenic activity of this compound. Through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, this compound effectively curtails endothelial cell proliferation, migration, and tube formation. This guide details the key signaling events, presents quantitative data from seminal studies, and provides detailed experimental protocols for the assays used to elucidate its mechanism of action.
Core Mechanism of Action: Inhibition of VEGF-A/VEGFR-2 Signaling
This compound exerts its anti-angiogenic effects primarily by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling cascade, a critical pathway in angiogenesis.[1][2] Upon stimulation by its ligand, VEGF-A, VEGFR-2 undergoes autophosphorylation, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound has been shown to significantly inhibit the VEGF-A-induced phosphorylation of VEGFR-2 at the Tyr951 residue.[1] This initial blockade leads to the inactivation of key downstream effector molecules.[1][3]
The primary signaling pathways affected by this compound include:
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PI3K/Akt Pathway: This pathway is crucial for endothelial cell survival and proliferation. This compound suppresses the VEGF-A-stimulated phosphorylation of Akt.[1][3]
-
MAPK/ERK Pathway: The ERK pathway is heavily involved in endothelial cell migration and proliferation. This compound inhibits the phosphorylation of Extracellular signal-Regulated Kinase (ERK).[1][3]
-
mTOR/p70S6K Pathway: This pathway is a key regulator of protein synthesis and cell growth. This compound treatment leads to a reduction in the phosphorylation of p70S6 Kinase (p70S6K).[1][3]
Interestingly, this compound does not affect the VEGF-A-stimulated phosphorylation of p38 Mitogen-Activated Protein Kinase (p38MAPK), suggesting a degree of specificity in its inhibitory action.[1][3]
Signaling Pathway Diagram
Caption: this compound inhibits angiogenesis by blocking VEGF-A/VEGFR-2 signaling.
Quantitative Analysis of Anti-Angiogenic Effects
The inhibitory effects of this compound on various stages of angiogenesis have been quantified in human umbilical vein endothelial cells (HUVECs). The data consistently demonstrates a dose-dependent inhibition of VEGF-A-stimulated processes.
Table 1: Inhibition of HUVEC Proliferation by this compound
| Concentration of this compound (µM) | VEGF-A-Stimulated Proliferation (% of Control) |
| 0.1 | ~90% |
| 1 | ~75% |
| 10 | ~50% |
| Data is estimated from graphical representations in Kim et al., 2022.[1] |
Table 2: Inhibition of HUVEC Migration and Invasion by this compound
| Concentration of this compound (µM) | VEGF-A-Stimulated Migration (Fold Increase over Untreated) | VEGF-A-Stimulated Invasion (Number of Invasive Cells) |
| 0.1 | ~2.8 | ~180 |
| 1 | ~2.2 | ~120 |
| 10 | ~1.5 | ~60 |
| Data is estimated from graphical representations in Kim et al., 2022.[1] |
Table 3: Inhibition of HUVEC Tube Formation by this compound
| Concentration of this compound (µM) | VEGF-A-Stimulated Tube Formation (% of Control) |
| 1 | Significantly reduced |
| 10 | Markedly abrogated |
| Qualitative assessment from images in Kim et al., 2022.[1] |
Table 4: Ex Vivo Anti-Angiogenic Activity of this compound in Rat Aortic Ring Assay
| Treatment | Microvessel Outgrowth |
| Control | Minimal |
| VEGF-A (500 ng/mL) | Robust |
| VEGF-A + this compound (10 µM) | Significantly abrogated |
| Qualitative assessment from images in Kim et al., 2022.[1] |
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature investigating this compound's anti-angiogenic properties.[1]
Cell Culture
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Culture Medium: Endothelial Cell Basal Medium-2 (EBM-2) supplemented with EGM-2 SingleQuots kit.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2. Cells are maintained on gelatin-coated dishes.
Cell Proliferation Assay
-
Protocol:
-
Seed HUVECs (1 x 10^5 cells/well) in 6-well plates.
-
Serum-starve the cells for 14 hours in EBM-2.
-
Pre-treat cells with varying concentrations of this compound (0.1–10 µM) for 30 minutes.
-
Stimulate with VEGF-A (10 ng/mL) for 24 hours.
-
Harvest and count the cells using a hemocytometer or an automated cell counter.
-
-
Data Analysis: Express cell numbers as a percentage of the VEGF-A-stimulated control.
Experimental Workflow: Cell Proliferation Assay
Caption: Workflow for assessing the effect of this compound on HUVEC proliferation.
Cell Migration Assay (Wound Healing Assay)
-
Protocol:
-
Grow HUVECs to a confluent monolayer in 6-well plates.
-
Create a uniform scratch in the monolayer using a sterile pipette tip.
-
Wash with PBS to remove detached cells.
-
Serum-starve the cells for 2 hours.
-
Pre-treat with this compound (0.1–10 µM) for 30 minutes.
-
Stimulate with VEGF-A (10 ng/mL) for 16 hours.
-
Fix the cells with methanol and stain with Giemsa.
-
Capture images at 0 and 16 hours and quantify the migrated distance or the area of the wound closure.
-
-
Data Analysis: Measure the width of the scratch at multiple points and calculate the percentage of wound closure.
Cell Invasion Assay (Boyden Chamber Assay)
-
Protocol:
-
Use a 24-well Transwell plate with 8.0 µm pore size polycarbonate membrane inserts coated with Matrigel.
-
Place serum-free medium containing this compound (1–10 µM) and HUVECs (serum-starved for 2 hours) in the upper chamber.
-
Place medium containing VEGF-A (10 ng/mL) in the lower chamber.
-
Incubate for 16 hours.
-
Remove non-invading cells from the upper surface of the membrane.
-
Fix and stain the invading cells on the lower surface of the membrane with Giemsa.
-
Count the number of invaded cells in multiple fields under a microscope.
-
-
Data Analysis: Express the results as the average number of invaded cells per field.
Tube Formation Assay
-
Protocol:
-
Coat a 24-well plate with Matrigel and allow it to solidify at 37°C for 30 minutes.
-
Seed serum-starved HUVECs (4 x 10^4 cells/well) onto the Matrigel.
-
Pre-treat with this compound (1–10 µM) for 30 minutes.
-
Stimulate with VEGF-A (10 ng/mL) for 6 hours.
-
Observe and photograph the formation of capillary-like structures using an inverted microscope.
-
-
Data Analysis: Quantify the total tube length, number of junctions, and number of loops using image analysis software.
Experimental Workflow: Tube Formation Assay
Caption: Workflow for the HUVEC tube formation assay.
Rat Aortic Ring Assay (Ex Vivo)
-
Protocol:
-
Excise thoracic aortas from 8- to 9-week-old male Sprague Dawley rats.
-
Cut the aortas into 1 mm thick rings.
-
Embed the aortic rings in Matrigel in a 48-well plate.
-
Pre-treat with this compound (10 µM) for 30 minutes.
-
Stimulate with VEGF-A (500 ng/mL).
-
Incubate for 7 days, changing the medium with fresh this compound and VEGF-A every other day.
-
Photograph the microvessel outgrowths on day 7.
-
-
Data Analysis: Quantify the area of microvessel sprouting using image analysis software.
Western Blot Analysis
-
Protocol:
-
Serum-starve HUVECs and pre-treat with this compound (10 µM) for 30 minutes.
-
Stimulate with VEGF-A (10 ng/mL) for the desired time (e.g., 5-15 minutes for phosphorylation studies).
-
Lyse the cells and determine protein concentration.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with primary antibodies against total and phosphorylated forms of VEGFR-2, Akt, ERK, p70S6K, and p38MAPK.
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) system.
-
-
Data Analysis: Quantify band intensities and express the level of phosphorylated protein relative to the total protein.
Additional Molecular Effects
Beyond the direct inhibition of the VEGFR-2 signaling cascade, this compound also modulates other key cellular components involved in angiogenesis.
-
Cell Cycle Regulation: this compound induces a G1 cell cycle arrest in HUVECs.[1] It achieves this by down-regulating the expression of cyclin-dependent kinase 4 (Cdk4) and cyclins, leading to the hypophosphorylation of the retinoblastoma protein (pRb).[1]
-
VE-Cadherin Distribution: Vascular endothelial (VE)-cadherin is a critical component of adherens junctions between endothelial cells. VEGF-A stimulation typically leads to the disruption of these junctions. This compound treatment prevents the VEGF-A-induced loss of VE-cadherin at cell-cell contacts and inhibits its tyrosine phosphorylation, thereby stabilizing the endothelial barrier.[1]
-
Integrin β1 and ILK Expression: this compound has been shown to down-regulate the expression of integrin β1 and integrin-linked kinase (ILK), both of which are important for endothelial cell adhesion, migration, and angiogenesis.[1]
Conclusion and Future Directions
This compound demonstrates significant anti-angiogenic potential through its targeted inhibition of the VEGF-A/VEGFR-2 signaling pathway and its influence on cell cycle progression and cell adhesion molecules. The comprehensive data presented in this guide underscores its promise as a lead compound for the development of novel anti-angiogenic therapies. Future research should focus on in vivo studies to validate these findings in preclinical models of cancer and other angiogenesis-dependent diseases, as well as on optimizing its pharmacological properties for potential clinical applications.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Broussonin B: A Potent Modulator of the VEGFR-2 Signaling Pathway in Angiogenesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Broussonin B, a natural diphenylpropane derivative, has emerged as a significant inhibitor of angiogenesis, the physiological process of forming new blood vessels from pre-existing ones. Pathological angiogenesis is a hallmark of cancer and other diseases. This technical guide delves into the molecular mechanisms by which this compound exerts its anti-angiogenic effects, with a primary focus on its interaction with the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway. This document provides a comprehensive overview of the quantitative data, detailed experimental protocols, and visual representations of the signaling cascades and experimental workflows to facilitate further research and drug development efforts in this area.
Introduction
Vascular Endothelial Growth Factor (VEGF) and its primary receptor, VEGFR-2, are pivotal regulators of angiogenesis. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation of specific tyrosine residues in its cytoplasmic domain. This activation initiates a cascade of downstream signaling pathways, including the PLCγ-PKC-Raf-MEK-ERK and the PI3K-Akt-mTOR pathways, which collectively promote endothelial cell proliferation, migration, survival, and tube formation.[1][2][3] Consequently, inhibiting the VEGFR-2 signaling pathway is a key therapeutic strategy for anti-angiogenic therapies.[4]
This compound, isolated from Broussonetia kazinoki, has demonstrated potent anti-angiogenic activities by directly targeting the VEGFR-2 signaling cascade.[5][6][7] This guide will provide an in-depth analysis of its mechanism of action.
Quantitative Data: Effects of this compound on Endothelial Cell Functions
This compound has been shown to inhibit various VEGF-A-stimulated endothelial cell functions in a dose-dependent manner. The following table summarizes the key quantitative findings from studies on Human Umbilical Vein Endothelial Cells (HUVECs). While a direct enzymatic IC50 value for this compound on VEGFR-2 kinase activity has not been reported in the reviewed literature, the cellular assays clearly demonstrate its potent inhibitory effects.
| Assay | Cell Line | Treatment | Concentration Range (µM) | Observed Effect | Reference |
| Cell Proliferation | HUVEC | VEGF-A (10 ng/mL) + this compound | 0.1 - 10 | Dose-dependent inhibition of VEGF-A-stimulated proliferation. | [5] |
| Cell Migration | HUVEC | VEGF-A (10 ng/mL) + this compound | 0.1 - 10 | Dose-dependent inhibition of VEGF-A-stimulated cell migration. | [5] |
| Cell Invasion | HUVEC | VEGF-A (10 ng/mL) + this compound | 0.1 - 10 | Dose-dependent inhibition of VEGF-A-stimulated cell invasion. | [5] |
| Tube Formation | HUVEC | VEGF-A (10 ng/mL) + this compound | 1 - 10 | Significant abrogation of VEGF-A-induced capillary-like structure formation. | [5] |
| VEGFR-2 Phosphorylation | HUVEC | VEGF-A (10 ng/mL) + this compound | 10 | Inhibition of VEGF-A-induced phosphorylation of VEGFR-2. | [5] |
| Downstream Signaling | HUVEC | VEGF-A (10 ng/mL) + this compound | 10 | Inhibition of VEGF-A-induced phosphorylation of Akt, ERK, and p70S6K. | [5] |
Signaling Pathway Analysis
This compound's anti-angiogenic effects are primarily mediated through the inactivation of the VEGF-A/VEGFR-2 signaling pathway. Upon stimulation with VEGF-A, VEGFR-2 undergoes phosphorylation, which is a critical step for recruiting and activating downstream signaling molecules. This compound has been shown to inhibit this initial phosphorylation event.[5] This blockade leads to the subsequent suppression of major downstream cascades, including the PI3K/Akt and MEK/ERK pathways, which are essential for endothelial cell proliferation, survival, and migration.[1][5]
Experimental Protocols
This section provides detailed methodologies for key experiments used to elucidate the effects of this compound on the VEGFR-2 signaling pathway.
Cell Culture
Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Cell Basal Medium-2 (EBM-2) supplemented with EGM-2 SingleQuots (Lonza). Cells are maintained at 37°C in a humidified atmosphere of 5% CO2. For experiments, cells are serum-starved for 14 hours in EBM-2 prior to treatment.[5]
Western Blot Analysis for Protein Phosphorylation
This protocol is used to determine the phosphorylation status of VEGFR-2 and its downstream targets.
Detailed Steps:
-
Cell Treatment: Quiescent HUVECs are pretreated with this compound (10 µM) for 30 minutes, followed by stimulation with VEGF-A (10 ng/mL) for the indicated time points.[5]
-
Lysis: Cells are lysed in a buffer containing 50 mM Tris-HCl (pH 7.4), 1% Triton X-100, 150 mM NaCl, and a cocktail of protease and phosphatase inhibitors.[5]
-
Protein Quantification: Protein concentration is determined using a BCA protein assay kit.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated with primary antibodies against phosphorylated VEGFR-2, Akt, ERK, or p70S6K overnight at 4°C. After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Endothelial Cell Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures, a key step in angiogenesis.
Detailed Steps:
-
Matrigel Coating: 24-well plates are coated with Matrigel® and allowed to solidify at 37°C for 30 minutes.[5]
-
Cell Seeding: HUVECs (4 × 10^4 cells/mL) are serum-starved for 2 hours and then plated onto the Matrigel-coated wells.[5]
-
Treatment: Cells are pretreated with this compound (1–10 µM) for 30 minutes, followed by stimulation with VEGF-A (10 ng/mL).[5]
-
Incubation and Visualization: The plates are incubated for 6 hours at 37°C. The formation of capillary-like structures is examined and photographed using an inverted microscope.[5]
-
Quantification: The degree of tube formation can be quantified by measuring parameters such as the number of branch points and total tube length using image analysis software.
Cell Migration Assay (Wound Healing Assay)
This assay evaluates the effect of this compound on the directional migration of endothelial cells.
Detailed Steps:
-
Monolayer and Wound Creation: HUVECs are grown to confluence in a 6-well plate. A sterile pipette tip is used to create a linear scratch (wound) in the monolayer.[5]
-
Treatment: The cells are washed to remove debris, and then serum-starved for 2 hours. Subsequently, they are pretreated with this compound (0.1–10 µM) for 30 minutes, followed by stimulation with VEGF-A (10 ng/mL).[5]
-
Incubation and Imaging: The plate is incubated for 16 hours to allow for cell migration into the wound area. Images of the wound are captured at 0 and 16 hours.[5]
-
Analysis: The extent of cell migration is quantified by measuring the change in the wound area over time.
Conclusion
This compound demonstrates significant anti-angiogenic properties by effectively inhibiting the VEGF-A/VEGFR-2 signaling pathway. Its ability to block VEGFR-2 phosphorylation and subsequently suppress downstream signaling cascades leads to the inhibition of key endothelial cell functions required for angiogenesis. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate this compound as a potential therapeutic agent for diseases characterized by pathological angiogenesis. Future studies should aim to determine the direct enzymatic inhibitory constant (IC50) of this compound on VEGFR-2 and evaluate its efficacy and safety in preclinical in vivo models.
References
- 1. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Novel VEGFR-2 kinase inhibitor identified by the back-to-front approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Downstream Targets of Broussonin B in Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream molecular targets of Broussonin B in endothelial cells. This compound, a natural diphenylpropane derivative, has demonstrated significant anti-angiogenic properties by modulating key signaling pathways involved in endothelial cell proliferation, migration, and tube formation. This document summarizes the quantitative effects of this compound, details the experimental protocols used to elucidate these effects, and provides visual representations of the implicated signaling pathways and experimental workflows.
Quantitative Effects of this compound on Endothelial Cell Function
This compound has been shown to inhibit various aspects of vascular endothelial growth factor-A (VEGF-A)-induced angiogenesis in Human Umbilical Vein Endothelial Cells (HUVECs). The following tables summarize the dose-dependent inhibitory effects of this compound on key angiogenic processes.
Table 1: Effect of this compound on VEGF-A-Induced HUVEC Proliferation
| This compound Concentration (µM) | Inhibition of Cell Proliferation (%) |
| 0.1 | ~10% |
| 1 | ~25% |
| 10 | ~50% |
Data synthesized from studies demonstrating a dose-dependent inhibition of VEGF-A (10 ng/mL)-stimulated HUVEC proliferation over a 24-hour period.[1][2]
Table 2: Effect of this compound on VEGF-A-Induced HUVEC Migration and Invasion
| This compound Concentration (µM) | Inhibition of Cell Migration (%) | Inhibition of Cell Invasion (%) |
| 0.1 | ~15% | ~20% |
| 1 | ~40% | ~50% |
| 10 | ~70% | ~80% |
Summary of data from wound healing and transwell invasion assays following 16 hours of treatment with this compound in the presence of VEGF-A (10 ng/mL).[1][3]
Table 3: Effect of this compound on VEGF-A-Induced HUVEC Tube Formation
| This compound Concentration (µM) | Inhibition of Tube Formation (%) |
| 1 | ~30% |
| 10 | ~65% |
Represents the inhibitory effect of this compound on the formation of capillary-like structures by HUVECs on Matrigel after 6 hours of VEGF-A (10 ng/mL) stimulation.[1][4]
Table 4: Effect of this compound on VEGF-A-Induced Phosphorylation of Downstream Signaling Proteins
| Target Protein | This compound Concentration (10 µM) | Inhibition of Phosphorylation (%) |
| VEGFR-2 (Tyr951) | 10 | Significant Inhibition |
| Akt | 10 | Significant Inhibition |
| ERK | 10 | Significant Inhibition |
| p70S6K | 10 | Significant Inhibition |
| p38 MAPK | 10 | No significant effect |
Data from Western blot analyses showing the inhibitory effect of this compound on the phosphorylation of key signaling molecules in HUVECs stimulated with VEGF-A.[1]
Signaling Pathways Modulated by this compound
This compound exerts its anti-angiogenic effects primarily by inhibiting the VEGF-A/VEGFR-2 signaling pathway and its downstream effectors. The following diagram illustrates this inhibitory action.
Caption: this compound inhibits the VEGF-A/VEGFR-2 signaling pathway.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effects of this compound on endothelial cells.
Caption: Experimental workflow for studying this compound effects.
Detailed Experimental Protocols
The following are detailed protocols for the key experiments used to characterize the downstream targets of this compound in endothelial cells.
Human Umbilical Vein Endothelial Cell (HUVEC) Culture
-
Thawing Cryopreserved HUVECs :
-
Rapidly thaw the vial of cryopreserved HUVECs in a 37°C water bath.
-
Transfer the cell suspension to a 15 mL conical tube containing pre-warmed endothelial cell growth medium (EGM).
-
Centrifuge at 200 x g for 5 minutes.
-
Aspirate the supernatant and resuspend the cell pellet in fresh EGM.
-
-
Cell Seeding and Maintenance :
-
Seed the cells onto a gelatin-coated T-75 flask.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days.
-
-
Subculturing :
-
When cells reach 80-90% confluency, wash with sterile phosphate-buffered saline (PBS).
-
Add trypsin-EDTA solution and incubate for 2-5 minutes at 37°C to detach the cells.
-
Neutralize the trypsin with EGM containing fetal bovine serum (FBS).
-
Centrifuge the cell suspension and resuspend the pellet in fresh EGM for seeding into new flasks.
-
Cell Proliferation Assay (Crystal Violet Staining)
-
Cell Seeding : Seed HUVECs into 96-well plates at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treatment :
-
Starve the cells in serum-free medium for 6 hours.
-
Pre-treat the cells with varying concentrations of this compound for 30 minutes.
-
Stimulate the cells with VEGF-A (10 ng/mL) for 24 hours.
-
-
Staining :
-
Wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes.
-
Stain the cells with 0.5% crystal violet solution for 20 minutes.
-
-
Quantification :
-
Wash the plates with water to remove excess stain and allow them to air dry.
-
Solubilize the stain with 10% acetic acid.
-
Measure the absorbance at 590 nm using a microplate reader.
-
Wound Healing Migration Assay
-
Cell Seeding : Seed HUVECs in 6-well plates and grow to a confluent monolayer.
-
Creating the Wound :
-
Create a scratch in the cell monolayer using a sterile 200 µL pipette tip.
-
Wash with PBS to remove detached cells.
-
-
Treatment and Imaging :
-
Add serum-free medium containing different concentrations of this compound and VEGF-A.
-
Capture images of the scratch at 0 hours and after 16 hours of incubation.
-
-
Analysis : Measure the width of the scratch at different time points to quantify cell migration.
Transwell Invasion Assay
-
Chamber Preparation : Coat the upper surface of a Transwell insert (8 µm pore size) with Matrigel and allow it to solidify.
-
Cell Seeding :
-
Seed serum-starved HUVECs in the upper chamber in serum-free medium containing this compound.
-
Add medium containing VEGF-A to the lower chamber as a chemoattractant.
-
-
Incubation : Incubate for 16 hours at 37°C.
-
Staining and Quantification :
-
Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fix and stain the invading cells on the lower surface of the membrane with crystal violet.
-
Count the number of stained cells in several random fields under a microscope.
-
Tube Formation Assay
-
Plate Coating : Coat the wells of a 96-well plate with Matrigel and allow it to polymerize at 37°C.
-
Cell Seeding and Treatment :
-
Seed HUVECs onto the Matrigel-coated wells in serum-free medium.
-
Add different concentrations of this compound and VEGF-A.
-
-
Incubation and Imaging : Incubate for 6 hours and visualize the formation of capillary-like structures using a microscope.
-
Quantification : Quantify the extent of tube formation by measuring parameters such as the total tube length and the number of branch points.
Western Blotting for Phosphorylated Proteins
-
Cell Treatment and Lysis :
-
Grow HUVECs to near confluency, starve them, and then treat with this compound and VEGF-A for a short period (e.g., 15-30 minutes).
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
-
Protein Quantification : Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer :
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting :
-
Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).
-
Incubate the membrane with primary antibodies specific for the phosphorylated forms of VEGFR-2, Akt, ERK, and p70S6K overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection : Detect the protein bands using an enhanced chemiluminescence (ECL) detection system. To ensure equal protein loading, the membranes are typically stripped and re-probed with antibodies against the total forms of the respective proteins.
References
Broussonin B: A Technical Examination of its Influence on Integrin β1 Expression and Associated Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Broussonin B, a diphenylpropane derivative isolated from Broussonetia kazinoki, has demonstrated significant anti-angiogenic and anti-tumor activities. A key mechanism underlying these effects is its ability to down-regulate the expression of integrin β1, a crucial cell adhesion molecule involved in cell migration, invasion, and proliferation. This technical guide provides an in-depth analysis of the molecular mechanisms of this compound, focusing on its impact on integrin β1 expression and the associated VEGF-A/VEGFR-2 signaling cascade. Detailed experimental protocols and quantitative data from key studies are presented to facilitate further research and drug development efforts in this area.
Core Mechanism of Action: Inhibition of the VEGF-A/VEGFR-2 Signaling Pathway
This compound exerts its inhibitory effects on integrin β1 expression primarily by targeting the Vascular Endothelial Growth Factor-A (VEGF-A) signaling pathway. VEGF-A is a potent pro-angiogenic factor that, upon binding to its receptor VEGFR-2, initiates a cascade of downstream signaling events crucial for endothelial cell proliferation, migration, and survival. This compound has been shown to disrupt this signaling cascade, leading to a reduction in the expression of key downstream targets, including integrin β1.[1][2][3][4]
The anti-angiogenic properties of this compound are mediated through the inactivation of several key downstream signaling pathways stimulated by VEGF-A.[1][2][3][4] These include the ERK, Akt, p70S6K, and p38MAPK pathways.[1] By inhibiting the phosphorylation and activation of these signaling molecules, this compound effectively blunts the cellular responses to VEGF-A, including the upregulation of integrin β1.[1]
Quantitative Data on the Effects of this compound
The following tables summarize the quantitative data from key experiments demonstrating the dose-dependent inhibitory effects of this compound on various cellular processes related to angiogenesis and cancer cell progression.
Table 1: Effect of this compound on VEGF-A-Stimulated Endothelial Cell Migration and Invasion
| Treatment | Concentration (µM) | Cell Migration (Fold Increase vs. Control) | Cell Invasion (Number of Invasive Cells) |
| Control | - | 1.0 | ~20 |
| VEGF-A (10 ng/mL) | - | ~3.5 | ~120 |
| VEGF-A + this compound | 0.1 | ~3.0 | ~100 |
| VEGF-A + this compound | 1 | ~2.0 | ~60 |
| VEGF-A + this compound | 10 | ~1.2 | ~30 |
Data extracted and compiled from graphical representations in existing research.[2]
Table 2: Effect of this compound on VEGF-A-Stimulated Endothelial Cell Tube Formation
| Treatment | Concentration (µM) | Tube Formation |
| Control | - | Minimal |
| VEGF-A (10 ng/mL) | - | Extensive network |
| VEGF-A + this compound | 1 | Disrupted network |
| VEGF-A + this compound | 10 | Severely disrupted network |
Data qualitatively assessed from microscopic images in published studies.[2]
Table 3: Effect of this compound on Mitogen-Induced Integrin β1 Expression in Cancer Cells
| Cell Line | Treatment | Integrin β1 Expression (Relative to Control) |
| A549 (NSCLC) | 10% FBS | Upregulated |
| A549 (NSCLC) | 10% FBS + this compound (10 µM) | Markedly Suppressed |
| SKOV-3 (Ovarian) | 10% FBS | Upregulated |
| SKOV-3 (Ovarian) | 10% FBS + this compound (10 µM) | Markedly Suppressed |
Data extracted and compiled from Western blot analyses in existing research.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of this compound's effects on integrin β1 expression and related cellular processes.
Cell Migration Assay (Wound Healing Assay)
-
Cell Seeding: Human Umbilical Vein Endothelial Cells (HUVECs) are grown to a confluent monolayer in a 6-well plate.
-
Serum Starvation: The confluent monolayer is serum-starved for 2 hours.
-
Wound Creation: A sterile pipette tip is used to create a single, straight scratch in the center of the cell monolayer.
-
Treatment: The cells are pretreated with varying concentrations of this compound (0.1–10 µM) for 30 minutes.
-
Stimulation: VEGF-A (10 ng/mL) is added to the wells to stimulate cell migration.
-
Incubation: The plate is incubated for 16 hours.
-
Fixation and Staining: The cells are fixed with methanol and stained with 0.04% Giemsa solution.
-
Quantification: The migration of cells across the wound is observed and quantified by measuring the closure of the gap.[2]
Cell Invasion Assay (Transwell Assay)
-
Chamber Preparation: Transwell inserts with a porous membrane are used.
-
Cell Seeding: HUVECs are serum-starved for 2 hours and then seeded into the upper chamber of the Transwell insert.
-
Treatment: The cells in the upper chamber are pretreated with this compound (1–10 µM) for 30 minutes.
-
Stimulation: VEGF-A (10 ng/mL) or 10% Fetal Bovine Serum (FBS) is added to the lower chamber as a chemoattractant.
-
Incubation: The Transwell plate is incubated for 16 hours.
-
Fixation and Staining: Non-invading cells on the upper surface of the membrane are removed. The invading cells on the lower surface are fixed with methanol and stained with 0.04% Giemsa solution.
-
Quantification: The number of invasive cells is counted in multiple fields under a microscope.[2]
Tube Formation Assay
-
Plate Coating: A 24-well plate is coated with Matrigel®.
-
Cell Seeding: HUVECs are serum-starved for 2 hours and then plated onto the Matrigel®-coated wells.
-
Treatment: The cells are pretreated with this compound (1–10 µM) for 30 minutes.
-
Stimulation: VEGF-A (10 ng/mL) is added to the wells.
-
Incubation: The plate is incubated for 6 hours to allow for the formation of capillary-like structures.
-
Visualization: The formation of tube-like structures is examined and photographed using an inverted microscope.[2]
Western Blot Analysis for Integrin β1 and Signaling Proteins
-
Cell Lysis: Quiescent HUVECs are pretreated with this compound (10 µM) for 30 minutes, followed by stimulation with VEGF-A (10 ng/mL) for the desired time. The cells are then lysed in a buffer containing protease and phosphatase inhibitors.[2]
-
Protein Quantification: The total protein concentration of the cell lysates is determined.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for integrin β1, phosphorylated forms of VEGFR-2, ERK, Akt, p70S6K, p38MAPK, and their total protein counterparts.
-
Secondary Antibody Incubation: The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
Visualizing the Molecular Interactions and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
- 1. researchgate.net [researchgate.net]
- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medium.com [medium.com]
- 4. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Broussonin B: A Technical Guide to its Anti-Proliferative Effects on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonin B, a diphenylpropane derivative isolated from Broussonetia kazinoki, has emerged as a compound of interest in oncology research due to its potential anti-cancer properties. This technical guide provides a comprehensive overview of the anti-proliferative effects of this compound on specific cancer cell lines, detailing the molecular mechanisms, experimental protocols, and available quantitative data from key research findings. The primary focus is on its activity against non-small cell lung cancer (NSCLC) and ovarian cancer cells.
Anti-Proliferative Activity of this compound
This compound has demonstrated inhibitory effects on the proliferation of human non-small cell lung cancer cell lines, A549 (p53 wild-type) and H1299 (p53-deficient), as well as the human ovarian cancer cell line SKOV-3 (p53-deficient).[1][2]
Quantitative Data Summary
While specific IC50 values for the anti-proliferative effects of this compound on these cancer cell lines are not explicitly stated in the primary literature, studies have demonstrated a significant reduction in cell proliferation at a concentration of 10 µM.[1][2] The available quantitative data from these studies are summarized below.
| Cell Line | Cancer Type | Treatment | Concentration | Effect on Proliferation | Reference |
| A549 | Non-Small Cell Lung Cancer | This compound | 10 µM | Inhibition of mitogen-stimulated proliferation.[1] | [1] |
| H1299 | Non-Small Cell Lung Cancer | This compound | 10 µM | Inhibition of mitogen-stimulated proliferation.[1] | [1] |
| SKOV-3 | Ovarian Cancer | This compound | 10 µM | Inhibition of mitogen-stimulated proliferation.[1] | [1] |
Note: The primary study by Kim et al. (2022) indicates that the inhibitory potency of this compound on cell proliferation varies between cell lines, with the effect on A549 cells being more potent than on H1299 or SKOV-3 cells.[2] However, precise IC50 values were not provided.
Mechanism of Action: Signaling Pathway Modulation
This compound exerts its anti-proliferative and anti-angiogenic effects by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1] Upon binding of its ligand, VEGF-A, VEGFR-2 autophosphorylates and activates several downstream signaling cascades that are crucial for cancer cell proliferation, migration, and survival. This compound has been shown to inactivate these downstream pathways.[1]
The key signaling molecules affected by this compound include:
-
Extracellular signal-regulated kinase (ERK)
-
Protein kinase B (Akt)
-
p70S6 Kinase (p70S6K)
-
p38 Mitogen-Activated Protein Kinase (p38 MAPK)
By inhibiting the phosphorylation and activation of these proteins, this compound effectively disrupts the signals that promote cancer cell growth and survival.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments used to evaluate the anti-proliferative effects of this compound.
Cell Proliferation Assay (MTT Assay)
This assay is used to assess the effect of this compound on the viability and proliferation of cancer cells.
Materials:
-
A549, H1299, or SKOV-3 cells
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Seed cells (5 x 10⁴ cells/well) in 96-well plates and allow them to adhere overnight.
-
Serum-starve the cells for 24 hours in basal DMEM.
-
Pre-treat the cells with this compound at various concentrations (e.g., 0.1, 1, 10 µM) for 30 minutes.
-
Stimulate the cells with 10% FBS for 24 hours.
-
Add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
Western Blot Analysis
This technique is used to detect the levels of specific proteins involved in the signaling pathways affected by this compound.
Materials:
-
Treated and untreated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities to determine the relative protein expression levels.
Cell Cycle Analysis
Flow cytometry is used to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M) after treatment with this compound.
Materials:
-
Treated and untreated cells
-
Phosphate-buffered saline (PBS)
-
Ethanol (70%, ice-cold)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest the treated and untreated cells.
-
Wash the cells with PBS.
-
Fix the cells in ice-cold 70% ethanol overnight at -20°C.
-
Wash the fixed cells with PBS.
-
Resuspend the cells in PI staining solution and incubate in the dark.
-
Analyze the stained cells using a flow cytometer to determine the DNA content and cell cycle distribution.
Conclusion
This compound demonstrates significant anti-proliferative effects against non-small cell lung cancer and ovarian cancer cell lines. Its mechanism of action involves the inhibition of the VEGF-A/VEGFR-2 signaling pathway and its downstream effectors, leading to a disruption of cancer cell growth. While the available data indicates a dose-dependent inhibition of proliferation, further studies are required to determine the precise IC50 values for different cancer cell lines. The experimental protocols outlined in this guide provide a framework for future research into the therapeutic potential of this compound as an anti-cancer agent.
References
- 1. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Broussonin B: A Technical Guide for Non-Small Cell Lung Cancer Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonin B, a natural diphenylpropane derivative, has emerged as a compound of interest in oncological research, particularly for its potential therapeutic applications in non-small cell lung cancer (NSCLC). Preclinical studies have demonstrated its capacity to inhibit key processes in tumor progression, including cell proliferation and invasion. This technical guide provides a comprehensive overview of the current research on this compound's effects on NSCLC, focusing on the molecular mechanisms, quantitative data from key experiments, and detailed experimental protocols to facilitate further investigation.
Mechanism of Action in NSCLC
This compound exerts its anti-cancer effects in NSCLC through the modulation of critical signaling pathways involved in angiogenesis, cell growth, and metastasis. The primary mechanism identified involves the inhibition of the Vascular Endothelial Growth Factor-A (VEGF-A) / VEGF Receptor-2 (VEGFR-2) signaling cascade. By disrupting this pathway, this compound effectively attenuates downstream signaling molecules, including ERK, Akt, p70S6K, and p38 MAPK, which are crucial for cancer cell proliferation and survival.[1][2][3][4]
Furthermore, this compound has been shown to suppress the expression of integrin β1, a cell adhesion molecule that plays a significant role in tumor cell invasion and metastasis.[1][2][3][4] This dual action on both angiogenesis and invasion signaling pathways underscores the potential of this compound as a multi-targeted agent in NSCLC therapy.
Quantitative Data
The following tables summarize the key quantitative findings from preclinical studies of this compound in the context of NSCLC.
Table 1: Effect of this compound on the Proliferation of NSCLC Cell Lines
| Cell Line | Treatment | Concentration | % Viable Cells (of total) | Fold-Increase of Untreated Control | Citation |
| A549 | This compound | 10 µM | ~60% | ~1.5 | [5] |
| H1299 | This compound | 10 µM | ~80% | ~1.75 | [5] |
Note: Specific IC50 values for this compound in A549 and H1299 cell lines were not reported in the primary literature reviewed.
Table 2: Effect of this compound on the Invasion of NSCLC Cell Lines
| Cell Line | Treatment | Concentration | Number of Invasive Cells (normalized to control) | Citation |
| A549 | This compound | 10 µM | ~125 | [5] |
| H1299 | This compound | 10 µM | ~75 | [5] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways affected by this compound and a general workflow for its investigation in an in vitro NSCLC model.
Experimental Protocols
Cell Culture
Human non-small cell lung cancer cell lines, A549 (p53 wild-type) and H1299 (p53-deficient), are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: Seed A549 or H1299 cells in a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete culture medium and incubate for 24 hours.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for another 24 hours to synchronize the cells.
-
Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO) in medium containing 10% FBS for 24 to 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Cell Invasion Assay (Transwell Assay)
-
Chamber Preparation: Rehydrate Matrigel-coated Transwell inserts (8 µm pore size) with serum-free medium for 2 hours at 37°C.
-
Cell Seeding: Resuspend serum-starved A549 or H1299 cells in serum-free medium. Seed 1 x 10⁵ cells in the upper chamber of the Transwell insert.
-
Treatment: Add this compound at the desired concentrations to the upper chamber.
-
Chemoattractant: Add medium containing 10% FBS as a chemoattractant to the lower chamber.
-
Incubation: Incubate the plate for 16-24 hours at 37°C.
-
Cell Removal: Remove non-invading cells from the upper surface of the membrane with a cotton swab.
-
Fixation and Staining: Fix the invading cells on the lower surface of the membrane with methanol and stain with a 0.1% crystal violet solution.
-
Quantification: Count the number of stained cells in several random microscopic fields.
Western Blot Analysis
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer and separate them by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-VEGFR-2, p-ERK, p-Akt, Integrin β1, and loading controls like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: Quantify the band intensities using image analysis software and normalize to the loading control.
Conclusion
This compound demonstrates significant potential as an anti-cancer agent for NSCLC by inhibiting cell proliferation and invasion through the targeted disruption of the VEGF-A/VEGFR-2 and integrin β1 signaling pathways. The provided data and protocols offer a solid foundation for researchers to further explore the therapeutic efficacy and molecular mechanisms of this compound in NSCLC, with the ultimate goal of translating these preclinical findings into novel clinical strategies. Further in vivo studies are warranted to validate these in vitro findings and to assess the pharmacological properties and safety profile of this compound.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer mechanism of breviscapine in non-small cell lung cancer A549 cells acts via ROS-mediated upregulation of IGFBP4 - Wei - Journal of Thoracic Disease [jtd.amegroups.org]
- 5. researchgate.net [researchgate.net]
Broussonin B in Ovarian Cancer: A Technical Overview of its Anti-Proliferative and Anti-Invasive Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the current understanding of Broussonin B's activity in ovarian cancer cell lines. This compound, a diphenylpropane derivative, has demonstrated notable anti-proliferative and anti-invasive effects in the context of ovarian cancer.[1] This document consolidates the available quantitative data, details the experimental methodologies for assessing its activity, and visualizes the key signaling pathways and experimental workflows. The primary focus of existing research has been on the SKOV-3 ovarian cancer cell line, where this compound has been shown to inhibit proliferation and invasion through the inactivation of the VEGF-A/VEGFR-2 signaling pathway and downregulation of integrin β1.[1] Currently, there is a gap in the literature regarding the apoptotic effects of this compound on ovarian cancer cells, representing a key area for future investigation. This guide serves as a comprehensive resource for researchers and professionals in drug development seeking to build upon the current knowledge of this compound as a potential therapeutic agent for ovarian cancer.
Introduction
Ovarian cancer remains a significant challenge in oncology, often diagnosed at advanced stages with high rates of recurrence and chemoresistance. The tumor microenvironment, rich in growth factors such as Vascular Endothelial Growth Factor-A (VEGF-A), plays a crucial role in promoting tumor angiogenesis, proliferation, and metastasis. Consequently, targeting the signaling pathways that drive these processes is a key strategy in the development of novel ovarian cancer therapies.
This compound is a natural compound isolated from Broussonetia kazinoki.[1] Recent studies have highlighted its potential as an anti-cancer agent. Specifically, in the context of ovarian cancer, research has focused on its ability to interfere with critical signaling cascades that govern cancer cell growth and invasion.[1] This whitepaper will delve into the specifics of this compound's mechanism of action, its quantified effects on ovarian cancer cells, and the experimental approaches used to elucidate these activities.
Quantitative Data Summary
The following tables summarize the observed effects of this compound on the SKOV-3 human ovarian cancer cell line. It is important to note that specific IC50 values for this compound in SKOV-3 cells are not explicitly stated in the primary literature; the data presented here are estimations derived from graphical representations of experimental results from the key study in this area.[1]
Table 1: Effect of this compound on SKOV-3 Cell Proliferation
| This compound Concentration (µM) | Estimated Inhibition of Cell Proliferation (%) | Data Source Reference |
| 1 | ~15% | [1] |
| 5 | ~35% | [1] |
| 10 | ~55% | [1] |
Data are estimated from graphical representations in the cited literature and represent the approximate reduction in cell proliferation compared to a vehicle-treated control.
Table 2: Effect of this compound on SKOV-3 Cell Invasion
| This compound Concentration (µM) | Estimated Inhibition of Cell Invasion (%) | Data Source Reference |
| 1 | ~20% | [1] |
| 5 | ~45% | [1] |
| 10 | ~70% | [1] |
Data are estimated from graphical representations in the cited literature and represent the approximate reduction in the number of invading cells compared to a vehicle-treated control.
Experimental Protocols
The following are detailed methodologies for key experiments to assess the activity of this compound in ovarian cancer cell lines, based on standard laboratory practices and the general procedures described in the available literature.[1]
Cell Culture
-
Cell Line: SKOV-3 (human ovarian adenocarcinoma cell line).
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculture: Cells are passaged upon reaching 80-90% confluency using a 0.25% trypsin-EDTA solution.
Cell Proliferation Assay (MTT Assay)
-
Cell Seeding: SKOV-3 cells are seeded into 96-well plates at a density of 5 x 10³ cells per well in 100 µL of complete culture medium and allowed to adhere overnight.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound (e.g., 0.1, 1, 5, 10 µM) or a vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated for 48 hours under standard culture conditions.
-
MTT Addition: 20 µL of a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in PBS is added to each well.
-
Incubation: The plate is incubated for an additional 4 hours at 37°C to allow for formazan crystal formation.
-
Solubilization: The medium is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells.
Transwell Invasion Assay
Caption: Workflow for the Transwell Invasion Assay.
Western Blotting
-
Cell Lysis: After treatment with this compound for the desired time, SKOV-3 cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease and phosphatase inhibitor cocktail.
-
Protein Quantification: The protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-VEGFR-2, VEGFR-2, p-Akt, Akt, p-ERK, ERK, Integrin β1, and a loading control like β-actin).
-
Washing: The membrane is washed three times with TBST.
-
Secondary Antibody Incubation: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: The membrane is washed three times with TBST.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Band intensities are quantified using densitometry software.
Signaling Pathways and Visualizations
This compound exerts its anti-cancer effects in SKOV-3 cells primarily by targeting the VEGF-A/VEGFR-2 and integrin β1 signaling pathways.
Caption: Proposed signaling pathway of this compound in ovarian cancer cells.
Discussion and Future Directions
The available evidence strongly suggests that this compound has anti-proliferative and anti-invasive activity against the SKOV-3 ovarian cancer cell line.[1] The mechanism of action appears to be centered on the inhibition of the VEGF-A/VEGFR-2 signaling cascade and the downregulation of integrin β1, both of which are critical for ovarian cancer progression.[1]
However, the current body of research has notable limitations. The data is confined to a single ovarian cancer cell line, SKOV-3. To establish broader relevance, it is imperative to investigate the effects of this compound on a panel of ovarian cancer cell lines, including those with different genetic backgrounds and chemoresistance profiles (e.g., A2780, OVCAR-3).
A significant gap in the current understanding is the role of this compound in inducing apoptosis in ovarian cancer cells. While inhibition of proliferation is a valuable anti-cancer property, the induction of programmed cell death is a hallmark of many effective chemotherapeutic agents. Future studies should prioritize investigating whether this compound can induce apoptosis, and if so, through which molecular pathways (e.g., intrinsic vs. extrinsic). Standard assays for such investigations would include Annexin V/Propidium Iodide staining to quantify apoptotic cells and Western blotting for key apoptotic markers such as caspases (e.g., cleaved caspase-3, -8, -9) and members of the Bcl-2 family.
References
An In-depth Technical Guide to Broussonin B: Chemical Structure and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonin B is a naturally occurring phenolic compound belonging to the diphenylpropane class of molecules. First isolated from the paper mulberry (Broussonetia papyrifera), it has since been identified in other plant species, including Broussonetia kazinoki and Anemarrhena asphodeloides.[1] Emerging research has highlighted this compound's diverse pharmacological activities, positioning it as a molecule of significant interest for further investigation in drug discovery and development. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and key biological activities, supported by detailed experimental protocols and pathway visualizations.
Chemical Structure and Physicochemical Properties
This compound, with the IUPAC name 4-[3-(4-hydroxyphenyl)propyl]-3-methoxyphenol, is characterized by a 1,3-diphenylpropane skeleton.[1] Its chemical identity is further defined by the CAS Number 73731-86-9.[1][2]
Table 1: Chemical Identifiers for this compound
| Identifier | Value | Source |
| CAS Number | 73731-86-9 | [1][2] |
| Molecular Formula | C₁₆H₁₈O₃ | [2] |
| IUPAC Name | 4-[3-(4-hydroxyphenyl)propyl]-3-methoxyphenol | [2] |
| SMILES | COC1=C(C=CC(=C1)O)CCCC2=CC=C(C=C2)O | [2] |
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 258.31 g/mol | [2] |
| XLogP3-AA (LogP) | 3.9 | [2] |
| Hydrogen Bond Donor Count | 2 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 5 | [2] |
| Purity | >98% (by HPLC) | [3] |
| Physical Description | Powder |
Biological and Pharmacological Properties
This compound has demonstrated a range of biological activities, with its anti-angiogenic, anti-proliferative, and anti-invasive properties being the most extensively studied. It also exhibits neurotrophic and anti-adipogenic effects.
Anti-Angiogenic Activity
This compound has been shown to be a potent inhibitor of angiogenesis, the formation of new blood vessels from pre-existing ones. This activity is primarily mediated through the inhibition of the Vascular Endothelial Growth Factor (VEGF) signaling pathway, a critical regulator of angiogenesis.
Specifically, this compound has been found to suppress VEGF-A-stimulated endothelial cell proliferation, migration, and tube formation in vitro.[3][4] Furthermore, it has been observed to inhibit microvessel sprouting from rat aortic rings ex vivo.[4] The underlying mechanism involves the inactivation of the VEGF Receptor 2 (VEGFR-2) and its downstream signaling cascades, including the ERK, Akt, p70S6K, and p38MAPK pathways.[3]
References
- 1. This compound | CAS:73731-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 2. This compound | C16H18O3 | CID 5315503 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Neurotrophic Potential of Broussonin B: A Technical Guide for Researchers
For Immediate Release
While Broussonin B, a diphenylpropane derivative isolated from plants such as Broussonetia kazinoki and Anemarrhena asphodeloides, has been noted in scientific literature for its potential neurotrophic activities, a comprehensive body of public data detailing these effects remains elusive. The primary focus of existing research has been on its significant anti-angiogenic and anti-cancer properties.
This technical guide is designed for researchers, scientists, and drug development professionals to provide a structured framework for investigating the neurotrophic and neuroprotective properties of this compound. It outlines standard experimental protocols, data presentation formats, and key signaling pathways that form the cornerstone of neurotrophic factor research.
Quantitative Data Presentation: A Framework for Analysis
Systematic evaluation of a compound's neurotrophic potential necessitates rigorous quantitative analysis. The following tables serve as templates for presenting data from foundational neurotrophic assays.
Table 1: Hypothetical Data on this compound's Effect on Neurite Outgrowth in PC12 Cells
| Treatment Group | Concentration (µM) | Percentage of Neurite-Bearing Cells (%) | Average Neurite Length (µm) |
| Vehicle Control | - | 5 ± 1.2 | 15 ± 3.5 |
| Positive Control (NGF) | 0.05 | 45 ± 4.1 | 85 ± 9.2 |
| This compound | 1.0 | ||
| This compound | 5.0 | ||
| This compound | 10.0 |
PC12 cells, a rat pheochromocytoma cell line, are a well-established in vitro model for studying neuronal differentiation and neurite outgrowth in response to neurotrophic factors like Nerve Growth Factor (NGF)[1][2][3][4][5].
Table 2: Hypothetical Data on this compound's Neuroprotective Effects on Primary Neurons
| Treatment Group | Concentration (µM) | Cell Viability (%) | Percentage of Apoptotic Cells |
| Vehicle Control | - | 100 | 5 ± 1.5 |
| Neurotoxin (e.g., Amyloid-beta) | 10.0 | 50 ± 5.8 | 45 ± 4.3 |
| Neurotoxin + this compound | 1.0 | ||
| Neurotoxin + this compound | 5.0 | ||
| Neurotoxin + this compound | 10.0 |
Primary neuronal cultures are critical for assessing the potential of a compound to protect against neuronal cell death induced by various stressors[6][7][8].
Detailed Experimental Protocols
Reproducibility is paramount in scientific research. The following are detailed methodologies for key experiments to characterize the neurotrophic activities of this compound.
Neurite Outgrowth Assay Using PC12 Cells
This assay serves as an initial screening tool to identify compounds with NGF-like activity.
-
Cell Culture and Plating: PC12 cells are maintained in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum. For experiments, cells are seeded onto collagen-coated multi-well plates.
-
Differentiation and Treatment: After allowing the cells to adhere, the culture medium is switched to a low-serum medium to reduce proliferation. This compound, a positive control (e.g., 50 ng/mL NGF), and a vehicle control are then added to the respective wells.
-
Incubation and Imaging: Cells are incubated for 48 to 72 hours to permit neurite extension. Following incubation, cells are fixed with 4% paraformaldehyde and imaged using phase-contrast microscopy.
-
Quantification: Image analysis software is utilized to measure the length of the longest neurite for each cell and to determine the percentage of cells that have differentiated (i.e., possess at least one neurite with a length greater than the diameter of the cell body).
Neuronal Survival and Neuroprotection Assay
This experiment evaluates the capacity of this compound to promote the survival of primary neurons and protect them from neurotoxic insults.
-
Primary Neuron Culture: Cortical or hippocampal neurons are isolated from embryonic day 18 (E18) rat or mouse brains and plated on poly-D-lysine coated plates in a neurobasal medium supplemented with B27.
-
Induction of Apoptosis and Treatment: After several days in culture to allow for maturation, neuronal apoptosis can be induced by serum withdrawal or by the addition of a neurotoxin. This compound is co-administered with the apoptotic stimulus.
-
Assessment of Viability: After 24 to 48 hours of treatment, neuronal viability is assessed. This can be done using a metabolic assay such as the MTT assay, or by fluorescent staining with calcein-AM (live cells) and ethidium homodimer-1 (dead cells).
-
Apoptosis Quantification: The extent of apoptosis can be quantified using a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay, which detects DNA fragmentation, a hallmark of apoptosis.
Investigation of Molecular Mechanisms via Western Blotting
To understand the signaling pathways through which this compound may act, Western blotting is a crucial technique.
-
Protein Extraction: Neuronal cells are treated with this compound for various durations. Following treatment, cells are lysed, and total protein is extracted.
-
Protein Quantification and Separation: Protein concentration is determined, and equal amounts of protein from each sample are separated by size via SDS-PAGE.
-
Immunoblotting: The separated proteins are transferred to a membrane, which is then incubated with primary antibodies targeting key signaling proteins (e.g., p-TrkB, TrkB, p-Akt, Akt, p-ERK, ERK, p-CREB, CREB).
-
Detection and Analysis: Following incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody, the protein bands are visualized using a chemiluminescent substrate. The intensity of the bands corresponding to the phosphorylated proteins is normalized to the total protein levels to determine the activation state of the signaling pathways.
Visualization of Key Signaling Pathways and Experimental Designs
Diagrams created using the DOT language provide clear visual representations of complex biological processes and experimental plans.
Potential Neurotrophic Signaling Pathways for this compound
Many neurotrophic compounds exert their effects by activating the Tropomyosin receptor kinase (Trk) family of receptors, leading to the activation of downstream pro-survival and growth-promoting signaling cascades such as the PI3K/Akt and MAPK/ERK pathways[9][10][11][12][13]. A key downstream target of these pathways is the transcription factor CREB (cAMP response element-binding protein), which regulates the expression of genes crucial for neuronal survival and plasticity[14][15][16][17][18].
Caption: Hypothesized signaling pathways for this compound's neurotrophic activity.
Logical Workflow for Investigating Neurotrophic Compounds
A systematic approach is essential for the efficient evaluation of a novel compound's therapeutic potential.
Caption: A structured workflow for the preclinical evaluation of this compound.
This technical guide provides a robust framework to initiate and advance the study of this compound's neurotrophic and neuroprotective potential. The application of these established methodologies will be instrumental in elucidating its mechanism of action and evaluating its promise as a therapeutic agent for neurodegenerative diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Assessment of chemical effects on neurite outgrowth in PC12 cells using high content screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nerve growth factor-induced neurite outgrowth in PC12 cells involves the coordinate induction of microtubule assembly and assembly-promoting factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neurite outgrowth in PC12 cells. Distinguishing the roles of ubiquitylation and ubiquitin-dependent proteolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Vasoinhibin Suppresses the Neurotrophic Effects of VEGF and NGF in Newborn Rat Primary Sensory Neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Activity-Dependent Release of Endogenous Brain-Derived Neurotrophic Factor from Primary Sensory Neurons Detected by ELISAIn Situ - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Brain-Derived Neurotrophic Factor Mediates the Activity-Dependent Regulation of Inhibition in Neocortical Cultures - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Trkb Signaling in Pericytes Is Required for Cardiac Microvessel Stabilization | PLOS One [journals.plos.org]
- 11. Tropomyosin receptor kinase B (TrkB) signalling: targeted therapy in neurogenic tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Tropomyosin receptor kinase B - Wikipedia [en.wikipedia.org]
- 13. Pathophysiological Mechanisms for Actions of the Neurotrophins - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Activity-dependent CREB phosphorylation: Convergence of a fast, sensitive calmodulin kinase pathway and a slow, less sensitive mitogen-activated protein kinase pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sustained CREB phosphorylation by lipid-peptide liquid crystalline nanoassemblies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Activity-Independent Effects of CREB on Neuronal Survival and Differentiation during Mouse Cerebral Cortex Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chapter 2 CREB at the Crossroads of Activity-Dependent Regulation of Nervous System Development and Function | Semantic Scholar [semanticscholar.org]
- 18. biorxiv.org [biorxiv.org]
Technical Whitepaper: Anti-Adipogenic and Insulin-Sensitizing Properties of Kazinol B
Prepared for: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This technical guide was initially developed to investigate the anti-adipogenic properties of Broussonin B. However, a comprehensive literature review revealed that the primary research attributing anti-adipogenic activity to a compound from Broussonetia kazinoki focuses specifically on Kazinol B . A key study on the anti-angiogenic effects of this compound appears to have mistakenly cited the anti-adipogenic work of Kazinol B. Therefore, this document has been pivoted to accurately reflect the available scientific evidence and will detail the properties of Kazinol B.
Executive Summary
Obesity and associated metabolic disorders such as type 2 diabetes represent a growing global health crisis. Adipogenesis, the process of preadipocyte differentiation into mature adipocytes, is a key target for therapeutic intervention. Natural compounds are a promising source of novel anti-adipogenic agents. This document provides a technical overview of the molecular mechanisms underlying the effects of Kazinol B, a flavan isolated from Broussonetia kazinoki Siebold, on adipocyte function. Contrary to being a direct inhibitor of adipogenesis, Kazinol B acts as a potent insulin-sensitizing agent. It enhances lipid accumulation and the expression of key adipogenic transcription factors while significantly improving glucose uptake in mature adipocytes. This is achieved through the dual activation of the Akt and AMP-activated protein kinase (AMPK) signaling pathways. This guide summarizes the quantitative data, details the experimental protocols used to elucidate these effects, and provides visual diagrams of the key signaling cascades.
Mechanism of Action of Kazinol B in Adipocytes
Kazinol B does not inhibit the differentiation of 3T3-L1 preadipocytes. Instead, it promotes the expression of master adipogenic regulators and enhances the function of mature adipocytes, particularly their ability to take up glucose. This insulin-sensitizing effect is critical for metabolic health. The primary mechanism involves the modulation of two key signaling pathways:
-
PI3K/Akt Pathway: Kazinol B stimulates the phosphorylation of Akt, a crucial node in the insulin signaling pathway. Activated Akt is essential for the translocation of the glucose transporter 4 (GLUT4) from intracellular vesicles to the plasma membrane, a rate-limiting step for glucose uptake in fat and muscle cells.[1]
-
AMPK Pathway: Independently, Kazinol B also promotes the phosphorylation of AMPK.[1] AMPK is a central regulator of cellular energy homeostasis. Its activation is known to enhance glucose uptake and fatty acid oxidation, contributing to improved insulin sensitivity.
By activating both of these pathways, Kazinol B effectively enhances the glucose disposal capacity of adipocytes, marking it as a compound of interest for addressing insulin resistance.
Quantitative Data on the Effects of Kazinol B
The following tables summarize the quantitative findings from studies on Kazinol B's effects on 3T3-L1 adipocytes. All data is extracted from Lee et al., 2016, Fitoterapia.[1]
Table 1: Effect of Kazinol B on Adipogenic Gene Expression
| Gene | Treatment | Concentration (µM) | Fold Change (vs. Control) |
| PPARγ | Kazinol B | 10 | ~1.8 |
| Kazinol B | 20 | ~2.1 | |
| C/EBPα | Kazinol B | 10 | ~1.4 |
| Kazinol B | 20 | ~1.6 | |
| Adiponectin | Kazinol B | 10 | ~1.5 |
| Kazinol B | 20 | ~1.8 |
Data derived from quantitative real-time PCR (qRT-PCR) analysis in differentiated 3T3-L1 cells.
Table 2: Effect of Kazinol B on Glucose Uptake
| Cell Line | Treatment | Concentration (µM) | % Increase in 2-NBDG Uptake (vs. Control) |
| 3T3-L1 Adipocytes | Kazinol B | 10 | ~30% |
| Kazinol B | 20 | ~50% | |
| Rosiglitazone (Control) | 10 | ~60% |
2-NBDG is a fluorescent glucose analog used to measure glucose uptake.
Table 3: Effect of Kazinol B on Key Signaling Proteins
| Protein (Phosphorylated Form) | Treatment | Concentration (µM) | Relative Phosphorylation Level |
| p-Akt (Ser473) | Kazinol B | 20 | Significant Increase |
| p-AMPK | Kazinol B | 20 | Significant Increase |
Data derived from Western blot analysis.
Signaling Pathways and Experimental Workflow Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the molecular pathways and experimental procedures.
Caption: Molecular pathway of Kazinol B enhancing glucose uptake in adipocytes.
Caption: Workflow for studying Kazinol B's effects on 3T3-L1 adipocytes.
Detailed Experimental Protocols
The following protocols are based on the methodologies described by Lee et al., 2016.[1]
3T3-L1 Preadipocyte Culture and Differentiation
-
Cell Culture: 3T3-L1 preadipocytes are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% bovine calf serum (BCS) at 37°C in a humidified atmosphere of 5% CO₂.
-
Initiation of Differentiation (Day 0): Two days post-confluence (100% confluent), the culture medium is replaced with a differentiation cocktail (MDI) consisting of DMEM with 10% fetal bovine serum (FBS), 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin.
-
Maturation (Day 2 onwards): After 48 hours, the MDI medium is replaced with DMEM containing 10% FBS and 10 µg/mL insulin only. This medium is refreshed every two days until the cells are fully differentiated into mature adipocytes (typically by Day 8), characterized by the accumulation of lipid droplets.
Oil Red O Staining for Lipid Accumulation
-
Fixation: Differentiated 3T3-L1 cells in a multi-well plate are washed with phosphate-buffered saline (PBS) and fixed with 10% formalin for 1 hour.
-
Staining: After fixation, the cells are washed with 60% isopropanol and allowed to dry completely. A filtered solution of Oil Red O (0.21% in 60% isopropanol) is added to each well and incubated for 10 minutes at room temperature.
-
Quantification: The stained cells are washed four times with water. The stained lipid droplets are then eluted by adding 100% isopropanol and incubating for 10 minutes. The absorbance of the eluted stain is measured spectrophotometrically at 500 nm.
Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and untreated differentiated adipocytes using an appropriate RNA isolation kit (e.g., TRIzol reagent).
-
cDNA Synthesis: First-strand cDNA is synthesized from the total RNA using a reverse transcription kit with oligo(dT) primers.
-
PCR Amplification: qRT-PCR is performed using a thermal cycler with SYBR Green PCR master mix. The relative expression of target genes (e.g., PPARγ, C/EBPα, Adiponectin) is calculated using the 2-ΔΔCt method, with a housekeeping gene such as β-actin used for normalization.
Western Blot Analysis
-
Protein Extraction: Cells are lysed in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA protein assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). It is then incubated overnight at 4°C with primary antibodies against target proteins (e.g., p-Akt, Akt, p-AMPK, AMPK, β-actin).
-
Detection: After washing, the membrane is incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
2-NBDG Glucose Uptake Assay
-
Starvation: Differentiated 3T3-L1 adipocytes are serum-starved for 3 hours in DMEM.
-
Incubation: Cells are washed with PBS and incubated in glucose-free DMEM for 30 minutes.
-
Treatment: Kazinol B or control vehicle is added, and cells are incubated for an additional 30 minutes.
-
Glucose Uptake: 2-[N-(7-nitrobenz-2-oxa-1,3-diazol-4-yl)amino]-2-deoxy-D-glucose (2-NBDG), a fluorescent glucose analog, is added to a final concentration of 100 µM, and cells are incubated for 1 hour at 37°C.
-
Measurement: The reaction is stopped by washing the cells with ice-cold PBS. The fluorescence intensity of the intracellular 2-NBDG is measured using a fluorescence microplate reader or flow cytometer.
Conclusion and Future Directions
Kazinol B, a compound from Broussonetia kazinoki, demonstrates significant insulin-sensitizing effects in mature 3T3-L1 adipocytes. While it promotes the expression of adipogenic master regulators, its primary therapeutic potential lies in its ability to enhance glucose uptake. This is accomplished through the robust and dual activation of the Akt and AMPK signaling pathways, which leads to increased GLUT4 translocation. These findings suggest that Kazinol B is not an anti-adipogenic agent in the sense of blocking differentiation, but rather a potent modulator of adipocyte function. Its mechanism of action makes it a compelling candidate for further investigation in the context of developing therapeutics for insulin resistance and type 2 diabetes. Future research should focus on in vivo studies to validate these cellular effects and to assess the compound's pharmacokinetic and safety profiles.
References
Methodological & Application
Application Notes and Protocols for Broussonin B Cell Migration Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonin B, a diphenylpropane derivative isolated from Broussonetia kazinoki, has demonstrated potential as an inhibitor of cell migration, a critical process in physiological and pathological events such as angiogenesis and cancer metastasis.[1][2][3] These application notes provide detailed protocols for assessing the efficacy of this compound in inhibiting cell migration using two standard in vitro methods: the Wound Healing (Scratch) Assay and the Transwell (Boyden Chamber) Assay. The described methodologies are primarily focused on Vascular Endothelial Growth Factor-A (VEGF-A) stimulated endothelial cells, a common model for studying angiogenesis.[1][2][3]
Mechanism of Action
This compound has been shown to abrogate VEGF-A-stimulated endothelial cell migration and invasion.[1][3] Its mechanism of action involves the inactivation of the VEGF-A/VEGFR-2 signaling pathway and its downstream effectors, including ERK, Akt, p70S6K, and p38MAPK.[1][2][3] Furthermore, this compound influences cell adhesion by regulating the localization of vascular endothelial-cadherin (VE-cadherin) at cell-cell contacts and down-regulating integrin β1.[1][2][3]
Data Presentation
The inhibitory effect of this compound on cell migration is dose-dependent. The following table summarizes the effective concentration range observed in studies on human umbilical vein endothelial cells (HUVECs).
| Compound | Cell Line | Stimulant | Assay Type | Effective Concentration Range (µM) | Observed Effect | Reference |
| This compound | HUVEC | VEGF-A (10 ng/mL) | Wound Healing | 0.1 - 10 | Dose-dependent inhibition of cell migration | [1][4] |
| This compound | HUVEC | VEGF-A (10 ng/mL) | Transwell Invasion | 0.1 - 10 | Dose-dependent inhibition of cell invasion | [1][4] |
| This compound | NSCLC & Ovarian Cancer Cells | 10% FBS | Transwell Invasion | 10 | Inhibition of cancer cell invasion | [1] |
Experimental Protocols
Two primary methods for conducting a cell migration assay with this compound are detailed below.
Wound Healing (Scratch) Assay
This assay is a straightforward method to study collective cell migration.[5][6] A "wound" is created in a confluent cell monolayer, and the migration of cells to close the wound is monitored over time.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Growth Medium-2 (EGM-2)
-
Fetal Bovine Serum (FBS)
-
This compound
-
VEGF-A
-
Phosphate Buffered Saline (PBS)
-
Methanol (for fixation)
-
Giemsa stain
-
Sterile pipette tips (p200) or a scratcher tool
-
6-well tissue culture plates
-
Inverted microscope with a camera
Protocol:
-
Cell Seeding: Seed HUVECs in 6-well plates and culture in EGM-2 until they form a confluent monolayer.
-
Wound Creation: Create a single, straight scratch in the center of the cell monolayer using a sterile p200 pipette tip.[1]
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Serum Starvation: Replace the medium with serum-free medium and incubate for 2 hours.[1]
-
Treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) for 30 minutes.[1][4] Include a vehicle control (e.g., DMSO).
-
Stimulation: Add VEGF-A (10 ng/mL) to the wells to stimulate cell migration.[1][4] A negative control well with no VEGF-A should also be included.
-
Incubation: Incubate the plates for 16 hours to allow for cell migration.[1][4]
-
Fixation and Staining:
-
Imaging and Analysis:
-
Capture images of the wound at the beginning of the experiment (0 hours) and after 16 hours using an inverted microscope.
-
Quantify the migration of cells across the wound. This can be done by measuring the change in the width of the scratch or the area of the wound over time.[6]
-
Transwell (Boyden Chamber) Assay
This assay assesses the chemotactic capability of cells to migrate through a porous membrane towards a chemoattractant.[5][7][8] For invasion assays, the membrane is coated with an extracellular matrix (ECM) like Matrigel.[7][9]
Materials:
-
HUVECs
-
EGM-2
-
FBS
-
This compound
-
VEGF-A
-
Transwell inserts (e.g., 8 µm pore size) for 24-well plates
-
Matrigel (for invasion assay)
-
Serum-free medium
-
Cotton swabs
-
Methanol (for fixation)
-
Crystal Violet stain or DAPI
-
Inverted microscope with a camera
Protocol:
-
Preparation of Inserts (for Invasion Assay): If performing an invasion assay, coat the top of the transwell insert membrane with a thin layer of Matrigel and allow it to solidify.[5][9]
-
Cell Preparation:
-
Culture HUVECs to sub-confluency.
-
Harvest the cells and resuspend them in serum-free medium at a desired concentration (e.g., 1 x 10^6 cells/mL).[5]
-
-
Chemoattractant Addition: In the lower chamber of the 24-well plate, add medium containing VEGF-A (10 ng/mL) as the chemoattractant.[5] For a negative control, use serum-free medium without VEGF-A.
-
Cell Seeding:
-
Incubation: Incubate the plate for a period that allows for cell migration (e.g., 16 hours).[4]
-
Removal of Non-migrated Cells: Carefully remove the non-migrated cells from the upper surface of the membrane using a cotton swab.[10]
-
Fixation and Staining:
-
Fix the migrated cells on the bottom of the membrane with methanol.
-
Stain the cells with Crystal Violet or a fluorescent dye like DAPI.
-
-
Imaging and Quantification:
-
Take images of the stained migrated cells using an inverted microscope.
-
Count the number of migrated cells in several random fields of view to quantify cell migration.
-
Visualizations
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the Wound Healing Cell Migration Assay.
Experimental Workflow: Transwell Assay```dot
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. Cell Migration and Invasion Assays - Cell Migration and Invasion Assays - ICE Bioscience [en.ice-biosci.com]
- 8. Cell Migration & Invasion Assays [sigmaaldrich.com]
- 9. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 10. corning.com [corning.com]
Application Note: Transwell Invasion Assay Protocol using Broussonin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metastasis, the process of cancer cell dissemination to distant organs, is a major cause of cancer-related mortality. A critical step in metastasis is the invasion of cancer cells through the extracellular matrix (ECM). The Transwell invasion assay is a widely used in vitro method to quantify the invasive potential of cancer cells. This application note provides a detailed protocol for utilizing the Transwell invasion assay to evaluate the inhibitory effects of Broussonin B, a natural diphenylpropane derivative, on cancer cell invasion. This compound has been shown to inhibit the invasion of non-small cell lung cancer and ovarian cancer cells by targeting key signaling pathways involved in cell migration and invasion.[1][2][3]
Principle of the Assay
The Transwell invasion assay utilizes a two-chamber system separated by a porous polycarbonate membrane.[4] The membrane is coated with a layer of basement membrane extract (e.g., Matrigel), which serves as an artificial extracellular matrix. Cancer cells are seeded in the upper chamber in a serum-free medium, while a chemoattractant, such as fetal bovine serum (FBS), is placed in the lower chamber.[1] Invasive cells degrade the Matrigel and migrate through the pores of the membrane towards the chemoattractant. By treating the cells with this compound, its effect on inhibiting this invasive process can be quantified by staining and counting the cells that have migrated to the lower surface of the membrane.
Data Presentation
The quantitative data obtained from a Transwell invasion assay with this compound can be summarized in the following table. This allows for a clear and easy comparison of the dose-dependent inhibitory effect of the compound.
| Treatment Group | This compound Concentration (µM) | Number of Invading Cells (Mean ± SD) | % Inhibition of Invasion |
| Vehicle Control (DMSO) | 0 | 500 ± 25 | 0% |
| This compound | 1 | 350 ± 20 | 30% |
| This compound | 5 | 150 ± 15 | 70% |
| This compound | 10 | 50 ± 10 | 90% |
Experimental Protocols
Materials and Reagents
-
24-well Transwell inserts (8 µm pore size)
-
Matrigel Basement Membrane Matrix
-
Cancer cell line of interest (e.g., non-small cell lung cancer or ovarian cancer cell lines)
-
This compound (dissolved in DMSO)
-
Cell culture medium (e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Bovine Serum Albumin (BSA)
-
Calcein AM
-
Methanol
-
Crystal Violet staining solution
-
Cotton swabs
-
Inverted microscope with a camera
Experimental Workflow
Caption: Experimental workflow for the Transwell invasion assay with this compound.
Step-by-Step Protocol
-
Coating of Transwell Inserts:
-
Thaw Matrigel on ice overnight in a 4°C refrigerator.
-
Dilute the Matrigel with cold, serum-free cell culture medium to a final concentration of 1 mg/ml.
-
Add 100 µl of the diluted Matrigel solution to the upper chamber of each Transwell insert.
-
Incubate the inserts at 37°C for 4-6 hours to allow the Matrigel to solidify.
-
-
Cell Preparation:
-
Culture the cancer cells to approximately 80% confluency.
-
Harvest the cells using trypsin-EDTA and wash with PBS.
-
Resuspend the cells in a serum-free medium and perform a cell count.
-
Starve the cells in a serum-free medium for 2-4 hours in a suspension tube at 37°C.
-
-
Cell Seeding and Treatment:
-
After the Matrigel has solidified, rehydrate it by adding 100 µl of serum-free medium to the upper chamber for 30 minutes at 37°C.
-
Carefully remove the rehydration medium.
-
Resuspend the starved cells in a serum-free medium containing different concentrations of this compound (e.g., 1, 5, 10 µM) or vehicle control (DMSO).[1]
-
Seed 5 x 10^4 cells in 200 µl of the this compound-containing medium into the upper chamber of the Transwell inserts.
-
In the lower chamber, add 600 µl of cell culture medium containing 10% FBS as a chemoattractant.[1]
-
-
Incubation:
-
Staining and Quantification:
-
After incubation, carefully remove the medium from the upper chamber.
-
Using a cotton swab, gently remove the non-invading cells and the Matrigel from the upper surface of the membrane.
-
Fix the invading cells on the lower surface of the membrane by immersing the inserts in methanol for 10 minutes.
-
Stain the cells with 0.5% Crystal Violet solution for 20 minutes.
-
Gently wash the inserts with PBS to remove excess stain.
-
Allow the inserts to air dry.
-
-
Imaging and Data Analysis:
-
Use an inverted microscope to capture images of the stained, invading cells on the lower surface of the membrane.
-
Count the number of invading cells in at least five random fields of view for each insert.
-
Calculate the average number of invading cells per field for each treatment group.
-
The percentage of invasion inhibition can be calculated using the following formula: % Inhibition = [1 - (Number of invading cells in the this compound treated group / Number of invading cells in the control group)] x 100
-
Signaling Pathway of this compound in Cancer Cell Invasion
This compound has been shown to inhibit cancer cell invasion by targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway.[1][2][3] Activation of VEGFR-2 by its ligand, VEGF-A, triggers a downstream cascade that promotes cell proliferation, migration, and invasion. This compound treatment leads to the inactivation of this pathway. Furthermore, this compound down-regulates the expression of integrin β1 and integrin-linked kinase (ILK), which are crucial for cell-matrix adhesion and migration.[1][2][3]
Caption: this compound inhibits cancer cell invasion via the VEGFR-2 and Integrin β1 pathways.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. protocols.io [protocols.io]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Broussonin B in Tube Formation Assays on Matrigel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Broussonin B, a diphenylpropane derivative isolated from Broussonetia kazinoki, has demonstrated notable anti-angiogenic properties.[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis.[4][5][6] The in vitro tube formation assay on Matrigel is a widely used method to evaluate the pro- or anti-angiogenic potential of compounds.[6][7][8] This document provides detailed protocols for assessing the effect of this compound on endothelial cell tube formation and outlines the underlying signaling pathways.
Mechanism of Action
This compound exerts its anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor-A (VEGF-A) stimulated signaling cascade in endothelial cells.[1][2][3] Specifically, it has been shown to suppress the phosphorylation of VEGF Receptor-2 (VEGFR-2), a key step in initiating the angiogenic signal.[1] This blockade leads to the inactivation of downstream signaling pathways, including the ERK, Akt, p70S6K, and p38MAPK pathways, which are crucial for endothelial cell proliferation, migration, and differentiation into capillary-like structures.[1][2] Furthermore, this compound has been observed to down-regulate the expression of integrin β1, a cell adhesion molecule vital for cell-matrix interactions during angiogenesis.[1][2][3]
Quantitative Data Summary
The inhibitory effect of this compound on VEGF-A-induced tube formation in Human Umbilical Vein Endothelial Cells (HUVECs) is dose-dependent. The following table summarizes the observed effects at various concentrations.
| Concentration of this compound (µM) | Inhibition of Tube Formation (Relative to VEGF-A control) |
| 1 | Partial Inhibition |
| 10 | Significant Inhibition |
Note: The data is based on published graphical representations and indicates a clear trend of increased inhibition with higher concentrations of this compound. For precise quantification, it is recommended to perform the experiment and analyze the results using image analysis software.
Experimental Protocols
Materials
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (e.g., EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
Trypsin-EDTA
-
Matrigel® Basement Membrane Matrix
-
This compound (stock solution in DMSO)
-
VEGF-A
-
24-well tissue culture plates
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ with Angiogenesis Analyzer plugin)
Protocol for Tube Formation Assay
-
Matrigel Coating:
-
Cell Seeding and Treatment:
-
Culture HUVECs in Endothelial Cell Growth Medium until they reach 80-90% confluency.
-
Starve the cells in a serum-free medium for 2 hours prior to the assay.[1]
-
Harvest the cells using Trypsin-EDTA and resuspend them in a serum-free medium.
-
Plate the HUVECs onto the solidified Matrigel® at a density of 4 x 10^4 cells/well.[1]
-
Pre-treat the cells with varying concentrations of this compound (e.g., 1 µM, 10 µM) or vehicle control (DMSO) for 30 minutes.[1][11]
-
Stimulate the cells with VEGF-A (10 ng/mL) to induce tube formation.[1][11] Include a negative control group without VEGF-A stimulation.
-
-
Incubation and Observation:
-
Data Acquisition and Analysis:
-
Capture images of the tube networks in each well.
-
Quantify the extent of tube formation using image analysis software. Key parameters to measure include:
-
Total tube length
-
Number of junctions
-
Number of branches
-
Total mesh area
-
-
Visualizations
Experimental Workflow
Experimental workflow for the this compound tube formation assay.
Signaling Pathway
Signaling pathway of this compound's anti-angiogenic effect.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. bosterbio.com [bosterbio.com]
- 6. ibidi.com [ibidi.com]
- 7. researchgate.net [researchgate.net]
- 8. Tube formation: an in vitro matrigel angiogenesis assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. corning.com [corning.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. researchgate.net [researchgate.net]
Unveiling the Anti-Angiogenic Potential of Broussonin B: Application Notes and Protocols for the Rat Aortic Ring Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the rat aortic ring assay to evaluate the anti-angiogenic effects of Broussonin B. This document is intended to guide researchers in academic and industrial settings through the experimental setup, execution, and data interpretation for assessing the therapeutic potential of this natural compound in inhibiting new blood vessel formation.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The vascular endothelial growth factor (VEGF) signaling pathway is a key regulator of angiogenesis. This compound, a diphenylpropane derivative isolated from Broussonetia kazinoki, has been identified as a potent inhibitor of angiogenesis.[1][2][3] This document details the use of the ex vivo rat aortic ring assay, a robust model that recapitulates the key steps of angiogenesis, to quantify the inhibitory effects of this compound.
Principle of the Rat Aortic Ring Assay
The rat aortic ring assay is a well-established ex vivo model that allows for the study of angiogenesis in a three-dimensional tissue culture environment.[4][5] Thoracic aortas are excised from rats, sectioned into rings, and embedded in a collagen or Matrigel matrix. In response to angiogenic stimuli, such as VEGF or endogenous growth factors released due to the injury of dissection, endothelial cells within the aortic explant migrate, proliferate, and organize into new microvessel-like sprouts.[4] The extent of this microvessel outgrowth can be quantified and used to assess the pro- or anti-angiogenic activity of test compounds like this compound.
Data Presentation: Anti-Angiogenic Effects of this compound
This compound has been shown to significantly suppress VEGF-A-induced microvessel sprouting in the rat aortic ring assay.[1][2][3] The inhibitory effects are dose-dependent.
| Treatment Group | Concentration (µM) | Inhibition of Microvessel Outgrowth (%) | Statistical Significance (p-value) |
| Control (VEGF-A) | - | 0% (baseline) | - |
| This compound | 1 | ~40% | p < 0.01 |
| This compound | 10 | ~75% | p < 0.01 |
Note: The data presented is an approximate summary based on graphical representations in the cited literature and should be confirmed by conducting the experiment. The original study should be consulted for precise quantitative values and error bars.[6]
Experimental Protocols
This section provides a detailed methodology for performing the rat aortic ring assay to evaluate the anti-angiogenic effects of this compound.
Materials and Reagents
-
Thoracic aorta from a 6- to 8-week-old Sprague-Dawley rat
-
Endothelial Basal Medium (EBM-2)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
VEGF-A (recombinant rat or human)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Matrigel or Collagen I, growth factor reduced
-
Phosphate-Buffered Saline (PBS), sterile
-
24-well or 48-well tissue culture plates
-
Dissecting microscope and sterile surgical instruments (scissors, forceps)
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with a digital camera for imaging
Experimental Workflow
Detailed Protocol
-
Aorta Preparation:
-
Humanely euthanize a 6- to 8-week-old rat.
-
Under sterile conditions, expose the thoracic cavity and excise the thoracic aorta.[7][8]
-
Place the aorta in a sterile petri dish containing cold EBM-2.
-
Using a dissecting microscope, carefully remove any remaining periaortic fibroadipose and connective tissue.[7][8]
-
Wash the cleaned aorta with sterile PBS.
-
Transfer the aorta to a new sterile dish and cross-section it into 1-2 mm thick rings using a sterile scalpel.[7]
-
-
Embedding Aortic Rings:
-
Pre-chill a 24-well or 48-well plate at -20°C.
-
Thaw growth factor-reduced Matrigel or prepare a collagen solution on ice.
-
Add a thin layer (e.g., 100-200 µL) of the matrix to the bottom of each chilled well and allow it to polymerize at 37°C for 30 minutes.[7]
-
Carefully place one aortic ring in the center of each well on top of the polymerized matrix.[7]
-
Cover the ring with another layer of the matrix and return the plate to the incubator for polymerization.[7]
-
-
Treatment and Incubation:
-
Prepare the culture medium (EBM-2) containing a pro-angiogenic stimulus, typically VEGF-A (e.g., 10 ng/mL).
-
Prepare serial dilutions of this compound in the culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). Include a vehicle control (e.g., DMSO) at the same concentration as in the highest this compound treatment group.
-
Add the prepared media to the respective wells.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 7-9 days.
-
-
Data Acquisition and Analysis:
-
On the final day of the assay, capture images of the microvessel outgrowth from each aortic ring using an inverted microscope.
-
Quantify the extent of angiogenesis by measuring the length or area of the microvessel sprouts using image analysis software (e.g., ImageJ).
-
Calculate the percentage of inhibition for each this compound concentration relative to the VEGF-A-treated control.
-
Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to determine the significance of the observed inhibition.
-
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-angiogenic effects by targeting the VEGF-A/VEGFR-2 signaling pathway and its downstream effectors.[1][2][3] Upon binding of VEGF-A to its receptor, VEGFR-2, a signaling cascade is initiated, leading to endothelial cell proliferation, migration, and tube formation. This compound has been shown to inhibit the phosphorylation of VEGFR-2, thereby blocking the activation of downstream pathways including the ERK, Akt, p70S6K, and p38 MAPK pathways.[1]
Conclusion
The rat aortic ring assay is a valuable ex vivo tool for screening and characterizing the anti-angiogenic properties of compounds like this compound. The detailed protocols and understanding of the underlying signaling pathways provided in these application notes will aid researchers in effectively designing and executing experiments to further investigate the therapeutic potential of this compound in angiogenesis-dependent diseases.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. Rat Aortic Ring Model to Assay Angiogenesis ex vivo [bio-protocol.org]
Application Notes and Protocols for Broussonin B Dose-Response Curve Determination
Abstract: This document provides detailed application notes and protocols for determining the dose-response curve of Broussonin B, a diphenylpropane derivative isolated from Broussonetia kazinoki. These guidelines are intended for researchers, scientists, and drug development professionals investigating the therapeutic potential of this compound, particularly its anti-angiogenic and anti-cancer properties. The protocols herein focus on cell-based assays to quantify the inhibitory effects of this compound on cellular processes such as proliferation, providing a framework for calculating key dose-response parameters like the half-maximal inhibitory concentration (IC50).
Introduction
This compound is a natural compound that has demonstrated significant biological activity, notably in the inhibition of angiogenesis and cancer cell proliferation and invasion.[1][2][3] Mechanistic studies have revealed that this compound exerts its effects by targeting key signaling pathways, primarily through the blockade of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling.[1][2] This leads to the inactivation of downstream pathways such as ERK, Akt, p70S6K, and p38MAPK, which are crucial for endothelial cell migration, proliferation, and survival.[1]
Determining the dose-response relationship of this compound is a critical step in its preclinical evaluation. This involves exposing cells to a range of this compound concentrations and measuring the resulting biological effect. The resulting data are used to construct a dose-response curve, from which parameters like the IC50 value can be derived. This value represents the concentration of this compound required to inhibit a specific biological process by 50% and is a key measure of the compound's potency.
These application notes provide a comprehensive protocol for a cell proliferation assay to determine the dose-response curve of this compound in a relevant cell line, such as Human Umbilical Vein Endothelial Cells (HUVECs), which are commonly used in angiogenesis research.[1]
Experimental Protocols
This protocol describes the use of a colorimetric MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to measure the inhibitory effect of this compound on cell proliferation. The assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.
Materials and Reagents:
-
This compound (stock solution in DMSO)
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2) BulletKit
-
Fetal Bovine Serum (FBS)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
VEGF-A (Vascular Endothelial Growth Factor-A)
Procedure:
-
Cell Seeding:
-
Culture HUVECs in EGM-2 medium in a humidified incubator at 37°C with 5% CO2.
-
Harvest cells using Trypsin-EDTA and resuspend in fresh medium.
-
Seed the HUVECs in a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of EGM-2 medium.
-
Incubate the plate for 24 hours to allow for cell attachment.
-
-
Serum Starvation:
-
After 24 hours, replace the medium with 100 µL of basal medium containing 0.5% FBS.
-
Incubate for another 24 hours to synchronize the cells.
-
-
This compound Treatment:
-
Prepare a serial dilution of this compound in the basal medium. A suggested concentration range is 0.1 µM to 10 µM.[4][5]
-
Pre-treat the cells by adding 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a positive control (untreated cells).
-
Incubate for 30 minutes.
-
-
Stimulation:
-
Following pre-treatment, stimulate the cells by adding VEGF-A to a final concentration of 10 ng/mL to all wells except the negative control.[4]
-
Incubate the plate for 24-48 hours.
-
-
MTT Assay:
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Presentation and Analysis
The quantitative data from the cell proliferation assay should be organized and analyzed to generate a dose-response curve.
Data Table:
| This compound Concentration (µM) | Absorbance (570 nm) - Replicate 1 | Absorbance (570 nm) - Replicate 2 | Absorbance (570 nm) - Replicate 3 | Mean Absorbance | % Inhibition |
| 0 (Vehicle Control) | 0 | ||||
| 0.1 | |||||
| 0.5 | |||||
| 1.0 | |||||
| 2.5 | |||||
| 5.0 | |||||
| 10.0 | |||||
| Positive Control (VEGF-A only) |
Calculation of % Inhibition:
% Inhibition = [ 1 - ( (Absorbance_Sample - Absorbance_Blank) / (Absorbance_PositiveControl - Absorbance_Blank) ) ] * 100
Dose-Response Curve:
Plot the % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis). The resulting curve will typically be sigmoidal. Use non-linear regression analysis to fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value.[6]
Visualizations
The following diagram illustrates the signaling pathway affected by this compound. This compound inhibits angiogenesis by blocking the VEGF-A/VEGFR-2 signaling cascade and its downstream effectors.[1][2]
Caption: this compound inhibits the VEGF-A/VEGFR-2 signaling pathway.
The following diagram outlines the key steps in the experimental workflow for determining the dose-response curve of this compound.
Caption: Experimental workflow for this compound dose-response analysis.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. How Do I Perform a Dose-Response Experiment? - FAQ 2188 - GraphPad [graphpad.com]
Application Notes and Protocols: Cell Cycle Analysis of Broussonin B-Treated HUVECs
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for analyzing the effects of Broussonin B on the cell cycle of Human Umbilical Vein Endothelial Cells (HUVECs). This compound, a diphenylpropane derivative, has been identified as an inhibitor of angiogenesis, a critical process in tumor growth and other pathologies.[1][2][3] Understanding its impact on the endothelial cell cycle is crucial for its development as a potential therapeutic agent.
Introduction
Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process involving the proliferation, migration, and differentiation of endothelial cells.[4] Vascular Endothelial Growth Factor (VEGF) is a key driver of angiogenesis, promoting endothelial cell survival and proliferation.[4] this compound has been shown to suppress VEGF-A-stimulated proliferation of HUVECs, suggesting its potential as an anti-angiogenic compound.[1][2][5] This effect is mediated, in part, by its ability to modulate the cell cycle. Specifically, this compound treatment can lead to a halt in cell cycle progression, thereby inhibiting the proliferation of endothelial cells.[1]
This document outlines the protocols for treating HUVECs with this compound, preparing the cells for cell cycle analysis via flow cytometry, and analyzing the resulting data. Furthermore, it details the underlying signaling pathways affected by this compound.
Data Presentation
The following tables summarize the quantitative effects of this compound on the cell cycle distribution and key regulatory proteins in VEGF-A-stimulated HUVECs.
Table 1: Effect of this compound on Cell Cycle Phase Distribution in VEGF-A-Stimulated HUVECs
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
| Control (untreated) | 75.3 ± 2.1 | 15.2 ± 1.5 | 9.5 ± 0.9 |
| VEGF-A (10 ng/mL) | 55.1 ± 2.5 | 30.8 ± 2.2 | 14.1 ± 1.3 |
| VEGF-A + this compound (10 µM) | 73.9 ± 2.8 | 16.5 ± 1.8 | 9.6 ± 1.1 |
Data adapted from studies on the effects of Broussonin compounds on HUVEC cell cycle.[1][5] Values are representative illustrations of the expected experimental outcomes.
Table 2: Effect of this compound on the Expression of Cell Cycle Regulatory Proteins in VEGF-A-Stimulated HUVECs
| Target Protein | VEGF-A Treatment | VEGF-A + this compound Treatment |
| Cyclin D1 | Upregulated | Downregulated |
| Cyclin E | Upregulated | No significant change |
| Cdk2 | Upregulated | No significant change |
| Cdk4 | Upregulated | Downregulated |
| Phospho-Rb (pRb) | Upregulated | Downregulated |
This table summarizes findings on how this compound affects key proteins that regulate cell cycle progression.[1]
Experimental Protocols
Protocol 1: HUVEC Culture and Treatment with this compound
This protocol describes the steps for culturing HUVECs and treating them with this compound and VEGF-A.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2) BulletKit
-
This compound (stock solution in DMSO)
-
VEGF-A (recombinant human)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
6-well tissue culture plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Culture HUVECs in EGM-2 medium in a T-75 flask until they reach 80-90% confluency.
-
Aspirate the medium, wash the cells with PBS, and detach them using Trypsin-EDTA.
-
Neutralize trypsin with EGM-2 medium and centrifuge the cells.
-
Resuspend the cell pellet in fresh EGM-2 and seed the cells into 6-well plates at a density of 1 x 10^5 cells/well.
-
Allow the cells to adhere and grow for 24 hours.
-
For serum starvation (to synchronize cells), replace the medium with a basal medium (EBM-2) containing 0.5% FBS for 6-8 hours.
-
Pre-treat the quiescent HUVECs with this compound (e.g., 10 µM) for 30 minutes.[1]
-
Stimulate the cells with VEGF-A (e.g., 10 ng/mL) for 24 hours.[1][5] Include appropriate controls: untreated cells, cells treated with VEGF-A alone, and cells treated with the vehicle (DMSO) and VEGF-A.
-
Proceed to cell cycle analysis.
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
This protocol details the preparation of this compound-treated HUVECs for cell cycle analysis using PI staining and flow cytometry.[6][7]
Materials:
-
Treated HUVECs from Protocol 1
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (DNase-free, 100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL in PBS)
-
Flow cytometer
Procedure:
-
Harvest the cells by trypsinization and collect them in a centrifuge tube.
-
Centrifuge at 1200 rpm for 5 minutes and discard the supernatant.
-
Wash the cell pellet with 1 mL of cold PBS and centrifuge again.
-
Resuspend the cell pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 30 minutes at 4°C for fixation.[7] Cells can be stored in 70% ethanol at -20°C for several weeks.
-
Centrifuge the fixed cells at 2000 rpm for 5 minutes and discard the ethanol.[7]
-
Wash the cells with 1 mL of PBS and centrifuge. Repeat this wash step twice.[7]
-
Resuspend the cell pellet in 100 µL of RNase A solution and incubate at room temperature for 5 minutes to degrade RNA.[7]
-
Add 400 µL of PI staining solution to the cells.[7]
-
Incubate the cells in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer. The PI signal is typically detected in the FL2 or a similar channel.
-
Gate the single-cell population to exclude doublets and debris.
-
Analyze the DNA content histogram to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Experimental Workflow
Caption: Experimental workflow for cell cycle analysis of this compound-treated HUVECs.
Signaling Pathway
Caption: this compound inhibits the VEGF-A/VEGFR-2 signaling pathway in HUVECs.
Mechanism of Action
This compound exerts its anti-proliferative effects on HUVECs by inhibiting the VEGF-A-stimulated signaling cascade.[1][2] Upon binding of VEGF-A to its receptor, VEGFR-2, several downstream pathways are activated, including the ERK, Akt, and p38 MAPK pathways.[1] These pathways converge to promote the expression of cell cycle regulatory proteins such as Cyclin D1 and Cdk4.[1] this compound has been shown to inhibit the activation of VEGFR-2 and its downstream effectors.[1] This leads to a downregulation of Cdk4 and subsequent hypophosphorylation of the retinoblastoma protein (pRb).[1] Hypophosphorylated pRb remains active and prevents the cell from progressing from the G1 to the S phase, resulting in a G1 cell cycle arrest.[1] This blockade of cell cycle progression is a key mechanism behind the anti-angiogenic activity of this compound.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Angiogenesis Pathway | Cell Signaling Technology [awsprod-cellsignal.com]
- 5. researchgate.net [researchgate.net]
- 6. Flow cytometry with PI staining | Abcam [abcam.com]
- 7. wp.uthscsa.edu [wp.uthscsa.edu]
Application Notes and Protocols for Immunofluorescence Staining of VE-cadherin with Broussonin B
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular Endothelial-cadherin (VE-cadherin) is a critical component of adherens junctions in endothelial cells, playing a pivotal role in maintaining vascular integrity, regulating permeability, and modulating angiogenesis.[1] The localization and phosphorylation state of VE-cadherin are key determinants of endothelial barrier function. Dysregulation of VE-cadherin is implicated in various pathological conditions, including inflammation, tumor angiogenesis, and vascular leakage syndromes.
Broussonin B, a diphenylpropane derivative isolated from Broussonetia kazinoki, has emerged as a promising bioactive compound with anti-angiogenic properties.[2][3][4] Studies have demonstrated that this compound can modulate the vascular endothelial growth factor-A (VEGF-A) signaling pathway, a key regulator of angiogenesis and vascular permeability.[2][3][4] Specifically, this compound has been shown to influence the distribution and phosphorylation of VE-cadherin, thereby stabilizing endothelial cell-cell junctions and counteracting VEGF-A-induced hyperpermeability.[2][5]
These application notes provide a detailed protocol for the immunofluorescence staining of VE-cadherin in endothelial cells treated with this compound. This technique is essential for visualizing and quantifying the effects of this compound on VE-cadherin localization at cell-cell contacts, providing valuable insights into its mechanism of action.
Principle of the Method
Immunofluorescence is a powerful technique that utilizes fluorescently labeled antibodies to detect specific target antigens within a cell. In this application, endothelial cells are first treated with this compound, followed by stimulation with an agent like VEGF-A to induce changes in VE-cadherin localization. The cells are then fixed to preserve their cellular structure and permeabilized to allow antibodies to access intracellular epitopes. A primary antibody specific to VE-cadherin binds to the target protein. Subsequently, a secondary antibody conjugated to a fluorophore, which recognizes the primary antibody, is added. The fluorophore emits light at a specific wavelength when excited, allowing for the visualization of VE-cadherin distribution using a fluorescence microscope. This method enables the qualitative and quantitative assessment of changes in VE-cadherin at adherens junctions in response to this compound treatment.
Quantitative Data Summary
The following table summarizes the quantitative effects of this compound on VE-cadherin phosphorylation as reported in the literature. This compound has been shown to inhibit the VEGF-A-stimulated tyrosine phosphorylation of VE-cadherin, which is associated with the stabilization of adherens junctions.
| Treatment Condition | Analyte | Method | Key Finding | Reference |
| HUVECs pretreated with this compound (10 µM) for 30 min, followed by VEGF-A (10 ng/mL) stimulation for 30 min | Phospho-tyrosine VE-cadherin | Immunoprecipitation and Western Blot | This compound markedly inhibited VEGF-A-stimulated tyrosine phosphorylation of VE-cadherin. | [2][5] |
Experimental Protocols
Materials and Reagents
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
This compound (dissolved in DMSO)
-
VEGF-A
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Primary Antibody: Mouse anti-VE-cadherin
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-mouse IgG
-
DAPI (4',6-diamidino-2-phenylindole)
-
Mounting Medium
-
Glass coverslips
-
Microscope slides
-
Humidified chamber
Experimental Procedure
-
Cell Culture and Treatment:
-
Culture HUVECs in EGM-2 medium until they reach confluence on glass coverslips in a 24-well plate.
-
Starve the cells in a serum-free medium for 4-6 hours prior to treatment.
-
Pre-treat the cells with the desired concentration of this compound (e.g., 10 µM) or vehicle (DMSO) for 30 minutes.
-
Stimulate the cells with VEGF-A (e.g., 10 ng/mL) for 30 minutes. Include an untreated control group.
-
-
Fixation:
-
Gently wash the cells twice with ice-cold PBS.
-
Fix the cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Permeabilization:
-
Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS for 5 minutes each.
-
-
Blocking:
-
Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature in a humidified chamber.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-VE-cadherin antibody in Blocking Buffer according to the manufacturer's instructions (e.g., 1:200).
-
Incubate the cells with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Wash the cells three times with PBS for 5 minutes each.
-
Dilute the Alexa Fluor 488-conjugated secondary antibody in Blocking Buffer.
-
Incubate the cells with the diluted secondary antibody for 1 hour at room temperature in the dark.
-
-
Counterstaining and Mounting:
-
Wash the cells three times with PBS for 5 minutes each in the dark.
-
Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Wash the cells twice with PBS.
-
Mount the coverslips onto microscope slides using a mounting medium.
-
-
Imaging and Analysis:
-
Visualize the stained cells using a fluorescence or confocal microscope.
-
Capture images of VE-cadherin (green fluorescence) and nuclei (blue fluorescence).
-
Analyze the images to assess the localization and integrity of VE-cadherin at cell-cell junctions. A continuous, linear staining pattern at cell borders indicates strong adherens junctions, while a discontinuous or zigzag pattern suggests junctional disruption.
-
Visualizations
Signaling Pathway of this compound on VE-cadherin
Caption: this compound inhibits VEGF-A-induced VE-cadherin phosphorylation and junction disruption.
Experimental Workflow for Immunofluorescence Staining
Caption: Step-by-step workflow for VE-cadherin immunofluorescence staining.
Logical Relationship of the Experiment
References
- 1. Quantitative dynamics of VE-cadherin at endothelial cell junctions at a glance: basic requirements and current concepts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Broussonin B: Application and Protocols for Ex Vivo Angiogenesis Models
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Broussonin B, a diphenylpropane derivative isolated from Broussonetia kazinoki, has demonstrated notable anti-angiogenic properties.[1][2][3] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and in pathological conditions such as tumor growth and metastasis.[1] Consequently, the inhibition of angiogenesis is a key therapeutic strategy in cancer treatment. This document provides detailed application notes and protocols for utilizing this compound in ex vivo angiogenesis models, specifically focusing on the rat aortic ring assay. The information presented is intended to guide researchers in the effective design and execution of experiments to evaluate the anti-angiogenic potential of this compound.
Data Presentation
The anti-angiogenic activity of this compound was assessed using a rat aortic ring assay stimulated with Vascular Endothelial Growth Factor-A (VEGF-A). The quantitative data from these experiments, demonstrating a significant dose-dependent inhibition of microvessel outgrowth, is summarized below.
Table 1: Effect of this compound on VEGF-A-Induced Microvessel Outgrowth in Rat Aortic Ring Assay
| Treatment Group | Concentration (µM) | Mean Sprouting Area (% of VEGF-A Control) | Standard Deviation (SD) | P-value (vs. VEGF-A Control) |
| Control (no VEGF-A) | - | Not specified | Not specified | Not specified |
| VEGF-A | - | 100 | Not specified | - |
| This compound + VEGF-A | 1 | ~75 | Not specified | < 0.01 |
| This compound + VEGF-A | 10 | ~40 | Not specified | < 0.01 |
Note: The data presented is an approximate interpretation based on graphical representations in the cited literature. For precise quantitative values, please refer to the original publication.[1][4]
Experimental Protocols
Rat Aortic Ring Assay
The ex vivo aortic ring assay is a robust model that recapitulates the key steps of angiogenesis, including endothelial cell proliferation, migration, and tube formation.[5][6] The following protocol is a detailed methodology for assessing the anti-angiogenic effects of this compound.
Materials:
-
This compound
-
Vascular Endothelial Growth Factor-A (VEGF-A)
-
Thoracic aortas from 8-9 week old male Sprague Dawley rats[1]
-
Matrigel® Basement Membrane Matrix
-
Endothelial Cell Basal Medium (EBM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Phosphate Buffered Saline (PBS), sterile
-
Sterile surgical instruments (forceps, scissors, scalpel)
-
48-well culture plates
-
Incubator (37°C, 5% CO2)
-
Inverted microscope with imaging capabilities
Procedure:
-
Preparation of Aortic Rings:
-
Euthanize an 8-9 week old male Sprague Dawley rat according to institutional guidelines.[1]
-
Aseptically dissect the thoracic aorta and place it in a petri dish containing cold, sterile PBS.
-
Under a dissecting microscope, carefully remove the periaortic fibro-adipose tissue.
-
Cross-section the aorta into 1 mm thick rings using a sterile scalpel.[6]
-
Wash the aortic rings in fresh, cold PBS.
-
-
Embedding of Aortic Rings:
-
Thaw Matrigel® on ice.
-
Coat the wells of a 48-well plate with a thin layer of Matrigel® and allow it to polymerize at 37°C for 30 minutes.
-
Place one aortic ring in the center of each well.
-
Cover the aortic ring with another layer of Matrigel® and incubate at 37°C for 30 minutes to solidify.
-
-
Treatment:
-
Prepare the culture medium: EBM supplemented with 2% FBS and 1% Penicillin-Streptomycin.
-
For the experimental group, pre-treat the aortic rings with culture medium containing the desired concentration of this compound (e.g., 10 µM) for 30 minutes.[1]
-
Following pre-treatment, add VEGF-A to the this compound-containing medium to a final concentration that induces robust sprouting (e.g., 30 ng/mL).
-
For the positive control group, add only VEGF-A to the culture medium.
-
For the negative control group, use the culture medium without any additives.
-
-
Incubation and Observation:
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor the outgrowth of microvessels from the aortic rings daily using an inverted microscope.
-
Capture images of the sprouting vessels at regular intervals (e.g., day 6 or 7).
-
-
Quantification:
-
The extent of angiogenesis can be quantified by measuring the area of microvessel outgrowth from the aortic ring using image analysis software (e.g., ImageJ).
-
Express the results as a percentage of the VEGF-A treated control.
-
Visualization of Signaling Pathways and Workflows
This compound Anti-Angiogenic Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the VEGF-A/VEGFR-2 signaling pathway.[1] This leads to the downstream inactivation of several key signaling molecules involved in endothelial cell proliferation, migration, and survival.
Caption: this compound inhibits angiogenesis by targeting VEGFR-2.
Experimental Workflow for Rat Aortic Ring Assay
The following diagram outlines the key steps in the rat aortic ring assay for evaluating the anti-angiogenic effects of this compound.
Caption: Workflow of the ex vivo rat aortic ring angiogenesis assay.
Logical Relationship of this compound's Anti-Angiogenic Effect
This diagram illustrates the logical flow from the action of this compound to the ultimate inhibition of angiogenesis.
Caption: Logical flow of this compound's anti-angiogenic action.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Rat Aortic Ring Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 6. Rat Aortic Ring Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Broussonin B for Cell Viability
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of Broussonin B for cell viability experiments. Below are frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to ensure successful and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary cellular effects?
A1: this compound is a diphenylpropane derivative isolated from Broussonetia kazinoki. Its primary reported effects are anti-angiogenic, meaning it can inhibit the formation of new blood vessels. It has been shown to suppress the proliferation, migration, and invasion of endothelial cells, as well as certain types of cancer cells, including non-small cell lung cancer and ovarian cancer.[1][2][3]
Q2: What is a recommended starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a starting concentration range of 0.1 µM to 10 µM is recommended for initial experiments, particularly with Human Umbilical Vein Endothelial Cells (HUVECs).[1][4] However, the optimal concentration is highly dependent on the specific cell line being used. It is always advisable to perform a dose-response experiment (kill curve) to determine the optimal concentration for your cell line of interest.
Q3: Does this compound affect cell viability?
A3: In studies involving HUVECs stimulated with vascular endothelial growth factor A (VEGF-A), this compound inhibited cell proliferation in a dose-dependent manner up to 10 µM without significantly impacting cell viability.[2] This suggests that at these concentrations, its primary effect is cytostatic rather than cytotoxic in this specific cell model. However, at higher concentrations or in different cell lines, cytotoxicity may be observed.
Q4: What is the mechanism of action of this compound?
A4: this compound exerts its anti-angiogenic effects by inhibiting the VEGF-A-stimulated signaling pathway. It blocks the activation of VEGFR-2 and its downstream effectors, including ERK, Akt, p70S6K, and p38MAPK.[2] This disruption of key signaling pathways leads to the suppression of endothelial cell proliferation and migration.
Experimental Protocols & Data
Determining Optimal this compound Concentration
A crucial first step is to determine the optimal concentration of this compound for your specific cell line. This can be achieved by performing a cell viability assay over a range of concentrations.
Experimental Workflow: Determining Optimal Concentration
Caption: Workflow for determining the optimal this compound concentration.
Protocol: MTT Assay for Cell Viability
This protocol outlines the use of the MTT assay to determine cell viability after treatment with this compound.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations (e.g., 0.1, 0.5, 1, 2.5, 5, 10, 20 µM). Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO or another solubilizing agent to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).
Summary of this compound Concentrations and Effects
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Citation |
| HUVECs | 0.1 - 10 µM | 24 hours | Inhibition of VEGF-A-stimulated cell proliferation with no effect on viability. | [1][2] |
| HUVECs | 0.1 - 10 µM | 16 hours | Inhibition of VEGF-A-stimulated cell migration and invasion. | [5] |
| Non-small cell lung cancer cells | Not specified | Not specified | Inhibition of proliferation and invasion. | [2][3] |
| Ovarian cancer cells | Not specified | Not specified | Inhibition of proliferation and invasion. | [2][3] |
Troubleshooting Guide
Problem 1: High variability between replicate wells.
-
Possible Cause: Uneven cell seeding, edge effects in the 96-well plate, or improper mixing of reagents.
-
Solution:
-
Ensure a single-cell suspension before seeding and mix the cell suspension thoroughly.
-
Avoid using the outer wells of the 96-well plate as they are more prone to evaporation (edge effect).
-
Ensure all reagents, including this compound dilutions and viability assay reagents, are well-mixed before adding to the wells.
-
Problem 2: Unexpectedly high cell death, even at low this compound concentrations.
-
Possible Cause: High concentration of the solvent (DMSO), contamination of cell culture, or the specific cell line is highly sensitive to this compound.
-
Solution:
-
Check DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low (typically ≤ 0.5%) and does not affect cell viability on its own. Always include a vehicle control (cells treated with the same concentration of DMSO without this compound).[6][7][8]
-
Test for Contamination: Regularly check cell cultures for any signs of microbial contamination.
-
Perform a Wider Dose-Response: Test a broader and lower range of this compound concentrations to find the non-toxic range for your specific cell line.
-
Problem 3: this compound precipitation in the culture medium.
-
Possible Cause: Poor solubility of this compound at the tested concentration.
-
Solution:
-
Ensure the this compound stock solution in DMSO is fully dissolved before diluting it in the culture medium.
-
When diluting in medium, add the stock solution to the medium and mix immediately and thoroughly.
-
If precipitation persists, consider using a lower concentration or exploring the use of a non-toxic solubilizing agent.
-
Signaling Pathway
This compound has been shown to inhibit angiogenesis by blocking the VEGFR-2 signaling pathway. The diagram below illustrates the key components of this pathway and where this compound exerts its inhibitory effect.
VEGFR-2 Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the VEGFR-2 signaling cascade.
This guide provides a foundational understanding for working with this compound. Remember to optimize protocols for your specific experimental setup and cell lines.
References
- 1. researchgate.net [researchgate.net]
- 2. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
improving Broussonin B stability for long-term experiments
Welcome to the technical support center for Broussonin B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in long-term experiments, with a focus on improving its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a diphenylpropane derivative, a type of polyphenol, isolated from plants such as Broussonetia kazinoki. It has demonstrated various biological activities, including anti-inflammatory, anti-adipogenic, and neurotrophic properties. A key mechanism of action is the inhibition of angiogenesis by targeting the Vascular Endothelial Growth Factor-A (VEGF-A)/VEGF Receptor-2 (VEGFR-2) signaling pathway. This inhibition disrupts downstream signaling cascades involving ERK, Akt, and p38 MAPK, which are crucial for endothelial cell proliferation, migration, and tube formation.
Q2: I am observing inconsistent results in my long-term cell culture experiments with this compound. What could be the cause?
Q3: How should I prepare and store this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be prepared in a high-quality, anhydrous solvent such as dimethyl sulfoxide (DMSO). It is recommended to prepare a high concentration stock solution (e.g., 10 mM) to minimize the volume of solvent added to your experimental system. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C in the dark. When preparing working solutions, dilute the stock solution in pre-warmed, serum-free medium immediately before use.
Q4: Can I do anything to improve the stability of this compound in my long-term experiments?
A4: Yes, there are several strategies to enhance the stability of this compound in your experiments:
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pH Control: Polyphenols are generally more stable in acidic conditions. While drastic changes to your cell culture medium's pH are not feasible, being aware of this can help in designing specific assays.
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Minimize Light Exposure: Protect your this compound solutions and experimental plates from light to prevent photodegradation. Use amber vials for storage and cover plates with foil during incubation.
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Use of Antioxidants: The addition of antioxidants, such as ascorbic acid, to the culture medium can help to reduce the oxidative degradation of this compound. However, the concentration of the antioxidant should be carefully optimized to avoid any off-target effects on your cells.
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Frequent Media Changes: For experiments lasting several days, it is advisable to replace the medium containing this compound every 24 hours to ensure a more consistent concentration of the active compound.
Troubleshooting Guides
Issue 1: Low or No Bioactivity Observed
| Possible Cause | Troubleshooting Step |
| Degradation of this compound | Prepare fresh working solutions of this compound for each experiment. Avoid using previously prepared and stored diluted solutions. Confirm the purity of your this compound stock by HPLC if possible. |
| Incorrect Concentration | Verify the calculations for your dilutions. Perform a dose-response experiment to determine the optimal concentration for your specific cell line and assay. |
| Cell Line Insensitivity | Ensure that your chosen cell line expresses the target proteins (e.g., VEGFR-2) and is responsive to their inhibition. Test a positive control compound known to elicit the desired effect in your cell line. |
| Solubility Issues | Ensure that the final concentration of DMSO in your culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity and ensure this compound remains in solution. |
Issue 2: High Variability Between Replicates or Experiments
| Possible Cause | Troubleshooting Step |
| Inconsistent this compound Activity | Aliquot your stock solution to avoid multiple freeze-thaw cycles. Protect all solutions from light and prepare fresh dilutions immediately before use. Consider performing a time-course experiment to assess the stability of this compound in your specific experimental conditions. |
| Pipetting Errors | Use calibrated pipettes and ensure accurate and consistent pipetting, especially for small volumes. |
| Cell Seeding Inconsistency | Ensure a homogenous cell suspension before seeding and be consistent with the number of cells seeded per well. |
| Edge Effects in Multi-well Plates | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile PBS or media. |
Data on this compound Stability
While specific kinetic data on this compound degradation is limited in the literature, the stability of polyphenols with similar chemical structures is known to be influenced by several factors. The following table summarizes general guidelines for handling and storage to maximize stability.
| Factor | Recommendation for Improving this compound Stability |
| Solvent | Use anhydrous DMSO for stock solutions. |
| Storage Temperature | Store stock solutions at -20°C or -80°C. |
| pH | Polyphenols are generally more stable at acidic pH. In cell culture (typically pH 7.2-7.4), degradation is more likely. |
| Light | Protect from light by using amber vials and covering experimental plates. |
| Oxygen | Minimize exposure to air. Prepare solutions fresh and use sealed containers for storage. |
| Freeze-Thaw Cycles | Aliquot stock solutions into single-use volumes to avoid repeated freezing and thawing. |
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is for assessing the effect of this compound on the viability of adherent cells in a 96-well plate format.
Materials:
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Cells of interest
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Complete cell culture medium
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This compound stock solution (in DMSO)
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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DMSO (for formazan solubilization)
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Phosphate-Buffered Saline (PBS)
Procedure:
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Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
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Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.
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Prepare serial dilutions of this compound in serum-free medium from your stock solution.
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Remove the medium from the wells and replace it with 100 µL of the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
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Incubate for the desired treatment period (e.g., 24, 48, or 72 hours). For long-term experiments, consider replacing the treatment medium every 24 hours.
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After the incubation period, add 10 µL of MTT solution to each well.
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Incubate the plate for 3-4 hours at 37°C until a purple precipitate is visible.
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Carefully remove the medium containing MTT.
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Add 100 µL of DMSO to each well to dissolve the formazan crystals.
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Shake the plate gently for 15 minutes to ensure complete dissolution.
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Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of Signaling Proteins (p-ERK, p-Akt)
This protocol is for detecting changes in the phosphorylation status of key signaling proteins in response to this compound treatment.
Materials:
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Cells of interest
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This compound
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Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
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Protein assay kit (e.g., BCA)
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SDS-PAGE gels
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Transfer buffer
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PVDF or nitrocellulose membrane
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Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
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Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-Akt, anti-Akt)
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HRP-conjugated secondary antibody
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Chemiluminescent substrate
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TBST (Tris-Buffered Saline with 0.1% Tween-20)
Procedure:
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Seed cells in 6-well plates and grow to 70-80% confluency.
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Treat cells with this compound at the desired concentration and for the appropriate time.
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Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer containing protease and phosphatase inhibitors.
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Scrape the cells and collect the lysate. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Determine the protein concentration of the supernatant using a BCA assay.
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Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
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Separate the proteins by SDS-PAGE.
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Transfer the separated proteins to a PVDF or nitrocellulose membrane.
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Block the membrane with blocking buffer for 1 hour at room temperature.
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Incubate the membrane with the primary antibody (e.g., anti-p-ERK) overnight at 4°C with gentle agitation.
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Wash the membrane three times with TBST for 5-10 minutes each.
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Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
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Wash the membrane three times with TBST for 5-10 minutes each.
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Add the chemiluminescent substrate and visualize the bands using an imaging system.
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To analyze total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-ERK).
Visualizations
VEGF-A/VEGFR-2 Signaling Pathway
The following diagram illustrates the simplified signaling pathway inhibited by this compound.
Caption: this compound inhibits the VEGF-A/VEGFR-2 signaling pathway.
Experimental Workflow for Assessing this compound Activity
This diagram outlines the general workflow for testing the effects of this compound on cell viability and signaling.
Caption: Workflow for this compound cellular experiments.
Broussonin B Angiogenesis Assays: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in successfully evaluating the efficacy of Broussonin B in various angiogenesis assays. Our focus is to ensure the reliable and reproducible observation of this compound's inhibitory effects on angiogenesis.
General Troubleshooting
Question: I am not observing the expected inhibitory effect of this compound on angiogenesis.
Answer: Several factors could contribute to this issue. Please consider the following troubleshooting steps:
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Compound Integrity and Solubility:
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Stability: The stability of this compound in your specific cell culture medium and conditions should be considered. Prepare fresh dilutions from a stock solution for each experiment.
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Cellular Health and Response:
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Cytotoxicity: At high concentrations, this compound might induce cytotoxicity, which could be misinterpreted as an anti-angiogenic effect or could mask the specific inhibitory mechanisms. It is crucial to determine the non-toxic concentration range of this compound for your specific cell type using a cytotoxicity assay (e.g., MTT or LDH assay) prior to conducting angiogenesis assays. Studies have shown that this compound exhibits little to no cytotoxicity at concentrations effective for inhibiting angiogenesis[1].
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VEGF-A Stimulation: this compound's inhibitory effect is observed in the context of VEGF-A-induced angiogenesis[1][2][3]. Ensure that you are using an optimal concentration of VEGF-A to stimulate a robust angiogenic response in your positive controls. Without proper stimulation, the inhibitory effect of this compound will not be apparent.
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Experimental Conditions:
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Concentration: The inhibitory effect of this compound is dose-dependent[1]. A concentration range of 1-10 µM has been shown to be effective in inhibiting VEGF-A-stimulated endothelial cell proliferation, migration, and tube formation[1][4]. If you are not observing an effect, consider testing a range of concentrations.
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Pre-incubation: Pre-treating the cells with this compound for a short period (e.g., 30 minutes) before adding VEGF-A may be necessary to allow for cellular uptake and interaction with its molecular targets[1][4].
-
Assay-Specific Troubleshooting & FAQs
Tube Formation Assay
Question: My endothelial cells are not forming a clear network of tubes in the positive control (VEGF-A treated).
Answer: This is a common issue in tube formation assays. Here are some potential causes and solutions:
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Matrigel Quality and Coating:
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The quality and handling of the basement membrane matrix (e.g., Matrigel®) are critical. Ensure the Matrigel® was properly thawed on ice to prevent premature polymerization and that a uniform, bubble-free layer was created in the well[5].
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The thickness of the Matrigel® layer is important. If it's too thin, cells may form a monolayer instead of tubes[5].
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Cell Seeding Density and Passage Number:
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The number of cells seeded is crucial. Too few cells will not form a network, while too many will result in a confluent monolayer[5]. The optimal seeding density needs to be determined for your specific cell line, but a starting point for HUVECs is around 4 x 10^4 cells/mL[1].
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Primary endothelial cells, like HUVECs, have a limited lifespan. It is recommended to use cells between the second and sixth passages for optimal tube formation[5].
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Question: I am observing tube formation even in the presence of this compound.
Answer:
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Suboptimal this compound Concentration: Ensure you are using a concentration of this compound that is sufficient to inhibit the level of VEGF-A stimulation in your assay. Refer to the dose-response data to select an appropriate concentration[1][4].
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Incomplete Inhibition: this compound may not completely abrogate tube formation but should significantly reduce it compared to the VEGF-A-treated control. Quantify the results by measuring parameters like the number of branches, total tube length, or number of loops to assess the extent of inhibition.
Wound Healing (Migration) Assay
Question: The scratch in my cell monolayer is not closing in the positive control.
Answer:
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Cell Confluency: It is essential to start with a fully confluent monolayer to ensure collective cell migration into the wound.
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Scratch Technique: The method of creating the scratch can affect the results. Use a sterile pipette tip to create a uniform, clean scratch without damaging the underlying plate surface, which could impede migration[6].
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Serum Concentration: Cell migration is often dependent on factors present in the serum. While the assay is typically performed in serum-starved conditions to minimize proliferation, a low concentration of serum or specific growth factors like VEGF-A is needed to stimulate migration[1][7].
Question: How can I be sure that the observed effect of this compound is on cell migration and not cell proliferation?
Answer: This is an important consideration in wound healing assays.
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Short Assay Duration: The assay should be short enough (e.g., 16 hours) to minimize the contribution of cell proliferation to wound closure[1].
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Proliferation Inhibitors: To definitively distinguish between migration and proliferation, you can pre-treat the cells with a proliferation inhibitor like Mitomycin C[8].
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Concurrent Proliferation Assay: Perform a separate cell proliferation assay (e.g., BrdU incorporation) under the same experimental conditions to directly measure the effect of this compound on cell division. Studies show that this compound does inhibit VEGF-A-stimulated endothelial cell proliferation[1][3].
Aortic Ring Assay
Question: I am not seeing any microvessel sprouting from my aortic rings in the positive control.
Answer: The aortic ring assay is a complex ex vivo model with several critical steps.
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Aortic Ring Preparation: The dissection and preparation of the aortic rings are crucial. The rings should be of a uniform size (approximately 1 mm) and cleaned of surrounding fatty and adventitial tissues[9][10].
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Embedding Matrix: The rings need to be properly embedded in a 3D matrix like Matrigel® or collagen I[1][11][12]. Ensure the matrix fully encases the ring.
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Culture Conditions: Use an appropriate endothelial cell growth medium and supplement it with a potent angiogenic stimulus like VEGF-A[1]. The medium should be changed every 2-3 days[12].
Question: The sprouting in my this compound-treated rings is highly variable.
Answer:
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Biological Variability: The aortic ring assay is known for its inherent variability[9]. It is highly recommended to use multiple rings per experimental condition (at least 6-plicates are advised) to account for this[9].
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Quantification: Ensure you have a standardized method for quantifying the microvessel sprouting. This can be done by measuring the area of sprouting or the length of the longest sprout using imaging software[1].
Quantitative Data Summary
The following tables summarize the dose-dependent inhibitory effects of this compound on various aspects of angiogenesis as reported in the literature.
Table 1: Effect of this compound on VEGF-A-Stimulated HUVEC Proliferation
| This compound Concentration (µM) | Inhibition of Proliferation (%) |
| 0.1 | Not significant |
| 1 | Significant Inhibition |
| 10 | Strong Inhibition |
Data is qualitative based on descriptions in the provided search results. Quantitative values would require access to the original data figures.[1]
Table 2: Effect of this compound on VEGF-A-Stimulated HUVEC Migration
| This compound Concentration (µM) | Inhibition of Migration |
| 0.1 | Dose-dependent |
| 1 | Dose-dependent |
| 10 | Dose-dependent |
Data is qualitative based on descriptions in the provided search results. Quantitative values would require access to the original data figures.[1]
Table 3: Effect of this compound on VEGF-A-Induced Tube Formation
| This compound Concentration (µM) | Inhibition of Tube Formation |
| 0.1 | Significant Inhibition |
| 1 | Significant Inhibition |
| 10 | Strong Inhibition |
Data is qualitative based on descriptions in the provided search results. Quantitative values would require access to the original data figures.[4]
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway
This compound exerts its anti-angiogenic effects by inhibiting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) signaling pathway. Upon binding of VEGF-A to VEGFR-2, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival. This compound blocks this cascade, leading to the suppression of angiogenesis.[1][2][3]
Caption: this compound inhibits VEGF-A-induced angiogenesis by blocking VEGFR-2 signaling.
Experimental Workflow: Tube Formation Assay
Caption: Workflow for the in vitro tube formation assay.
Experimental Workflow: Wound Healing Assay
Caption: Workflow for the in vitro wound healing (migration) assay.
Detailed Experimental Protocols
Protocol 1: In Vitro Tube Formation Assay
This protocol is adapted from methodologies described for testing this compound's effect on HUVECs[1][4].
Materials:
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Basement membrane matrix (e.g., Matrigel®)
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24-well tissue culture plates
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Human Umbilical Vein Endothelial Cells (HUVECs)
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Endothelial cell growth medium
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This compound stock solution
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VEGF-A
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Inverted microscope with a camera
Procedure:
-
Thaw Matrigel® on ice overnight at 4°C.
-
Pre-chill a 24-well plate and pipette tips at -20°C for at least 30 minutes.
-
Using a pre-chilled pipette, add 250 µL of thawed Matrigel® to each well of the 24-well plate, ensuring the entire surface is covered. Avoid introducing bubbles.
-
Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel® to solidify.
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Harvest HUVECs (passage 2-6) and resuspend them in serum-free medium to a concentration of 4 x 10^4 cells/mL.
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Plate the HUVEC suspension onto the solidified Matrigel®.
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Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes at 37°C.
-
Add VEGF-A to a final concentration of 10 ng/mL to the appropriate wells. Include a negative control (no VEGF-A) and a positive control (VEGF-A alone).
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Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 6 hours.
-
Observe the formation of capillary-like structures under an inverted microscope.
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Capture images of at least three random fields per well.
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Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of enclosed loops using image analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
Protocol 2: In Vitro Wound Healing (Migration) Assay
This protocol is based on the methodology used to assess the effect of this compound on endothelial cell migration[1].
Materials:
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24-well tissue culture plates
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HUVECs
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Endothelial cell growth medium
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Sterile 200 µL pipette tips
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This compound stock solution
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VEGF-A
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Methanol (for fixation)
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Giemsa stain
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Inverted microscope with a camera
Procedure:
-
Seed HUVECs in 24-well plates and grow them to 100% confluency.
-
Create a single, straight scratch in the center of the cell monolayer using a sterile 200 µL pipette tip.
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Gently wash the wells twice with PBS to remove detached cells.
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Replace the medium with serum-free medium and incubate for 2 hours.
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Pre-treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle control for 30 minutes.
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Stimulate cell migration by adding VEGF-A to a final concentration of 10 ng/mL.
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Incubate the plate at 37°C for 16 hours.
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After incubation, remove the medium and fix the cells with cold methanol for 10 minutes.
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Stain the cells with 0.04% Giemsa solution.
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Capture images of the wound area at the beginning and end of the experiment.
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Quantify cell migration by measuring the change in the width of the scratch or the percentage of wound closure.
Protocol 3: Ex Vivo Aortic Ring Assay
This protocol is a generalized procedure based on descriptions of aortic ring assays used to test anti-angiogenic compounds[1][9][11][12][13].
Materials:
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Thoracic aorta from a rat or mouse
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Sterile dissection tools
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Matrigel® or Type I Collagen
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48-well tissue culture plates
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Endothelial cell growth medium
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This compound stock solution
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VEGF-A
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Stereomicroscope
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Inverted microscope with a camera
Procedure:
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Humanely euthanize a rat or mouse according to institutional guidelines.
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Dissect the thoracic aorta and place it in a sterile, ice-cold PBS.
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Under a stereomicroscope, carefully remove the periaortic fibro-adipose tissue.
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Cross-section the aorta into 1 mm thick rings.
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Coat the wells of a 48-well plate with a layer of Matrigel® or collagen and allow it to polymerize at 37°C.
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Place one aortic ring in the center of each well.
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Cover the ring with another layer of the matrix and allow it to solidify.
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Add endothelial cell growth medium to each well.
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Pre-treat the rings with this compound (e.g., 10 µM) or vehicle control for 30 minutes.
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Add VEGF-A to a final concentration of 500 ng/mL.
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Incubate at 37°C, changing the medium with fresh this compound and VEGF-A every other day.
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Monitor the outgrowth of microvessels from the aortic rings daily.
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On day 7, photograph the rings and quantify the area of microvessel sprouting using image analysis software.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Endothelial Cell Tube Formation Assay for the In Vitro Study of Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of the Wound Scratch Assay to Detect Changes in Murine Mesenchymal Stromal Cell Migration After Damage by Soluble Cigarette Smoke Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Optimizing Wound Healing and Cell Migration Assays Clinisciences [clinisciences.com]
- 8. Optimized Scratch Assay for In Vitro Testing of Cell Migration with an Automated Optical Camera - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aortic Ring Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simplified aortic ring assay: A useful ex vivo method to assess biochemical and functional parameters of angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Broussonin B Interference with Fluorescence-Based Assays: A Technical Support Center
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by Broussonin B in fluorescence-based assays. This compound, a diphenylpropane derivative, possesses a phenolic structure that may lead to autofluorescence or quenching effects, potentially compromising experimental data. This guide will help you identify, understand, and mitigate these issues to ensure the accuracy and reliability of your results.
Frequently Asked Questions (FAQs)
Q1: What is the chemical structure of this compound and why might it interfere with fluorescence assays?
A1: this compound is 4-[3-(4-hydroxyphenyl)propyl]-3-methoxyphenol. Its structure contains two phenol rings, which are aromatic and contain hydroxyl groups. Phenolic compounds are known to be fluorescent and can also interact with other fluorescent molecules, leading to potential assay interference.
Q2: What are the primary ways this compound could interfere with my fluorescence-based assay?
A2: There are two main mechanisms by which this compound could interfere:
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Autofluorescence: this compound may absorb light at the excitation wavelength of your assay's fluorophore and emit its own fluorescence, leading to a false positive signal. Phenolic compounds typically fluoresce in the blue region of the spectrum.[1]
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Quenching: this compound may absorb the light emitted by your fluorophore (fluorescence quenching), leading to a false negative signal. Phenolic compounds have been shown to quench the fluorescence of other molecules.[2]
Q3: How can I determine if this compound is interfering with my assay?
A3: Running proper controls is the most effective way to identify interference. The key controls are:
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Compound-only control: Measure the fluorescence of this compound in the assay buffer at the excitation and emission wavelengths of your fluorophore. A significant signal indicates autofluorescence.
-
Fluorophore + Compound control: Measure the fluorescence of your assay's fluorophore in the presence and absence of this compound. A decrease in fluorescence in the presence of the compound suggests quenching.
Q4: What are the general strategies to mitigate interference from compounds like this compound?
A4: General mitigation strategies include:
-
Wavelength Selection: If this compound is autofluorescent, consider using a fluorophore with excitation and emission wavelengths shifted to the red end of the spectrum, away from the potential fluorescence of the compound.
-
Concentration Optimization: Use the lowest effective concentration of this compound to minimize its interference potential.
-
Assay Format: Consider using alternative, non-fluorescence-based assays to validate your findings if interference is significant and cannot be easily mitigated.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving common issues related to this compound interference in fluorescence assays.
Problem 1: Higher than expected fluorescence signal in the presence of this compound.
Potential Cause: Autofluorescence of this compound.
Troubleshooting Steps:
-
Run a Compound-Only Control:
-
Protocol: Prepare a dilution series of this compound in your assay buffer. In a microplate, add the this compound dilutions to wells without any other assay components. Measure the fluorescence at the same excitation and emission wavelengths used in your main experiment.
-
Interpretation: A concentration-dependent increase in fluorescence that is significantly above the buffer blank indicates that this compound is autofluorescent at your assay's wavelengths.
-
-
Perform a Spectral Scan:
-
Protocol: Using a spectrophotometer or plate reader with spectral scanning capabilities, measure the excitation and emission spectra of a concentrated solution of this compound in your assay buffer.
-
Interpretation: This will reveal the specific wavelengths at which this compound absorbs and emits light, confirming if there is an overlap with your assay's fluorophore. Phenolic compounds often exhibit autofluorescence in the blue region of the spectrum.[1]
-
-
Mitigation Strategies:
-
Select a Red-Shifted Fluorophore: Choose a fluorophore with excitation and emission wavelengths further in the red spectrum (e.g., Cy5, Alexa Fluor 647) to avoid the typical autofluorescence range of phenolic compounds.
-
Background Subtraction: If the autofluorescence is moderate, you can subtract the signal from the compound-only control wells from your experimental wells. However, this can reduce the dynamic range of your assay.
-
Problem 2: Lower than expected fluorescence signal in the presence of this compound.
Potential Cause: Fluorescence quenching by this compound.
Troubleshooting Steps:
-
Run a Fluorophore + Compound Control:
-
Protocol: Prepare solutions of your assay's fluorophore at a fixed concentration. Add a dilution series of this compound to these solutions. Measure the fluorescence at the appropriate wavelengths.
-
Interpretation: A concentration-dependent decrease in the fluorophore's signal in the presence of this compound indicates a quenching effect. Phenolic compounds are known to act as fluorescence quenchers.[2]
-
-
Measure Absorbance Spectrum of this compound:
-
Protocol: Use a spectrophotometer to measure the absorbance spectrum of this compound across a range of wavelengths, particularly covering the excitation and emission wavelengths of your fluorophore.
-
Interpretation: Significant absorbance at either the excitation or emission wavelength of your fluorophore suggests an "inner filter effect," a form of quenching where the compound absorbs the light before it can excite the fluorophore or before the emitted light can be detected.
-
-
Mitigation Strategies:
-
Lower Compound Concentration: Reduce the concentration of this compound to a level where the quenching effect is minimized while still observing the desired biological activity.
-
Change Fluorophore: Select a fluorophore whose emission spectrum does not overlap with the absorbance spectrum of this compound.
-
Data Presentation: Summary of Potential Interference and Mitigation
| Potential Interference | Likely Spectral Region | Primary Control Experiment | Mitigation Strategies |
| Autofluorescence | UV to Blue (inferred from phenolic structure) | Compound-only control | - Use red-shifted fluorophores- Background subtraction- Lower this compound concentration |
| Quenching | Dependent on spectral overlap | Fluorophore + Compound control | - Lower this compound concentration- Select a fluorophore with non-overlapping spectra- Consider time-resolved fluorescence (TRF) if quenching is dynamic |
Experimental Protocols
Protocol 1: Determining Autofluorescence of this compound
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Materials: this compound, assay buffer, black-walled microplate, fluorescence plate reader.
-
Procedure: a. Prepare a 2-fold serial dilution of this compound in assay buffer, starting from the highest concentration used in your experiment. b. Add a fixed volume (e.g., 100 µL) of each dilution to triplicate wells of the microplate. c. Include wells with assay buffer only as a blank control. d. Set the plate reader to the excitation and emission wavelengths of your primary assay's fluorophore. e. Measure the fluorescence intensity.
-
Data Analysis: Subtract the average fluorescence of the blank wells from the fluorescence of the wells containing this compound. A concentration-dependent increase in fluorescence indicates autofluorescence.
Protocol 2: Assessing Quenching by this compound
-
Materials: this compound, assay fluorophore, assay buffer, black-walled microplate, fluorescence plate reader.
-
Procedure: a. Prepare a solution of your assay fluorophore in assay buffer at the concentration used in your experiment. b. Prepare a 2-fold serial dilution of this compound in assay buffer. c. In the microplate, mix the fluorophore solution with each this compound dilution. d. Include control wells with the fluorophore and assay buffer only (no this compound). e. Measure the fluorescence intensity at the appropriate wavelengths.
-
Data Analysis: Compare the fluorescence of the wells containing this compound to the control wells. A concentration-dependent decrease in fluorescence indicates quenching.
Visualizations
Caption: Troubleshooting workflow for this compound interference.
Caption: Mechanisms of fluorescence interference by this compound.
References
- 1. Autofluorescence-Based Investigation of Spatial Distribution of Phenolic Compounds in Soybeans Using Confocal Laser Microscopy and a High-Resolution Mass Spectrometric Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quenching of fluorescence of phenolic compounds and modified humic acids by cadmium ions - PubMed [pubmed.ncbi.nlm.nih.gov]
preventing Broussonin B precipitation in aqueous solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Broussonin B in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating when I add it to my aqueous buffer or cell culture medium?
A1: this compound is a flavonoid, a class of compounds known for being poorly soluble in water.[1][2] Precipitation occurs when the concentration of this compound exceeds its solubility limit in the aqueous environment. This is a common issue for hydrophobic compounds, which tend to aggregate and fall out of solution when transferred from an organic solvent to an aqueous one.[3]
Q2: What is the recommended solvent for preparing a this compound stock solution?
A2: Due to its low aqueous solubility, a water-miscible organic solvent is required. Anhydrous, high-purity Dimethyl Sulfoxide (DMSO) is the most commonly used and recommended solvent for preparing this compound stock solutions.[4][5] Other potential solvents include acetone and ethyl acetate, though DMSO is standard for cell-based assays.[5]
Q3: How should I prepare and store my this compound stock solution?
A3: It is recommended to prepare a high-concentration stock solution, for example, 10 mM, by dissolving this compound powder in 100% anhydrous DMSO.[4] Ensure the compound is completely dissolved; gentle warming or brief sonication can assist with this process.[6] Store the stock solution in small, tightly sealed aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.[5][6] While solutions may be usable for up to two weeks, preparing them fresh on the day of the experiment is ideal.[5]
Q4: What is the maximum final concentration of DMSO I should have in my cell culture medium?
A4: The final concentration of DMSO should be kept as low as possible (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity and compound precipitation.[3][6] The maximum tolerated concentration varies between cell lines. Always include a vehicle control (medium with the same final DMSO concentration) in your experiments to account for any solvent effects.[7]
Q5: Are there advanced methods to improve the aqueous solubility of this compound?
A5: Yes, several formulation strategies can enhance the solubility of poorly soluble flavonoids like this compound.[1] These include:
-
Cyclodextrin Complexation: Cyclodextrins are cyclic glucans that can encapsulate hydrophobic molecules, forming water-soluble inclusion complexes.[8][9]
-
Nanoparticle Formulations: Reducing the particle size to the nanoscale increases the surface-area-to-volume ratio, which can improve the dissolution rate.[10][11]
-
Use of Solubilizers: Nonionic surfactants and emulsifiers, such as Polysorbates (Tweens), can be used to solubilize hydrophobic compounds in aqueous products.[2]
Troubleshooting Guide: Preventing Precipitation
This guide addresses common issues encountered when diluting this compound stock solutions into aqueous media.
| Problem | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding stock to medium. | Poor Dilution Technique: Adding the stock too quickly or adding cold medium to the stock can cause a rapid polarity change, leading to precipitation.[6] | Add the DMSO stock solution dropwise into pre-warmed (37°C) culture medium while gently swirling or vortexing. Never add the aqueous medium directly to the concentrated DMSO stock.[6] |
| High Final Concentration: The desired final concentration of this compound may exceed its solubility limit in the medium. | Check the literature for typical working concentrations. Studies have successfully used this compound in the 0.1–10 µM range.[4][12] If a higher concentration is needed, consider using a solubility enhancer. | |
| Solution is initially clear but becomes cloudy over time. | Compound Instability: The compound may not be stable in the aqueous medium over long incubation periods. | Minimize the time between preparing the final solution and starting the experiment. If long-term incubation is required, assess the stability of this compound under your specific experimental conditions. |
| High DMSO Concentration: The final DMSO concentration may be too high, causing the compound to "crash out" of solution.[6] | Ensure the final DMSO concentration is at or below 0.1% if possible.[3] Prepare a more concentrated stock solution so a smaller volume is needed for dilution. | |
| Precipitation occurs even with proper dilution technique. | Overly Concentrated Stock: A very high concentration stock (e.g., >50-100 mM) can be more prone to precipitation upon dilution.[7] | Try preparing a lower concentration stock solution (e.g., 10 mM) and adjust your dilution accordingly.[7] |
| Low-Quality Solvent: Water contamination in DMSO can reduce its solubilizing capacity.[6] | Use high-purity, anhydrous DMSO that has been stored properly to prevent water absorption.[6] | |
| Subtle Precipitation: Fine, needle-like crystals may not be immediately obvious. | Visually inspect the final solution against a light source to ensure it is completely clear. If a slight precipitate forms, brief sonication in a water bath may help redissolve the compound.[6] |
Experimental Protocols
Protocol 1: Preparation of 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or amber glass vials
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. (Molecular Weight of this compound: ~258.3 g/mol ).
-
Accurately weigh the calculated amount of this compound powder and transfer it to a sterile vial.
-
Add the corresponding volume of anhydrous DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, gently warm the solution or place it in a water bath sonicator for a few minutes to aid dissolution.[6]
-
Visually inspect the solution to ensure no solid particles remain.[3]
-
Aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.[6]
Protocol 2: Dilution of this compound Stock into Cell Culture Medium
Objective: To prepare a final working concentration of 10 µM this compound in cell culture medium with a final DMSO concentration of 0.1%.
Procedure:
-
Pre-warm the required volume of cell culture medium to 37°C.[6]
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Gently vortex the medium. While it is still swirling, add the required volume of the 10 mM stock solution drop-by-drop to the medium. For a 1:1000 dilution (to get 10 µM), add 10 µL of stock to 10 mL of medium.
-
Continue to swirl the flask or tube gently for a few seconds to ensure homogenous mixing.
-
Immediately use the prepared medium for your experiment.
Visualizations
Logical and Signaling Pathway Diagrams
Caption: A logical workflow for troubleshooting this compound precipitation.
Caption: this compound inhibits key downstream effectors of VEGFR-2 signaling.[4]
References
- 1. Improvement strategies for the oral bioavailability of poorly water-soluble flavonoids: An overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. US9730953B2 - Methods of increasing solubility of poorly soluble compounds and methods of making and using formulations of such compound - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | CAS:73731-86-9 | Manufacturer ChemFaces [chemfaces.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. scispace.com [scispace.com]
- 11. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Broussonin B Treatment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Broussonin B in their experiments, with a specific focus on optimizing incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound primarily functions as an anti-angiogenic agent. It inhibits the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling pathway.[1][2][3] By blocking this pathway, this compound suppresses the proliferation, migration, and tube formation of endothelial cells, which are critical processes in angiogenesis.[1][2][3]
Q2: What is a typical starting concentration range for this compound in cell culture experiments?
A2: Based on published studies, a common starting concentration range for this compound is 0.1 µM to 10 µM.[1][2] However, the optimal concentration is highly dependent on the cell line and the specific biological endpoint being measured. A dose-response experiment is strongly recommended to determine the half-maximal effective concentration (EC50) for your specific experimental setup.
Q3: For how long should I incubate my cells with this compound?
A3: The optimal incubation time for this compound can vary significantly depending on the cell type, the concentration of this compound used, and the specific assay being performed. Published protocols show a range of incubation times, from a 30-minute pre-incubation before stimulation to continuous exposure for 6, 16, 24, or even 48 hours.[1][2] A time-course experiment is essential to determine the ideal incubation period for your research.
Q4: Is this compound cytotoxic?
A4: At the effective concentrations for inhibiting angiogenesis (typically up to 10 µM), this compound has been shown to have little to no cytotoxicity in several cell lines, including Human Umbilical Vein Endothelial Cells (HUVECs).[1] However, at higher concentrations or with prolonged exposure, cytotoxicity may be observed. It is crucial to perform a cytotoxicity assay to determine the non-toxic concentration range for your specific cell line and experimental conditions.
Troubleshooting Guides
Issue 1: No observable effect of this compound treatment.
| Possible Cause | Troubleshooting Steps |
| Suboptimal Concentration | The concentration of this compound may be too low. Perform a dose-response experiment to identify the optimal concentration for your cell line and assay. |
| Inappropriate Incubation Time | The incubation period may be too short for the biological effect to manifest. Conduct a time-course experiment to determine the optimal incubation duration. A pre-incubation period with this compound before adding a stimulant (like VEGF) is often critical. |
| Compound Instability | Ensure this compound has been stored correctly according to the manufacturer's instructions and that the stock solution has not degraded. Prepare fresh dilutions for each experiment. |
| Cell Line Resistance | The target pathway (VEGFR-2 signaling) may not be active or critical in your chosen cell line. Verify the expression and activation of VEGFR-2 in your cells. |
Issue 2: High variability between replicate wells.
| Possible Cause | Troubleshooting Steps |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before and during plating. Allow the plate to sit at room temperature on a level surface for 15-20 minutes before incubation to ensure even cell distribution. |
| Pipetting Errors | Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet tips before aspirating. Pipette slowly and consistently. |
| Edge Effects | The outer wells of a microplate are prone to evaporation, leading to altered cell growth and drug effects. Avoid using the outer wells for experimental samples; instead, fill them with sterile PBS or media to create a humidity barrier. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound
This protocol outlines a time-course experiment to identify the optimal incubation period for this compound treatment.
Materials:
-
This compound
-
Appropriate cell line (e.g., HUVECs)
-
Complete cell culture medium
-
Serum-free medium
-
96-well plates
-
Reagents for the chosen endpoint assay (e.g., MTT assay for viability, Western blot for protein phosphorylation)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Starvation (Optional): If studying signaling pathways, serum-starve the cells for 2-4 hours in serum-free medium before treatment.
-
This compound Treatment: Treat the cells with a predetermined optimal concentration of this compound.
-
Time Points: Incubate the cells for a range of time points (e.g., 0, 2, 4, 8, 12, 24, and 48 hours).
-
Endpoint Assay: At each time point, perform your chosen assay to measure the effect of this compound. For example:
-
Cell Viability (MTT Assay): Add MTT reagent to each well and incubate for 2-4 hours. Solubilize the formazan crystals and measure absorbance.
-
Protein Phosphorylation (Western Blot): Lyse the cells, run the protein on a gel, transfer to a membrane, and probe with antibodies against phosphorylated and total VEGFR-2.
-
-
Data Analysis: Plot the results against time to determine the incubation period that yields the desired effect.
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol is for assessing the cytotoxicity of this compound.
Materials:
-
This compound
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)
-
96-well plate with cells treated with a range of this compound concentrations
Procedure:
-
Treatment: After the desired incubation time with this compound, remove the treatment medium.
-
MTT Addition: Add 10 µL of MTT stock solution to each well containing 100 µL of fresh medium.
-
Incubation: Incubate the plate at 37°C for 2-4 hours, or until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the untreated control.
Quantitative Data Summary
Table 1: Hypothetical IC50 Values of this compound in Different Cancer Cell Lines after 48h Treatment
| Cell Line | Cancer Type | IC50 (µM) |
| A549 | Lung Cancer | 12.5 |
| H1299 | Lung Cancer | 18.2 |
| SKOV-3 | Ovarian Cancer | 9.8 |
| HUVEC | Non-cancerous | > 50 |
Visualizations
Caption: this compound inhibits the VEGFR-2 signaling pathway.
Caption: Workflow for optimizing this compound incubation time.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Broussonin A vs. Broussonin B: A Comparative Analysis of Anti-Angiogenic Activity
In the quest for novel therapeutic agents to combat angiogenesis-dependent diseases such as cancer and diabetic retinopathy, natural compounds have emerged as a promising frontier. Among these, Broussonin A and Broussonin B, diphenylpropane derivatives isolated from Broussonetia kazinoki, have demonstrated significant anti-angiogenic properties. This guide provides a detailed comparison of their efficacy, supported by experimental data, to aid researchers and drug development professionals in understanding their potential.
Executive Summary
Both Broussonin A and this compound exhibit potent inhibitory effects on key processes of angiogenesis.[1][2][3] They effectively suppress vascular endothelial growth factor-A (VEGF-A)-induced proliferation, migration, invasion, and tube formation of endothelial cells.[1][2][3] Their mechanism of action is primarily attributed to the blockade of the VEGF receptor-2 (VEGFR-2) signaling pathway and the downregulation of integrin β1 expression.[1][2] While both compounds show comparable anti-angiogenic activities, subtle differences in their efficacy have been observed in specific assays.
Quantitative Comparison of Anti-Angiogenic Effects
The following table summarizes the quantitative data from a key study comparing the inhibitory activities of Broussonin A and this compound on human umbilical vein endothelial cells (HUVECs).
| Assay | Parameter | Broussonin A (IC50/Effective Concentration) | This compound (IC50/Effective Concentration) |
| HUVEC Proliferation | IC50 | ~10 µM | ~10 µM |
| HUVEC Migration | % Inhibition at 10 µM | Significant inhibition | Significant inhibition |
| HUVEC Invasion | % Inhibition at 10 µM | Significant inhibition | Significant inhibition |
| Tube Formation | % Inhibition at 10 µM | Significant inhibition | Significant inhibition |
| VEGFR-2 Phosphorylation | % Inhibition at 10 µM | Significant inhibition | Significant inhibition |
| ERK Phosphorylation | % Inhibition at 10 µM | Significant inhibition | Significant inhibition |
| Akt Phosphorylation | % Inhibition at 10 µM | Significant inhibition | Significant inhibition |
| p38 MAPK Phosphorylation | % Inhibition at 10 µM | Significant inhibition | Significant inhibition |
Data is synthesized from figures and text in the cited literature. The original study should be consulted for precise values and statistical analysis.
Mechanism of Action: Targeting the VEGFR-2 Signaling Cascade
The anti-angiogenic effects of both Broussonin A and B are mediated through the disruption of the VEGF-A/VEGFR-2 signaling pathway, a critical regulator of angiogenesis.[1][2][3] Upon binding of VEGF-A to its receptor, VEGFR-2, a cascade of downstream signaling events is initiated, leading to endothelial cell proliferation, migration, and survival. Broussonin A and B intervene at the initial step by inhibiting the phosphorylation of VEGFR-2. This upstream inhibition leads to the subsequent suppression of key downstream effectors including ERK, Akt, and p38 MAPK.[1]
Furthermore, these compounds have been shown to down-regulate the expression of integrin β1 and integrin-linked kinase (ILK), which are crucial for cell-matrix interactions and endothelial cell migration.[1] They also promote the localization of vascular endothelial-cadherin (VE-cadherin) at cell-cell contacts, enhancing endothelial barrier function and inhibiting vascular permeability.[1]
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Broussonin B: A Comparative Guide to a Novel VEGFR-2 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Broussonin B with other established Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) inhibitors. This compound, a diphenylpropane derivative isolated from Broussonetia kazinoki, has demonstrated notable anti-angiogenic properties by targeting the VEGFR-2 signaling pathway. This document summarizes its performance against other well-known inhibitors, supported by available experimental data, and provides detailed methodologies for key assays.
Quantitative Performance Comparison
| Inhibitor | Target(s) | VEGFR-2 IC50 (nM) | Key Cellular Effects of this compound (at 1-10 µM) |
| This compound | VEGFR-2 Signaling Pathway | Not Available | - Suppresses VEGF-A-stimulated endothelial cell proliferation. - Inhibits VEGF-A-stimulated endothelial cell migration and invasion. - Abrogates VEGF-A-induced capillary-like tube formation. |
| Sorafenib | Multikinase (including VEGFR-2, PDGFR, RAF) | 90[1][2] | |
| Sunitinib | Multikinase (including VEGFR-2, PDGFR, c-KIT) | 80[3][4][5][6] | |
| Axitinib | VEGFR-1, -2, -3 | 0.2[7][8] | |
| Vatalanib | VEGFR-1, -2, -3, PDGFRβ, c-Kit | 37[9][10][11][12] |
Note: The lack of a direct IC50 value for this compound against VEGFR-2 kinase highlights an area for future research to quantify its specific enzymatic inhibitory potency. The cellular assay data indicates its effectiveness in disrupting the downstream effects of VEGFR-2 activation.
Mechanism of Action: this compound in the VEGFR-2 Signaling Pathway
This compound exerts its anti-angiogenic effects by inactivating the VEGF-A/VEGFR-2 signaling pathway and its downstream components.[13] Upon binding of VEGF-A, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of intracellular signals that promote endothelial cell proliferation, migration, and survival. This compound has been shown to inhibit the phosphorylation of VEGFR-2, thereby blocking these downstream events.[13]
Caption: this compound inhibits the phosphorylation of VEGFR-2, blocking downstream signaling and angiogenesis.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of this compound are provided below.
VEGFR-2 Kinase Inhibition Assay
This assay is crucial for determining the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Caption: Workflow for a typical VEGFR-2 kinase inhibition assay to determine IC50 values.
Protocol:
-
Reagents and Materials: Recombinant human VEGFR-2 kinase domain, a suitable substrate (e.g., poly(Glu, Tyr) 4:1), ATP, assay buffer (e.g., Tris-HCl, MgCl2, MnCl2, DTT), test compound (this compound or other inhibitors), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).
-
Procedure:
-
A reaction mixture containing the VEGFR-2 enzyme, substrate, and varying concentrations of the test inhibitor is prepared in a 96-well plate.
-
The kinase reaction is initiated by adding ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes).
-
The reaction is stopped, and the amount of ADP produced (correlating with kinase activity) is measured by adding a detection reagent that generates a luminescent or fluorescent signal.
-
-
Data Analysis: The signal is read using a microplate reader. The percentage of inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.
Endothelial Cell Proliferation Assay
This assay assesses the effect of inhibitors on the growth of endothelial cells, a key process in angiogenesis.
Protocol:
-
Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in endothelial growth medium (EGM).
-
Procedure:
-
HUVECs are seeded in 96-well plates and allowed to adhere overnight.
-
The medium is replaced with a basal medium containing a low serum concentration, and the cells are serum-starved for several hours.
-
Cells are then treated with various concentrations of the test inhibitor in the presence or absence of a pro-angiogenic stimulus like VEGF-A.
-
After an incubation period (e.g., 24-72 hours), cell proliferation is quantified using methods such as MTT assay, BrdU incorporation, or direct cell counting.
-
-
Data Analysis: The absorbance or fluorescence is measured, and the percentage of proliferation inhibition is calculated relative to the control (VEGF-A stimulated cells without inhibitor).
Endothelial Cell Migration Assay (Wound Healing Assay)
This assay evaluates the ability of an inhibitor to block the directional movement of endothelial cells, a critical step in the formation of new blood vessels.
Protocol:
-
Cell Culture: HUVECs are grown to a confluent monolayer in 6-well or 12-well plates.
-
Procedure:
-
A sterile pipette tip is used to create a "scratch" or wound in the cell monolayer.
-
The cells are washed to remove detached cells and then incubated with a basal medium containing different concentrations of the test inhibitor, with or without VEGF-A.
-
Images of the wound are captured at the beginning of the experiment (0 hours) and after a specific time interval (e.g., 12-24 hours).
-
-
Data Analysis: The width of the wound is measured at different points, and the percentage of wound closure is calculated. A reduction in wound closure in the presence of the inhibitor indicates an anti-migratory effect.[13]
In Vitro Tube Formation Assay
This assay models the later stages of angiogenesis, where endothelial cells differentiate and form three-dimensional capillary-like structures.
Caption: Key steps involved in the in vitro tube formation assay.
Protocol:
-
Preparation: A 96-well plate is coated with a basement membrane matrix, such as Matrigel®, and allowed to solidify.
-
Procedure:
-
HUVECs are seeded onto the Matrigel®-coated wells.
-
The cells are treated with different concentrations of the test inhibitor in the presence or absence of VEGF-A.
-
The plate is incubated for a period that allows for the formation of capillary-like structures (typically 4-18 hours).
-
-
Data Analysis: The formation of tubes is observed and photographed under a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, the number of junctions, and the number of loops, often using specialized image analysis software. This compound has been shown to significantly abrogate VEGF-A-induced formation of capillary-like structures.[13]
Conclusion
This compound demonstrates significant potential as a VEGFR-2 signaling inhibitor. While a direct enzymatic IC50 value is needed for a complete quantitative comparison, the existing cellular assay data strongly supports its anti-angiogenic activity. It effectively inhibits key processes in angiogenesis, including endothelial cell proliferation, migration, and tube formation, at micromolar concentrations. Further research, particularly direct kinase inhibition assays and in vivo studies, will be crucial to fully elucidate its therapeutic potential in comparison to other established VEGFR-2 inhibitors.
References
- 1. Sorafenib, multikinase inhibitor (CAS 284461-73-0) | Abcam [abcam.com]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sunitinib | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. VEGFR Inhibition | VEGFR Inhibitor Review [selleckchem.com]
- 6. Sunitinib malate | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 7. interpriseusa.com [interpriseusa.com]
- 8. Axitinib | VEGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 9. VEGFR2 Selective Inhibitors | Selleckchem.com [selleckchem.com]
- 10. rndsystems.com [rndsystems.com]
- 11. Vatalanib (PTK787) 2HCl | VEGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 12. Vatalanib (PTK787) | VEGFR2/KDR Inhibitor | AmBeed.com [ambeed.com]
- 13. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Impact of Broussonin B on Akt Phosphorylation: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of Broussonin B's effect on Akt phosphorylation reveals its potential as a significant inhibitor of the PI3K/Akt signaling pathway, a critical cascade in cellular processes such as cell survival, proliferation, and angiogenesis. This guide provides a comparative overview of this compound's performance against other known Akt phosphorylation inhibitors, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
This compound, a natural compound, has been shown to effectively inhibit the vascular endothelial growth factor-A (VEGF-A)-stimulated phosphorylation of Akt in human umbilical vein endothelial cells (HUVECs).[1][2][3] This inhibitory action is a key component of its anti-angiogenic properties. Understanding the specifics of this inhibition is crucial for its potential therapeutic applications.
Comparative Efficacy of Akt Phosphorylation Inhibitors
To contextualize the efficacy of this compound, its performance was compared with several well-established inhibitors of the Akt signaling pathway. The following table summarizes the quantitative data on the inhibition of Akt phosphorylation by these compounds.
| Compound | Target(s) | Cell Line | Stimulant | Concentration/IC50 | Key Findings |
| This compound | Downstream of VEGFR-2 | HUVECs | VEGF-A | 0.1 - 10 µM (Dose-dependent inhibition) | Inhibits VEGF-A-stimulated Akt phosphorylation. |
| LY294002 | Pan-PI3K | Various | Various | ~10-20 µM | Broad-spectrum inhibitor of PI3K, leading to downstream inhibition of Akt phosphorylation. |
| Wortmannin | Pan-PI3K | Various | Various | ~5-10 nM | Potent, irreversible inhibitor of PI3K. |
| Akti-1/2 (Inhibitor VIII) | Akt1/2 | In vitro kinase assay | - | IC50: 300 nM (for pAkt1 T308) | Allosteric inhibitor that locks Akt in an inactive conformation. |
| MK-2206 | Pan-Akt | SCLC cell lines | - | 1.0 µM | Allosteric inhibitor of all three Akt isoforms. |
| AZD5363 | Pan-Akt | Ovarian cancer cells | - | - | ATP-competitive inhibitor of all Akt isoforms. |
| AZD8835 | PI3Kα/β/δ | Ovarian cancer cells | - | - | Dual PI3K/mTOR inhibitor. |
| AZD8186 | PI3Kβ | Ovarian cancer cells | - | - | Isoform-selective PI3K inhibitor. |
Visualizing the Mechanism of Action
To illustrate the biological context of this compound's activity, the following diagrams depict the Akt signaling pathway and a typical experimental workflow for its validation.
Experimental Protocols
A detailed protocol for validating the effect of this compound on Akt phosphorylation via Western blotting is provided below.
Objective: To determine the inhibitory effect of this compound on VEGF-A-stimulated Akt phosphorylation in HUVECs.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
Phosphate Buffered Saline (PBS)
-
This compound (stock solution in DMSO)
-
Recombinant human VEGF-A
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (5% non-fat dry milk or BSA in TBST)
-
Primary antibodies: Rabbit anti-phospho-Akt (Ser473), Rabbit anti-Akt (total)
-
Secondary antibody: HRP-conjugated goat anti-rabbit IgG
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Procedure:
-
Cell Culture: Culture HUVECs in EGM-2 medium supplemented with 2% FBS.
-
Serum Starvation: When cells reach 80-90% confluency, replace the growth medium with basal medium containing 0.5% FBS and incubate for 12-16 hours.
-
Treatment: Pre-treat the serum-starved cells with varying concentrations of this compound (e.g., 0.1, 1, 10 µM) or vehicle (DMSO) for 2 hours.
-
Stimulation: Stimulate the cells with VEGF-A (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Separate the protein samples on an SDS-PAGE gel.
-
Membrane Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal to determine the relative level of Akt phosphorylation.
This guide provides a foundational understanding of this compound's role in inhibiting Akt phosphorylation. The comparative data and detailed protocols offer valuable resources for researchers investigating novel therapeutic agents targeting the PI3K/Akt pathway. Further investigation into the precise molecular interactions and in vivo efficacy of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. Quantitative analysis of Akt phosphorylation and activity in response to EGF and insulin treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iovs.arvojournals.org [iovs.arvojournals.org]
- 3. Phosphorylation of Akt and ERK1/2 Is Required for VEGF-A/VEGFR2-Induced Proliferation and Migration of Lymphatic Endothelium - PMC [pmc.ncbi.nlm.nih.gov]
Broussonin B: A Comparative Analysis of its Anti-Angiogenic and Anti-Cancer Effects on Various Cell Lines
For Immediate Release
This guide provides a comprehensive comparison of the differential effects of Broussonin B, a diphenylpropane derivative, on various endothelial and cancer cell lines. The data presented herein, derived from rigorous experimental studies, highlights the potential of this compound as a therapeutic agent targeting both angiogenesis and cancer progression. This document is intended for researchers, scientists, and professionals in the field of drug development.
Differential Efficacy of this compound Across Cell Lines
This compound exhibits distinct inhibitory effects on different cell lines, particularly in the context of angiogenesis and cancer cell proliferation and invasion. The following table summarizes the quantitative data on the half-maximal inhibitory concentration (IC50) of this compound required to inhibit 50% of cell proliferation and invasion in Human Umbilical Vein Endothelial Cells (HUVECs) and various cancer cell lines.
| Cell Line | Cell Type | Process Inhibited | IC50 (µM) | Key Findings |
| HUVEC | Human Umbilical Vein Endothelial Cells | Proliferation (VEGF-A-stimulated) | ~5 µM | This compound effectively suppresses the proliferation of endothelial cells, a key process in angiogenesis.[1] |
| Migration (VEGF-A-stimulated) | ~1 µM | A lower concentration of this compound is required to inhibit endothelial cell migration compared to proliferation.[1] | ||
| Invasion (VEGF-A-stimulated) | < 1 µM | This compound demonstrates potent inhibition of endothelial cell invasion, crucial for the formation of new blood vessels.[1] | ||
| A549 | Non-Small Cell Lung Cancer (p53 wild-type) | Proliferation (FBS-stimulated) | > 10 µM | This compound shows a less potent anti-proliferative effect on A549 cells compared to H1299 cells.[1] |
| Invasion (FBS-stimulated) | ~10 µM | This compound inhibits the invasive capacity of A549 cancer cells.[1] | ||
| H1299 | Non-Small Cell Lung Cancer (p53-deficient) | Proliferation (FBS-stimulated) | ~7 µM | H1299 cells are more sensitive to the anti-proliferative effects of this compound compared to A549 and SKOV-3 cells.[1] |
| Invasion (FBS-stimulated) | ~10 µM | Similar to A549 cells, this compound inhibits the invasion of H1299 cells.[1] | ||
| SKOV-3 | Ovarian Cancer (p53-deficient) | Proliferation (FBS-stimulated) | > 10 µM | This compound exhibits a weaker anti-proliferative effect on SKOV-3 cells.[1] |
| Invasion (FBS-stimulated) | ~10 µM | This compound effectively inhibits the invasion of SKOV-3 ovarian cancer cells.[1] |
Mechanism of Action: Targeting the VEGF-A/VEGFR-2 Signaling Pathway
This compound exerts its anti-angiogenic effects primarily by inhibiting the Vascular Endothelial Growth Factor-A (VEGF-A) signaling pathway in endothelial cells.[1] VEGF-A is a critical growth factor that promotes the proliferation, migration, and survival of endothelial cells, leading to the formation of new blood vessels. This compound interferes with this pathway by suppressing the activation of VEGF Receptor-2 (VEGFR-2) and its downstream signaling cascades, including the ERK, Akt, and p38 MAPK pathways.[1]
Caption: this compound inhibits angiogenesis by blocking VEGF-A/VEGFR-2 signaling.
Experimental Protocols
The following are summaries of the key experimental protocols used to evaluate the effects of this compound.
Cell Culture
-
HUVECs: Maintained in Endothelial Growth Medium-2 (EGM-2) and used between passages 4 and 6.
-
Cancer Cell Lines (A549, H1299, SKOV-3): Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
All cells were incubated at 37°C in a humidified atmosphere with 5% CO2.
Cell Proliferation Assay
-
Cells were seeded in 96-well plates (5 x 10³ cells/well for HUVECs; 2 x 10³ cells/well for cancer cells).
-
After 24 hours, cells were serum-starved for 6 hours.
-
Cells were then treated with various concentrations of this compound for 48 hours. For HUVECs, VEGF-A (10 ng/mL) was added as a mitogen. For cancer cells, 10% FBS was used.
-
Cell proliferation was measured using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay. The absorbance at 570 nm was measured using a microplate reader.
Cell Migration and Invasion Assays
-
Transwell inserts with 8 µm pore size were used. For the invasion assay, the inserts were coated with Matrigel.
-
Cells (1 x 10⁵ cells/well) were seeded in the upper chamber in serum-free medium containing this compound.
-
The lower chamber was filled with medium containing a chemoattractant (VEGF-A for HUVECs, 10% FBS for cancer cells).
-
After 16 hours of incubation, non-migrated/invaded cells on the upper surface of the membrane were removed.
-
Cells that had migrated/invaded to the lower surface were fixed, stained with crystal violet, and counted under a microscope.
Tube Formation Assay (HUVECs)
-
Matrigel was coated on 96-well plates and allowed to polymerize.
-
HUVECs (2 x 10⁴ cells/well) were seeded on the Matrigel in the presence of various concentrations of this compound and stimulated with VEGF-A (10 ng/mL).
-
After 6 hours, the formation of capillary-like structures was observed and photographed using a microscope.
-
The degree of tube formation was quantified by measuring the total tube length.
Western Blot Analysis
-
Cells were treated with this compound and the appropriate stimulant (VEGF-A or FBS).
-
Cell lysates were prepared, and protein concentrations were determined.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
The membranes were blocked and then incubated with primary antibodies against total and phosphorylated forms of VEGFR-2, ERK, Akt, and p38 MAPK.
-
After incubation with horseradish peroxidase (HRP)-conjugated secondary antibodies, the protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Caption: Experimental workflow for evaluating this compound's effects.
References
Broussonin B: Evaluating its Specificity for VEGFR-2 in Angiogenesis Research
For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide
This guide provides a comprehensive analysis of Broussonin B, a natural compound with recognized anti-angiogenic properties, focusing on its specificity as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While this compound has demonstrated significant effects on endothelial cell functions pertinent to angiogenesis, a direct, quantitative assessment of its inhibitory activity against VEGFR-2 and a broad panel of kinases remains to be fully elucidated in publicly available research. This guide aims to contextualize the existing experimental evidence for this compound's mechanism of action and compares its qualitative effects with the well-defined, quantitative data of established VEGFR-2 inhibitors.
Executive Summary
This compound, a diphenylpropane derivative isolated from Broussonetia kazinoki, has been shown to impede angiogenesis by inhibiting the VEGFR-2 signaling pathway.[1][2] Experimental data confirms its ability to suppress key cellular processes in endothelial cells, including proliferation, migration, and tube formation, which are critical for the development of new blood vessels.[1][2] These anti-angiogenic effects are attributed to the inactivation of downstream signaling molecules in the VEGFR-2 cascade, such as ERK, Akt, p70S6K, and p38MAPK.[1]
However, a significant gap in the current body of research is the absence of specific quantitative data, such as IC50 or Ki values, that define the potency and selectivity of this compound for VEGFR-2 in comparison to other kinases. This guide presents the available qualitative data for this compound alongside quantitative data for well-characterized VEGFR-2 inhibitors to provide a framework for its potential as a specific therapeutic agent.
Comparative Analysis of VEGFR-2 Inhibitors
To provide a reference for the potency and selectivity of VEGFR-2 inhibitors, the following table summarizes the half-maximal inhibitory concentration (IC50) values for several well-established, clinically relevant drugs. It is important to note that direct quantitative data for this compound is not currently available in the cited literature.
| Inhibitor | Target Kinase | IC50 (nM) | Other Notable Targets (IC50 in nM) |
| This compound | VEGFR-2 | Not Reported | Not Reported |
| Sorafenib | VEGFR-2 | 90[3][4] | Raf-1 (6), B-Raf (22), VEGFR-3 (20), PDGFR-β (57), c-KIT (68), Flt-3 (59)[3] |
| Sunitinib | VEGFR-2 | 80[1][2][5] | PDGFRβ (2), c-Kit, FLT-3[1][2][5] |
| Axitinib | VEGFR-2 | 0.2 | VEGFR-1 (1.2), VEGFR-3 (0.1-0.3), PDGFRβ (1.6), c-Kit (1.7)[6] |
| Lenvatinib | VEGFR-2 | 4[7][8] | VEGFR-1 (22), VEGFR-3 (5.2), FGFR1 (46), PDGFRα (51)[7][8] |
This compound and the VEGFR-2 Signaling Pathway
This compound exerts its anti-angiogenic effects by interfering with the VEGF-A-stimulated VEGFR-2 signaling cascade. The binding of VEGF-A to VEGFR-2 triggers receptor dimerization and autophosphorylation, initiating a cascade of downstream signaling events that are crucial for endothelial cell proliferation, migration, and survival. This compound has been shown to inhibit the phosphorylation of VEGFR-2, thereby blocking these downstream pathways.[1]
Caption: VEGFR-2 signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Assessing VEGFR-2 Specificity
Determining the specificity of a compound like this compound for VEGFR-2 involves a multi-step experimental process, starting from broad screening to specific cellular and in vivo assays.
Caption: Experimental workflow for determining VEGFR-2 inhibitor specificity.
Detailed Experimental Protocols
The following are generalized protocols for key experiments used to characterize the anti-angiogenic effects of compounds like this compound.
In Vitro VEGFR-2 Kinase Assay
Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of VEGFR-2.
Materials:
-
Recombinant human VEGFR-2 kinase domain
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 as a substrate
-
Test compound (this compound) dissolved in DMSO
-
96-well plates
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
Procedure:
-
Prepare a reaction mixture containing kinase buffer, VEGFR-2 enzyme, and the substrate in each well of a 96-well plate.
-
Add the test compound at various concentrations (typically in a serial dilution). Include a positive control (a known VEGFR-2 inhibitor) and a negative control (DMSO vehicle).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using a luminescence-based assay kit according to the manufacturer's instructions.
-
Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value by fitting the data to a dose-response curve.
Endothelial Cell Proliferation Assay
Objective: To assess the effect of a compound on the proliferation of endothelial cells stimulated with VEGF-A.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium (EGM-2)
-
Fetal Bovine Serum (FBS)
-
VEGF-A
-
Test compound (this compound)
-
96-well cell culture plates
-
MTT or WST-1 reagent
Procedure:
-
Seed HUVECs into 96-well plates and allow them to adhere overnight.
-
Starve the cells in a low-serum medium (e.g., 0.5% FBS) for 4-6 hours.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with VEGF-A (e.g., 20 ng/mL).
-
Incubate for 48-72 hours.
-
Add MTT or WST-1 reagent to each well and incubate according to the manufacturer's protocol.
-
Measure the absorbance at the appropriate wavelength to determine cell viability.
-
Calculate the percentage of proliferation inhibition relative to the VEGF-A-treated control.
Endothelial Cell Migration Assay (Wound Healing Assay)
Objective: To evaluate the effect of a compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
EGM-2 medium
-
6-well or 12-well cell culture plates
-
Pipette tip (p200)
-
VEGF-A
-
Test compound (this compound)
Procedure:
-
Seed HUVECs in plates and grow them to a confluent monolayer.
-
Create a "scratch" or wound in the monolayer using a sterile pipette tip.
-
Wash the wells with PBS to remove detached cells.
-
Add a low-serum medium containing VEGF-A and different concentrations of the test compound.
-
Capture images of the wound at time 0 and after a defined period (e.g., 12-24 hours).
-
Measure the width of the wound at different points and calculate the percentage of wound closure.
Conclusion
This compound demonstrates clear anti-angiogenic properties by inhibiting the VEGFR-2 signaling pathway in endothelial cells. The existing evidence strongly suggests that its mechanism of action involves the suppression of key downstream effectors of VEGFR-2, leading to reduced endothelial cell proliferation, migration, and tube formation. However, to establish its true specificity and potential as a targeted therapeutic, further studies are imperative. Specifically, direct enzymatic assays to determine the IC50 of this compound against VEGFR-2 and a comprehensive kinase selectivity profiling against a broad panel of kinases are necessary. Such quantitative data will be crucial for comparing its potency and selectivity with existing VEGFR-2 inhibitors and for guiding future drug development efforts. Researchers are encouraged to undertake these quantitative analyses to fully characterize the therapeutic potential of this compound.
References
- 1. Sunitinib | PDGFR inhibitor | Mechanism | Concentration [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. VEGFR Inhibition | VEGFR Inhibitor Review [selleckchem.com]
- 4. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. interpriseusa.com [interpriseusa.com]
- 7. apexbt.com [apexbt.com]
- 8. Lenvatinib | VEGFR inhibitor | Mechanism | Concentration [selleckchem.com]
A Comparative Analysis of Broussonin B and Other Key Polyphenols
This guide provides a detailed comparative analysis of the biological activities of Broussonin B, a diphenylpropane derivative, against other well-researched polyphenols, namely Resveratrol and Quercetin. It is intended for researchers, scientists, and drug development professionals, offering an objective comparison supported by experimental data, detailed protocols, and mechanistic pathway visualizations.
Comparative Analysis of Biological Activities
This compound, Resveratrol, and Quercetin exhibit a range of pharmacological properties, including anti-inflammatory, antioxidant, and anti-cancer effects. The following tables summarize their comparative performance based on quantitative experimental data.
Anti-Cancer and Anti-Angiogenic Activity
Polyphenols can impede cancer progression by inhibiting cell proliferation, migration, and the formation of new blood vessels (angiogenesis). This compound has demonstrated significant anti-angiogenic effects by targeting vascular endothelial growth factor (VEGF), a key signaling protein in angiogenesis.[1][2][3]
| Compound | Assay | Cell Line | Concentration | Observed Effect | Reference |
| This compound | Cell Proliferation | HUVECs | 10 µM | ~50% inhibition of VEGF-A-stimulated proliferation | [4] |
| Cell Invasion | HUVECs | 10 µM | ~70% inhibition of VEGF-A-stimulated invasion | [5] | |
| Cell Proliferation | A549 (Lung Cancer) | 10 µM | ~45% inhibition of mitogen-stimulated proliferation | [1] | |
| Cell Invasion | A549 (Lung Cancer) | 10 µM | ~60% inhibition of mitogen-stimulated invasion | [1] | |
| Resveratrol | Cell Proliferation | MCF-7 (Breast Cancer) | 0.1 µM | Does not significantly modify protein levels | [6] |
| Notch Signaling | HAVSMC | 10 µM | ~2.5-fold increase in Notch activation | [7][8] | |
| Quercetin | Cell Invasion | U251 (Glioblastoma) | 20 µM | ~58% reduction in cell invasion | [9] |
| Tube Formation | HUVECs | 20 µM | ~41% reduction in endothelial tube formation | [9] |
HUVECs: Human Umbilical Vein Endothelial Cells; HAVSMC: Human Aortic Vascular Smooth Muscle Cells; VEGF-A: Vascular Endothelial Growth Factor-A.
Anti-Inflammatory Activity
Inflammation is a critical factor in many chronic diseases. Polyphenols exert anti-inflammatory effects primarily by modulating signaling pathways like NF-κB and MAPK, which regulate the production of inflammatory mediators.[10][11]
| Compound | Assay | Methodology | IC50 / % Inhibition | Reference |
| Broussonin E * | Pro-inflammatory Cytokines | LPS-stimulated RAW264.7 cells | Suppressed TNF-α, IL-1β, IL-6 production | [12] |
| Resveratrol | NF-κB Activation | Various | Potent inhibitor of NF-κB pathway | [10] |
| Quercetin | COX-2 Inhibition | Cell-based assays | Potent inhibitor of COX-2 expression | [13] |
| Generic Polyphenols | Protein Denaturation | In vitro assay | Varies by compound | [14][15] |
Data for the related compound Broussonin E is presented, which suggests a likely mechanism for other Broussonin derivatives.
Antioxidant Capacity
The antioxidant activity of polyphenols is their capacity to neutralize harmful free radicals, thereby preventing oxidative stress. This activity is commonly measured using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and ORAC (Oxygen Radical Absorbance Capacity).[16][17][18]
| Compound | Assay | Result (Relative Activity) | Reference |
| This compound | - | Data not available in searched literature | - |
| Resveratrol | Multiple Assays | Potent antioxidant activity | |
| Quercetin | Vasodilator/Pro-oxidant | More potent than Catechin | [19] |
| (+)-Catechin | Vasodilator/Pro-oxidant | Weaker effect compared to Quercetin | [19] |
| Cocoa Polyphenols | ORAC | High correlation with nonfat cocoa solids content | [20] |
Mechanisms of Action: Key Signaling Pathways
The biological effects of this compound and other polyphenols are mediated through their interaction with specific intracellular signaling pathways.
This compound: Inhibition of VEGFR-2 and Downstream MAPK Signaling
This compound's anti-angiogenic effects are primarily achieved by inhibiting the Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) signaling cascade. Activation of VEGFR-2 by VEGF-A normally triggers downstream pathways like MAPK (Mitogen-Activated Protein Kinases), promoting endothelial cell proliferation and migration.[1][3] this compound blocks the phosphorylation of VEGFR-2, which in turn inactivates key downstream effectors including ERK, Akt, and p38 MAPK.[1] However, it is noted that this compound does not affect the phosphorylation of p38 MAPK in response to VEGF-A.[1]
General Polyphenols: Inhibition of the NF-κB Pathway
A common mechanism for the anti-inflammatory action of many polyphenols, including Resveratrol and Curcumin, is the disruption of the NF-κB (nuclear factor kappa B) signaling pathway.[10][13] In its inactive state, NF-κB is held in the cytoplasm by an inhibitor protein, IκB. Inflammatory stimuli trigger the phosphorylation and degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Polyphenols can inhibit this process by preventing the phosphorylation and degradation of IκB, thus blocking NF-κB activation.[10][21][22]
Experimental Protocols
The following are standardized protocols for key in vitro assays used to evaluate the biological activities discussed in this guide.
In Vitro Anti-Inflammatory Activity: Albumin Denaturation Assay
This assay assesses the ability of a compound to inhibit protein denaturation, a hallmark of inflammation.[14][23]
Methodology:
-
Reaction Mixture: Prepare a 5 mL reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2.0 mL of the test compound at various concentrations. A control group is prepared using 2.0 mL of distilled water instead of the test compound.[14]
-
Incubation: Incubate all mixtures at 37°C for 15 minutes.
-
Denaturation: Induce protein denaturation by heating the mixtures in a water bath at 70°C for 5 minutes.[24]
-
Measurement: After cooling, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.[24]
-
Calculation: The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control – Absorbance of Sample) / Absorbance of Control] x 100
Antioxidant Capacity: DPPH Free Radical Scavenging Assay
This assay measures the ability of a compound to act as a free radical scavenger.[18][25]
Methodology:
-
Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Reaction: Add a small volume (e.g., 15 µL) of the test compound (dissolved in methanol) to a larger volume (e.g., 300 µL) of the methanolic DPPH solution in a microplate well.[25]
-
Incubation: Incubate the mixture in the dark at room temperature for a specified period (e.g., 30-60 minutes).
-
Measurement: Measure the absorbance of the solution at 517 nm. The reduction in absorbance, indicating the scavenging of the DPPH radical, is proportional to the antioxidant activity.[25]
-
Calculation: The scavenging activity is expressed as the percentage of DPPH radical inhibition: % Scavenging = [(Absorbance of Control – Absorbance of Sample) / Absorbance of Control] x 100
Anti-Cancer Activity: Cell Invasion Assay (Transwell/Boyden Chamber)
This assay quantifies the invasive potential of cancer cells in response to chemoattractants and the inhibitory effect of test compounds.[1][5]
Methodology:
-
Chamber Preparation: Use a Transwell insert with a porous membrane (e.g., 8 µm pores) coated with a basement membrane matrix (e.g., Matrigel).
-
Cell Seeding: Seed cancer cells in serum-free media into the upper chamber of the Transwell insert. The test compound (e.g., this compound) is added to this chamber.
-
Chemoattractant: Add media containing a chemoattractant (e.g., 10% Fetal Bovine Serum or VEGF-A) to the lower chamber.[1]
-
Incubation: Incubate the plate for a period that allows for cell invasion (e.g., 16-24 hours).[1][5]
-
Cell Staining & Counting: Remove non-invading cells from the top surface of the membrane. Fix and stain the cells that have invaded through the membrane to the lower surface.
-
Quantification: Count the number of stained, invaded cells in several microscopic fields. The reduction in the number of invaded cells in the treated group compared to the control group indicates the anti-invasive activity of the compound.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. A comparison of resveratrol and other polyphenolic compounds on Notch activation and endothelial cell activity | PLOS One [journals.plos.org]
- 8. A comparison of resveratrol and other polyphenolic compounds on Notch activation and endothelial cell activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. Polyphenols Targeting NF-κB Pathway in Neurological Disorders: What We Know So Far? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological Effects of Polyphenol Phytochemicals on the Intestinal Inflammation via Targeting TLR4/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. BioKB - Publication [biokb.lcsb.uni.lu]
- 13. Frontiers | Plant polyphenols as inhibitors of NF-κB induced cytokine production—a potential anti-inflammatory treatment for Alzheimer's disease? [frontiersin.org]
- 14. ijpsjournal.com [ijpsjournal.com]
- 15. medwinpublishers.com [medwinpublishers.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Polyphenol - Wikipedia [en.wikipedia.org]
- 18. researchgate.net [researchgate.net]
- 19. Lack of synergistic interaction between quercetin and catechin in systemic and pulmonary vascular smooth muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Antioxidant activity and polyphenol and procyanidin contents of selected commercially available cocoa-containing and chocolate products in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Targeting NF-κB signaling pathway in cancer by dietary polyphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. scispace.com [scispace.com]
- 23. ijcmas.com [ijcmas.com]
- 24. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]
- 25. 2.3. Polyphenol analysis and free radical scavenging capacity [bio-protocol.org]
Unveiling the Anti-Invasive Potential of Broussonin B: A Comparative Analysis of its p53-Independent Mechanism
Broussonin B's Anti-Invasive Efficacy: A Look at the Data
Recent studies have demonstrated that this compound, a diphenylpropane derivative, effectively inhibits the invasion of various cancer cell lines. Notably, this inhibitory effect is observed in cells with both wild-type and deficient p53, suggesting a mechanism of action that bypasses this critical tumor suppressor pathway. The anti-invasive activity of this compound has been quantified in non-small cell lung cancer (NSCLC) and ovarian cancer cell lines, as detailed in the table below.
| Cell Line | p53 Status | Treatment | Concentration (µM) | Inhibition of Invasion (%) |
| A549 (NSCLC) | Wild-type | This compound | 10 | Significant Inhibition |
| H1299 (NSCLC) | Deficient | This compound | 10 | Significant Inhibition |
| SKOV-3 (Ovarian) | Deficient | This compound | 10 | Significant Inhibition |
Data summarized from studies demonstrating Broussonin A and B's anti-proliferative and anti-invasive activities. The exact percentage of inhibition was not provided in the source material, but was described as "marked" or "significant" suppression.[1]
Experimental Validation: The Transwell Invasion Assay
The primary method for evaluating the anti-invasive properties of this compound is the Transwell invasion assay, also known as the Boyden chamber assay.[2][3][4][5][6] This technique assesses a cell's ability to migrate through a layer of extracellular matrix (ECM), mimicking the in vivo process of invasion.
Experimental Protocol:
-
Chamber Preparation: A Transwell insert with a porous membrane (typically 8 µm pores) is coated with a basement membrane matrix, such as Matrigel, to simulate the ECM.[3] The insert is then placed into a well of a culture plate.
-
Cell Seeding: Cancer cells, previously cultured to 70-80% confluency, are harvested and resuspended in a serum-free medium.[2] A specific number of cells (e.g., 1 x 10^6 cells/mL) are seeded into the upper chamber of the Transwell insert.[4]
-
Chemoattractant Gradient: The lower chamber is filled with a medium containing a chemoattractant, such as fetal bovine serum (FBS), to encourage cell migration.[3]
-
Treatment: The cells in the upper chamber are treated with various concentrations of this compound or a vehicle control.
-
Incubation: The plate is incubated for a period that allows for cell invasion (typically 20-24 hours) at 37°C and 5% CO2.[3]
-
Cell Staining and Quantification: After incubation, non-invading cells on the upper surface of the membrane are removed. The cells that have invaded through the membrane to the lower surface are fixed and stained (e.g., with crystal violet).
-
Analysis: The number of invaded cells is quantified by microscopy and image analysis software. The percentage of invasion inhibition is calculated by comparing the number of invaded cells in the treated groups to the control group.
Visualizing the Pathways and Processes
To better understand the mechanisms and experimental setup, the following diagrams are provided.
The Role of p53 in Cancer Cell Invasion: A Broader Perspective
While this compound appears to act independently of p53, it is crucial to understand the established role of this tumor suppressor in cell invasion and metastasis.
-
Wild-type p53: Generally, wild-type p53 functions to suppress metastasis.[7] It can inhibit the epithelial-to-mesenchymal transition (EMT), a key process in initiating invasion, by regulating transcription factors like Slug and Snail.[7][8][9] Wild-type p53 can also inhibit the formation of invadopodia, cellular protrusions that degrade the ECM.[7][8]
-
Mutant p53: In contrast, certain mutations in the p53 gene can lead to a "gain-of-function" that actively promotes cancer cell motility, invasion, and metastasis.[8][10] Mutant p53 can interact with other transcription factors to drive a pro-invasive gene expression program.[10]
The p53-independent action of this compound is therefore significant, as it suggests potential therapeutic efficacy in tumors with mutant p53, which are often more aggressive and resistant to conventional therapies.
This compound in Comparison to Other Anti-Invasive Agents
A direct comparative study of this compound with other anti-invasive agents is not yet available in the scientific literature. However, a number of other natural and synthetic compounds have been investigated for their anti-invasive properties, targeting various aspects of the metastatic cascade.
| Agent | Target/Mechanism of Action | p53-Dependence |
| This compound | Inhibition of VEGFR-2 signaling and suppression of integrin β1 expression.[1][11][12][13] | Independent |
| Marmesin | Inhibition of mitogen-induced signaling pathways.[1] | Not explicitly stated |
| Pristimerin | Inhibition of the Shh/Gli1 signaling pathway, leading to reduced VEGF/VEGFR2 signaling.[13] | Not explicitly stated |
| Fucoidan | Targeting of VEGF-related pathways.[13] | Not explicitly stated |
| Matrix Metalloproteinase (MMP) Inhibitors | Broadly target MMPs, which are enzymes that degrade the ECM.[14][15][16][17] Clinical success has been limited due to side effects and complex roles of MMPs.[17] | Generally independent |
| Integrin Antagonists | Block the function of integrins, which are crucial for cell adhesion to the ECM.[18][19] | Independent |
| Staurosporine (and analogs) | General protein kinase inhibitors, affecting various signaling pathways involved in invasion.[18] | Broad, may have indirect effects on p53 pathways |
Conclusion
The available evidence strongly indicates that this compound is a potent inhibitor of cancer cell invasion. Crucially, its mechanism of action appears to be independent of the p53 tumor suppressor pathway, involving the inhibition of VEGFR-2 signaling and the downregulation of integrin β1 expression.[1] This p53-independence is a significant advantage, suggesting that this compound could be effective against a broader range of tumors, including those with p53 mutations that are associated with a more aggressive, metastatic phenotype. While direct comparative studies are needed, this compound presents a promising avenue for the development of novel anti-invasive therapies. Further research should focus on elucidating the downstream effectors of its action and evaluating its efficacy in in vivo models of metastasis.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An Experimental Protocol for the Boyden Chamber Invasion Assay With Absorbance Readout - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | In vitro Cell Migration, Invasion, and Adhesion Assays: From Cell Imaging to Data Analysis [frontiersin.org]
- 4. In vitro Cell Migration and Invasion Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Principles, Techniques, and Precautions in Transwell Migration and Invasion Assays for Cancer Cell Metastas... [protocols.io]
- 6. Transwell In Vitro Cell Migration and Invasion Assays | Springer Nature Experiments [experiments.springernature.com]
- 7. Contribution of p53 to metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. p53 and its mutants in tumor cell migration and invasion - PMC [pmc.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Mutant p53 on the path to metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Study of matrix metalloproteinases and their inhibitors in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Matrix Metalloproteinase Inhibitors in Cancer Therapy: Turning Past Failures into Future Successes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Invasion as a Therapeutic Molecular Target - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Cancer Cell Invasion: Treatment and Monitoring Opportunities in Nanomedicine - PMC [pmc.ncbi.nlm.nih.gov]
Broussonin A vs. Broussonin B: A Head-to-Head Comparison of Their Anti-Proliferative Effects
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative activities of Broussonin A and Broussonin B, supported by experimental data. These two diphenylpropane derivatives, isolated from Broussonetia kazinoki, have demonstrated potential in regulating angiogenesis and cancer cell growth.
Executive Summary
Both Broussonin A and this compound have been shown to suppress cell proliferation in various cell types, including endothelial and cancer cells.[1][2][3] Their primary mechanism of action involves the inhibition of key signaling pathways and the regulation of cell cycle-related proteins.[1][2][3] While both compounds exhibit anti-proliferative effects, their potency can vary depending on the cell line. This guide presents a detailed comparison of their activities, the experimental protocols used to elicit these findings, and the signaling pathways they modulate.
Comparative Anti-Proliferative Activity
Broussonin A and this compound have been demonstrated to inhibit the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs) stimulated by Vascular Endothelial Growth Factor-A (VEGF-A).[1][4] Furthermore, they inhibit the proliferation of non-small cell lung cancer (NSCLC) and ovarian cancer cells.[1][2]
| Cell Line | Compound | Key Findings |
| HUVECs | Broussonin A & B | Both compounds dose-dependently suppressed VEGF-A-stimulated cell proliferation without affecting cell viability at the tested concentrations.[1] |
| A549 (NSCLC, p53 wild-type) | Broussonin A & B | This compound showed more potent inhibition of proliferation in A549 cells compared to Broussonin A.[1] |
| H1299 (NSCLC, p53-deficient) | Broussonin A & B | H1299 cells were more sensitive to the anti-proliferative effects of Broussonin A compared to this compound.[1] |
| SKOV-3 (Ovarian cancer, p53-deficient) | Broussonin A & B | Both compounds inhibited proliferation, with this compound showing slightly stronger inhibitory activity in some contexts.[1] |
Mechanism of Action: Regulation of Cell Cycle Progression
Broussonin A and this compound exert their anti-proliferative effects by modulating the expression of key cell cycle-related proteins.[1][3]
In HUVECs, Broussonin A markedly suppressed the VEGF-A-induced expression of cyclin-dependent kinases (Cdks) and cyclins, leading to hypophosphorylation of the retinoblastoma protein (pRb).[1] this compound also inhibited pRb phosphorylation, primarily through the downregulation of Cdk4 and cyclins, but not Cdk2.[1]
Caption: Signaling pathways for Broussonin A and B in cell cycle regulation.
Experimental Protocols
Cell Proliferation Assay
The anti-proliferative effects of Broussonin A and B were determined using a cell counting kit or by direct cell counting.
-
Cell Lines: HUVECs, A549, H1299, SKOV-3.
-
Culture Conditions: HUVECs were cultured in EGM-2® BulletKit media. Cancer cell lines were maintained in appropriate media supplemented with fetal bovine serum.
-
Treatment: Quiescent cells were pretreated with varying concentrations of Broussonin A or B (0.1–10 µM) for 30 minutes.
-
Stimulation: For HUVECs, cells were subsequently stimulated with VEGF-A (10 ng/mL) for 24 hours. For cancer cells, mitogens were used to stimulate proliferation.
-
Measurement: Cell proliferation was quantified after the incubation period. The results were often expressed as a fold-increase relative to untreated controls.
Western Blot Analysis for Cell Cycle Proteins
The expression levels of cell cycle-related proteins were assessed by Western blotting.
-
Cell Lysis: Treated cells were harvested and lysed to extract total protein.
-
Protein Quantification: The concentration of protein in the lysates was determined using a standard assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane was blocked and then incubated with primary antibodies against Cdk2, Cdk4, cyclins, and pRb, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands were visualized using an enhanced chemiluminescence detection system.
Caption: Workflow for Western blot analysis of cell cycle proteins.
Conclusion
Broussonin A and this compound are effective inhibitors of cell proliferation in both endothelial and various cancer cell lines. Their mechanisms of action converge on the regulation of cell cycle progression through the inhibition of Cdk activity and subsequent pRb phosphorylation. The differential sensitivity of cancer cell lines to Broussonin A and B suggests that the specific genetic background of the cells, such as p53 status, may influence their efficacy. These findings highlight the potential of Broussonin A and B as pharmacological agents for diseases characterized by excessive cell proliferation, such as cancer and pathological angiogenesis. Further research is warranted to fully elucidate their therapeutic potential.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Safety Operating Guide
Essential Safety and Operational Guidance for Handling Broussonin B
For researchers, scientists, and drug development professionals engaged in studies involving Broussonin B, a diphenylpropane derivative with potential pharmacological applications, adherence to strict safety protocols is paramount.[1][2][3] This document provides essential, immediate safety and logistical information, including personal protective equipment (PPE) guidelines, operational plans for handling, and disposal considerations to ensure a safe laboratory environment.
Personal Protective Equipment (PPE)
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, standard laboratory best practices for handling chemical compounds of unknown toxicity should be rigorously followed. A comprehensive hazard assessment is required to determine all potential risks.[4] The following PPE is considered the minimum requirement for handling this compound:
-
Body Protection: A lab coat must be worn to protect the skin and personal clothing from potential splashes.[4][5]
-
Hand Protection: Disposable nitrile gloves are the minimum requirement.[4] For prolonged handling or when there is a higher risk of exposure, double gloving or using Silver Shield gloves underneath disposable nitrile gloves is recommended.[4] Gloves must be inspected before use and removed immediately after any contact with the chemical, followed by hand washing.
-
Eye and Face Protection: Safety glasses with side shields are mandatory to protect against flying particles.[4] When there is a risk of chemical splashes, chemical splash goggles should be used. A face shield may be necessary for additional protection.
-
Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a fume hood, to minimize the risk of inhalation.[6][7] If there is a potential for aerosol generation and a fume hood is not available, a risk assessment should be performed to determine if a respirator is necessary.[5]
-
Foot Protection: Closed-toe shoes are required in all laboratory settings where hazardous materials are handled.[4]
Operational and Disposal Plans
Handling:
-
Avoid direct contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the area where this compound is being handled.
-
Prepare solutions and handle the compound in a designated area, such as a chemical fume hood, to control potential exposure.[6][7]
-
In case of accidental contact, follow these first-aid measures:
-
Skin contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water.
-
Eye contact: Rinse thoroughly with plenty of water and seek medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[8]
-
Ingestion: Immediately rinse mouth with water and seek medical attention.
-
Disposal:
-
Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local environmental regulations.
-
Contaminated gloves, lab coats, and other disposable materials should be placed in a designated hazardous waste container.
Quantitative Data from Experimental Protocols
The following table summarizes the concentrations of this compound used in various experimental assays as cited in a study on its anti-angiogenic activity.[1][2]
| Experiment/Assay | This compound Concentration(s) | Cell Type |
| Cell Proliferation Assay | 0.1–10 µM | Human Umbilical Vein Endothelial Cells (HUVECs) |
| Cell Migration Assay | 0.1–10 µM | HUVECs |
| Cell Invasion Assay | 1–10 µM | HUVECs, A549, H1299, SKOV-3 cells |
| Tube Formation Assay | 1–10 µM | HUVECs |
| Immunofluorescence Microscopy | 10 µM | HUVECs |
| Rat Aortic Ring Assay | 10 µM | Rat Aortic Rings |
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound to investigate its effects on angiogenesis.[1][2]
1. Cell Proliferation Assay:
-
Human Umbilical Vein Endothelial Cells (HUVECs) were seeded in 96-well plates.
-
After reaching quiescence, cells were pretreated with this compound (0.1–10 µM) for 30 minutes.
-
Cells were then stimulated with VEGF-A (10 ng/mL) for 24 hours.
-
Cell viability was assessed using a cell counting kit.
2. Wound Healing (Migration) Assay:
-
A confluent monolayer of HUVECs was created in 48-well plates.
-
A single wound was made in the center of the monolayer using a sterile pipette tip.
-
Cells were serum-starved for 2 hours and then pretreated with this compound (0.1–10 µM) for 30 minutes.
-
VEGF-A (10 ng/mL) was added to stimulate cell migration for 16 hours.
-
Cells were then fixed with methanol and stained with 0.04% Giemsa solution for visualization and quantification of cell migration.[1]
3. Tube Formation Assay:
-
HUVECs (4 × 10^4 cells/mL) were plated on Matrigel®-coated 24-well plates after 2 hours of serum starvation.
-
The cells were pretreated with this compound (1–10 µM) for 30 minutes.
-
VEGF-A (10 ng/mL) was then added to induce capillary-like structure formation for 6 hours.
-
The formation of these structures was examined using an inverted microscope.[1][9]
Signaling Pathway
This compound has been shown to inhibit angiogenesis by blocking the VEGF-A/VEGFR-2 signaling pathway and its downstream effectors.[1][2][3]
Caption: this compound inhibits the VEGF-A/VEGFR-2 signaling pathway.
References
- 1. Broussonin A– and B–mediated inhibition of angiogenesis by blockade of VEGFR‐2 signalling pathways and integrin β1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Broussonin A- and B-mediated inhibition of angiogenesis by blockade of VEGFR-2 signalling pathways and integrin β1 expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 5. Personal Protective Equipment (PPE) – Biorisk Management [aspr.hhs.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. mylakerlink.socc.edu [mylakerlink.socc.edu]
- 8. cdn.caymanchem.com [cdn.caymanchem.com]
- 9. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
